Product packaging for Chloramine-B(Cat. No.:CAS No. 80-16-0)

Chloramine-B

Cat. No.: B1668639
CAS No.: 80-16-0
M. Wt: 191.64 g/mol
InChI Key: CHVZPRDGLWBEMJ-UHFFFAOYSA-N
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Description

Chloramine-B is used in AcOH-mediated dichloroimination of indoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2S B1668639 Chloramine-B CAS No. 80-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVZPRDGLWBEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127-52-6 (hydrochloride salt)
Record name Chloramine-B
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DSSTOX Substance ID

DTXSID60229992
Record name Chloramine-B
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Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline]
Record name Chloramine-B
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CAS No.

80-16-0
Record name N-Chlorobenzenesulfonamide
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Record name Chloramine-B
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Record name Chloramine-B
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Record name PHENYLSULFAMYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to Chloramine-B: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a potent antimicrobial agent with a broad spectrum of activity against bacteria, viruses, and fungi.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis, analysis, and antimicrobial efficacy testing are presented to facilitate its application in research and development.

Chemical Structure and Identification

This compound is an organochlorine compound characterized by a chlorine atom attached to a nitrogen atom, which is in turn bonded to a benzenesulfonyl group. The sodium salt form is the most common commercially available variant.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name sodium;benzenesulfonyl(chloro)azanide
CAS Number 127-52-6
Chemical Formula C₆H₅ClNNaO₂S
Molecular Weight 213.62 g/mol [2]
SMILES String C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+]
InChI Key KDNCILYKSYKEFJ-UHFFFAOYSA-N

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder with a faint odor of chlorine.[2] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueConditions
Melting Point 170-173 °C[2]-
Boiling Point 189 °Cat 101,325 Pa
Density 1.484 g/cm³at 20 °C
Solubility in Water 0.1 g/mL-
Solubility in Ethanol Soluble in 25 partsYielding a turbid solution[2]
Solubility in Ether Very sparingly soluble[2]-
Solubility in Chloroform Very sparingly soluble[2]-
pKa 1.88at 20 °C
Stability Loses 0.1% active chlorine after 1 year in an airtight container.-

Synthesis of this compound

This compound can be synthesized by the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.

Experimental Protocol for Synthesis

Materials:

  • Benzenesulfonamide

  • 4-5 N Sodium Hydroxide (NaOH) solution

  • Chlorine gas (Cl₂)

  • Reaction vessel with a stirrer and gas inlet

  • Heating mantle

  • Schott's funnel

Procedure:

  • Gradually add 1 mole of benzenesulfonamide to 2-3 moles of 4-5 N NaOH solution at 298 K with constant stirring.

  • Continue stirring until the solution becomes homogeneous.

  • Filter the solution to remove any impurities.

  • Heat the filtrate to 338-343 K.

  • Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

  • Continue stirring the reaction mixture for an additional hour at the same temperature.

  • Increase the temperature to 358 K and filter the hot solution through a Schott's funnel to collect the precipitated this compound.

  • The reported yield for this method is approximately 99%.[3]

Safety Precautions:

  • This synthesis should be performed in a well-ventilated fume hood as it involves the use of toxic chlorine gas.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benz Benzenesulfonamide Mix Mix Benzenesulfonamide and NaOH Solution Benz->Mix NaOH Sodium Hydroxide NaOH->Mix Cl2 Chlorine Gas Chlorinate Bubble Chlorine Gas Cl2->Chlorinate Filter1 Filter Homogeneous Solution Mix->Filter1 Heat1 Heat Filtrate (338-343 K) Filter1->Heat1 Heat1->Chlorinate Stir Stir for 1 hour Chlorinate->Stir Heat2 Heat to 358 K Stir->Heat2 Filter2 Filter and Collect Product Heat2->Filter2 Product This compound Filter2->Product

Synthesis Workflow of this compound.

Analytical Methods

The concentration of this compound, particularly its active chlorine content, is crucial for its effective use as a disinfectant. The DPD (N,N-diethyl-p-phenylenediamine) method is a widely used colorimetric technique for this purpose.

Experimental Protocol for DPD Colorimetric Method

Materials:

  • DPD Total Chlorine Reagent powder pillow or solution

  • Phosphate buffer solution

  • Potassium Iodide (KI) solution (for total chlorine)

  • Spectrophotometer or colorimeter

  • Sample vials

Procedure:

  • Sample Preparation: Collect the water sample containing this compound. Ensure all glassware is chlorine-demand-free by pre-treating with a dilute bleach solution followed by thorough rinsing with deionized water.

  • Free Chlorine Measurement (if applicable, though this compound is a form of combined chlorine): a. Add the contents of one DPD Free Chlorine reagent powder pillow to the designated sample volume (typically 10 or 25 mL). b. Mix gently to dissolve. c. Immediately measure the absorbance at 515-530 nm using a spectrophotometer zeroed with the original sample.

  • Total Chlorine Measurement (for this compound): a. To the same sample vial (or a fresh one), add the DPD Total Chlorine reagent (which typically contains potassium iodide) or add KI solution followed by the DPD reagent. b. Mix and allow a reaction time of at least 3 minutes but no more than 6 minutes.[4] c. Measure the absorbance at 515-530 nm.

  • Calculation: The concentration of total chlorine is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.

DPD_Method_Workflow cluster_setup Preparation cluster_measurement Measurement Steps cluster_analysis Data Analysis Sample Collect Water Sample AddDPD Add DPD Total Chlorine Reagent Sample->AddDPD Glassware Prepare Chlorine- Demand-Free Glassware Glassware->AddDPD React Allow Reaction (3-6 minutes) AddDPD->React Measure Measure Absorbance (515-530 nm) React->Measure Calculate Calculate Concentration (vs. Calibration Curve) Measure->Calculate

Workflow for the DPD Analytical Method.

Antimicrobial Properties and Mechanism of Action

This compound is a broad-spectrum disinfectant effective against a wide range of microorganisms. Its antimicrobial activity is attributed to the release of active chlorine, which is a powerful oxidizing agent.

The primary mechanism of action involves the oxidation of critical components of the microbial cell. This includes:

  • Oxidation of Cell Membrane Components: The active chlorine reacts with lipids and proteins in the bacterial cell membrane, disrupting its structure and increasing permeability. This leads to the leakage of essential cellular contents and ultimately cell death.

  • Inactivation of Enzymes: Key metabolic enzymes within the bacterial cell are inactivated through the oxidation of their amino acid residues, particularly sulfur-containing ones like cysteine and methionine.

  • DNA Damage: The active chlorine can also cause damage to the bacterial DNA, inhibiting replication and leading to cell death.

Antimicrobial_Mechanism cluster_chloramine This compound Action cluster_bacterial_cell Bacterial Cell cluster_damage Cellular Damage cluster_outcome Outcome ChloramineB This compound ActiveCl Release of Active Chlorine ChloramineB->ActiveCl CellMembrane Cell Membrane (Lipids & Proteins) ActiveCl->CellMembrane Enzymes Cellular Enzymes ActiveCl->Enzymes DNA DNA ActiveCl->DNA MembraneDamage Membrane Disruption & Increased Permeability CellMembrane->MembraneDamage EnzymeInactivation Enzyme Inactivation Enzymes->EnzymeInactivation DNADamage DNA Damage DNA->DNADamage CellDeath Cell Death MembraneDamage->CellDeath EnzymeInactivation->CellDeath DNADamage->CellDeath

Antimicrobial Mechanism of this compound.

Antimicrobial Efficacy Testing

The Kirby-Bauer disk diffusion method is a standard procedure to assess the antimicrobial susceptibility of a microorganism to a disinfectant like this compound.

Experimental Protocol for Kirby-Bauer Disk Diffusion Test

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile filter paper disks

  • This compound solution of known concentration

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[5]

  • Disk Application: a. Using sterile forceps, dip a sterile filter paper disk into the this compound solution and allow any excess to drip off. b. Place the saturated disk onto the center of the inoculated agar plate. c. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: a. Invert the plate and incubate at 35-37 °C for 16-24 hours.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. b. The size of the zone of inhibition is indicative of the susceptibility of the microorganism to this compound. A larger zone indicates greater susceptibility.

Applications

Due to its potent and broad-spectrum antimicrobial activity, this compound has a wide range of applications, including:

  • Disinfection: Used for disinfecting drinking water containers, tableware, fruits, and vegetables.

  • Veterinary Medicine: Employed for cleaning and disinfecting livestock urinary tracts and festering wounds.

  • Aquaculture: Used for disinfecting aquaculture water and enamel instruments.

Conclusion

This compound is a versatile and effective disinfectant with well-characterized chemical and physical properties. The detailed protocols provided in this guide for its synthesis, analysis, and antimicrobial efficacy testing offer a valuable resource for researchers and professionals in the fields of chemistry, microbiology, and drug development. Further research into its applications and the development of novel formulations could expand its utility in various industries.

References

The Oxidative Power of Chloramine-B: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and potent oxidizing agent with a long history of use as a disinfectant and antiseptic.[1] As a member of the N-haloamine class of compounds, its efficacy stems from its ability to act as a source of electrophilic chlorine, enabling it to engage in a variety of oxidative reactions with a broad spectrum of organic and inorganic substrates.[2] This technical guide provides an in-depth exploration of the core mechanisms underlying the oxidative action of this compound, with a focus on its interactions with biological molecules and its applications in various scientific domains. We will delve into the quantitative aspects of its reactivity, detail key experimental protocols for its study, and visualize the intricate pathways involved in its function.

Core Mechanism of Oxidative Action

The primary mechanism of action for this compound as an oxidant lies in its role as a stable source of active chlorine.[2] In aqueous solutions, this compound hydrolyzes to release hypochlorous acid (HOCl), a powerful oxidizing agent.[1] The equilibrium between this compound, its protonated form, and hypochlorous acid is pH-dependent, which in turn influences its oxidative capacity.

The oxidative effects of this compound are manifested through several key pathways:

  • Oxidation of Bacterial Cell Components: this compound exerts its potent bactericidal effects by targeting and oxidizing critical components of bacterial cells. This includes the lipids and proteins that constitute the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[3][4] Furthermore, it can damage bacterial DNA, ultimately leading to cell death.[3]

  • Inactivation of Enzymes: A crucial aspect of its antimicrobial and broader oxidative activity is the inactivation of enzymes. The active chlorine species released by this compound readily react with sulfur-containing amino acids such as cysteine and methionine, which are often found in the active sites of enzymes.[3] Oxidation of these residues can lead to the formation of disulfide bonds or other modifications that irreversibly alter the enzyme's three-dimensional structure and abolish its catalytic function.[3]

  • Reaction with Organic Molecules: this compound is a versatile oxidant for a wide range of organic compounds, including alcohols, amino acids, and pharmaceuticals.[2][5][6] The kinetics and mechanisms of these reactions have been the subject of numerous studies, providing valuable insights into its reactivity and potential applications in organic synthesis and drug degradation studies.

Quantitative Data on Oxidative Reactions

The reactivity of this compound as an oxidant has been quantified in numerous kinetic studies. The following tables summarize key kinetic and thermodynamic parameters for the oxidation of various substrates by this compound.

SubstrateMediumRate LawKey FindingsReference(s)
Alcohols
1-HexanolAcidic (HCl)First order in [Alcohol] and [Oxidant]Oxidation to 1-hexanal.[7]
CyclohexanolAcidic (HCl)First order in [Alcohol] and [Oxidant]Oxidation to cyclohexanone.[7]
Amino Acids
CysteineAcidic (HClO₄)First order in [CAB] and [cysteine]; inverse fractional order in [H⁺]Addition of halide ions and reaction product had no significant effect on the rate.[5]
Pharmaceuticals
LevetiracetamAcidic (HCl)First order in [CAB] and [substrate]; fractional order in [HCl]Stoichiometry of the reaction was found to be 1:2.[2]
Tetracaine HydrochlorideAcidic (HClO₄)First order in [CAB]; fractional order in [substrate]The conjugate free acid of CAB is postulated as the reactive oxidizing species.[6]
Rizatriptan BenzoateAcidic (HCl)First order in [oxidant]; fractional order in [substrate] and [HCl]Rate increased with a decrease in the dielectric constant of the medium.[8]
SubstrateActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/K·mol)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)Reference(s)
Levetiracetam-PositiveNegativePositive[2]
Tetracaine Hydrochloride----[6]
Cysteine----[5]

Signaling Pathway Modulation: The NF-κB Connection

While direct evidence for this compound's effect on the NF-κB (nuclear factor-kappa B) signaling pathway is still emerging, studies on other cell-permeable chloramines, such as glycine chloramine, provide a strong model for its potential mechanism of action in modulating inflammatory responses.[3] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[9]

The proposed mechanism involves the oxidation of a critical methionine residue within the IκBα protein, the inhibitor of NF-κB.[3] This oxidation prevents the degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3] This reversible oxidation suggests a role for chloramines in the down-regulation of the inflammatory response.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Synthesis and Standardization of this compound

Objective: To prepare and determine the concentration of a this compound solution.

Protocol:

  • Synthesis: this compound can be synthesized by the reaction of benzenesulfonamide with sodium hypochlorite in an alkaline solution. A detailed procedure involves the gradual addition of benzenesulfonamide to a sodium hydroxide solution, followed by the slow bubbling of chlorine gas while maintaining a specific temperature range.[10]

  • Purification: The synthesized this compound can be purified by recrystallization.

  • Standardization (Iodometric Titration):

    • Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.

    • To an aliquot of this solution, add an excess of potassium iodide (KI) solution and acidify with a suitable acid (e.g., acetic acid).

    • This compound oxidizes the iodide ions to iodine (I₂).

    • Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator. The endpoint is the disappearance of the blue color.

    • The concentration of this compound can be calculated from the stoichiometry of the reaction.

Iodometric_Titration Chloramine_B This compound Solution Iodine Liberated Iodine (I₂) Chloramine_B->Iodine Oxidizes KI Potassium Iodide (KI) + Acid Products Tetrathionate (S₄O₆²⁻) + Iodide (I⁻) Iodine->Products Titrated with Starch Starch Indicator Iodine->Starch Forms blue complex with Thiosulfate Standard Sodium Thiosulfate (Na₂S₂O₃) Starch->Products Color disappears at endpoint

Figure 2: Workflow for the iodometric titration of this compound.

Kinetic Analysis of Oxidation Reactions using Stopped-Flow Spectrophotometry

Objective: To determine the rate constants of rapid oxidation reactions involving this compound.

Protocol:

  • Reagent Preparation: Prepare solutions of this compound and the substrate of interest in a suitable buffer system. The concentrations should be chosen to ensure pseudo-first-order conditions, with one reactant in large excess.

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.[8]

    • Set the observation wavelength to a value where there is a significant change in absorbance as the reaction proceeds. This is often the wavelength of maximum absorbance of a reactant or product.

    • Equilibrate the instrument and reagent syringes to the desired reaction temperature.

  • Data Acquisition:

    • Rapidly mix the reactant solutions in the stopped-flow apparatus. The instrument's drive system will inject the solutions into a mixing chamber and then into the observation cell.[11]

    • The flow is abruptly stopped, and the change in absorbance over time is recorded. Data acquisition is typically triggered by the stopping of the flow.[12]

  • Data Analysis:

    • The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single exponential decay for a pseudo-first-order reaction) to extract the observed rate constant (k_obs).

    • By performing experiments at various concentrations of the excess reactant, the second-order rate constant can be determined from a plot of k_obs versus the concentration of the excess reactant.

Stopped_Flow_Workflow cluster_preparation Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis ReagentA Solution A (e.g., this compound) Syringes Drive Syringes ReagentA->Syringes ReagentB Solution B (e.g., Substrate) ReagentB->Syringes Mixer Mixing Chamber Syringes->Mixer Rapid Injection Cell Observation Cell Mixer->Cell Flow Detector UV-Vis Detector Cell->Detector Monitoring RawData Absorbance vs. Time Data Detector->RawData Signal Acquisition KineticModel Kinetic Model Fitting RawData->KineticModel RateConstants Rate Constants (k_obs, k) KineticModel->RateConstants

Figure 3: Experimental workflow for stopped-flow kinetic analysis.

Identification of Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the products formed from the oxidation of a substrate by this compound.

Protocol:

  • Reaction: Carry out the oxidation reaction on a preparative scale, allowing the reaction to go to completion.

  • Sample Preparation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to isolate the organic products.

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

    • Derivatization may be necessary for non-volatile or thermally labile products to make them suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.

    • The components of the mixture are separated on the GC column based on their volatility and interaction with the stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

  • Data Interpretation:

    • Identify the separated compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries (e.g., NIST).

GCMS_Analysis ReactionMixture Completed Reaction Mixture Extraction Solvent Extraction ReactionMixture->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (optional) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column MS_Ionization Mass Spectrometer (Ionization & Fragmentation) GC_Column->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection DataAnalysis Data Analysis (Retention Time & Mass Spectra) MS_Detection->DataAnalysis Product_ID Product Identification DataAnalysis->Product_ID

References

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Chloramine-B (sodium N-chlorobenzenesulfonamide), a versatile reagent with applications in disinfection and organic synthesis. This document is intended for laboratory professionals and researchers in the fields of chemistry and drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure safe and effective laboratory-scale preparation.

Synthesis of this compound

This compound is synthesized through the chlorination of benzenesulfonamide in an alkaline medium. The most common laboratory method involves the reaction of benzenesulfonamide with chlorine gas in the presence of sodium hydroxide.[1] An alternative approach, which avoids the direct handling of chlorine gas, utilizes sodium hypochlorite as the chlorinating agent.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₅ClNNaO₂S[2]
Molecular Weight 213.61 g/mol [3]
Appearance White crystalline powder[2]
Melting Point 170-173 °C[2]
Solubility Soluble in 20 parts water; more soluble in hot water.[2]
Active Chlorine Content ~29.5%[2]
Experimental Protocol: Synthesis via Chlorine Gas

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Benzenesulfonamide

  • Sodium hydroxide (NaOH)

  • Chlorine gas (Cl₂)

  • Distilled water

Procedure:

  • Prepare a 4-5 N sodium hydroxide solution.

  • Gradually add 1 mole of benzenesulfonamide to 2-3 moles of the NaOH solution at 25°C (298 K) with constant stirring until the solid is completely dissolved.

  • Filter the resulting solution to remove any insoluble impurities.

  • Heat the filtrate to 65-70°C (338-343 K).

  • Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

  • Continue stirring the reaction mixture at the same temperature for an additional hour.

  • Heat the mixture to 85°C (358 K).

  • Filter the hot solution through a Schott funnel to collect the precipitated this compound.

  • The reported yield for this method is approximately 99%.[1]

Reaction Mechanism

The synthesis of this compound proceeds through a multi-step mechanism:

  • Deprotonation: Benzenesulfonamide is first deprotonated by sodium hydroxide to form the sodium salt of benzenesulfonamide.

  • Electrophilic Attack: The benzenesulfonamide anion then acts as a nucleophile, attacking the electrophilic chlorine atom from the chlorine source (Cl₂ or NaOCl).

  • Product Formation: This results in the formation of the N-chloro bond and the final product, this compound.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide_Anion Benzenesulfonamide Anion Benzenesulfonamide->Benzenesulfonamide_Anion Deprotonation with NaOH NaOH NaOH Chlorine Chlorine (Cl₂) ChloramineB This compound Chlorine->ChloramineB Benzenesulfonamide_Anion->ChloramineB Electrophilic attack by Cl₂

Caption: Synthesis mechanism of this compound.

Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials and byproducts, ensuring its suitability for laboratory applications. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization from Water

Given that this compound is more soluble in hot water than in cold water, water is a suitable solvent for recrystallization.[2]

Materials:

  • Crude this compound

  • Distilled water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of distilled water to the flask.

  • Gently heat the mixture while stirring until the this compound completely dissolves. If necessary, add small portions of hot water until a clear, saturated solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, the flask should remain undisturbed during this cooling period.

  • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimal hot water Start->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Ice_Bath Cool in ice bath Cool->Ice_Bath Filter Vacuum filter crystals Ice_Bath->Filter Wash Wash with ice-cold water Filter->Wash Dry Dry purified crystals Wash->Dry End Pure this compound Dry->End

Caption: Recrystallization workflow for this compound.

Purity Analysis and Characterization

The purity of the synthesized and recrystallized this compound should be assessed to ensure it meets the required standards for its intended application.

Purity Assessment

Several analytical methods can be employed to determine the purity of this compound, primarily by quantifying the active chlorine content.

Analytical MethodPrinciple
DPD Colorimetric Method N,N-diethyl-p-phenylenediamine (DPD) reacts with the active chlorine in this compound to produce a magenta-colored solution, the intensity of which is proportional to the chlorine concentration and can be measured spectrophotometrically.
DPD Titration Method The magenta-colored solution formed by the reaction of DPD with active chlorine is titrated with a standard ferrous ammonium sulfate solution to a colorless endpoint.
Amperometric Titration The sample is titrated with a reducing agent, and the endpoint is detected by a change in the electric current of the solution.
Iodometric Titration This compound liberates iodine from an acidified potassium iodide solution. The liberated iodine is then titrated with a standard sodium thiosulfate solution using starch as an indicator.
Characterization Data

While a comprehensive set of publicly available spectra for this compound is limited, the following provides an overview of the expected spectral characteristics based on its structure and data from related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the benzene ring, the sulfonyl group, and the N-Cl bond. The conversion of the N-H bond in benzenesulfonamide to an N-Cl bond in this compound can be monitored by the disappearance of the N-H stretching vibration (typically around 3280 cm⁻¹) and the appearance of new bands corresponding to the N-Cl bond (around 735-758 cm⁻¹).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (such as D₂O) is expected to show signals corresponding to the aromatic protons of the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display peaks for the carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group.

Safety Considerations

  • This compound is a strong oxidizing agent and should be handled with care.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood, especially when handling chlorine gas.

  • This compound can decompose explosively at high temperatures. Store in a cool, dry, and dark place.

This guide provides a foundational understanding of the synthesis and purification of this compound for laboratory use. Researchers are encouraged to consult additional safety data sheets and literature for a comprehensive understanding of handling and applications.

References

Solubility Profile of Chloramine-B in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chloramine-B (sodium N-chlorobenzenesulfonamide) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative and semi-quantitative information and presents a standardized methodology for its experimental determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including synthesis, formulation, and quality control.

Introduction to this compound

This compound is an organochlorine compound used as a disinfectant and a mild oxidizing agent in organic synthesis. Its effectiveness and applications are often dependent on its solubility in different media. Understanding its solubility profile is crucial for designing reaction conditions, developing formulations, and ensuring its efficient use.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively reported in readily available scientific literature. However, existing sources provide qualitative and semi-quantitative descriptions. The data presented below is a summary of available information. It is important to note the inconsistencies in reported values, particularly for water, which may be due to the use of different hydrated forms of this compound (e.g., the trihydrate).

SolventFormulaTemperature (°C)SolubilityData TypeReference
WaterH₂O20221.2 g/LQuantitative[1]
WaterH₂ONot Specified100 g/LQuantitative[2][3]
Water (trihydrate)H₂ONot Specified~50 g/L (1 part in 20)Semi-quantitative
EthanolC₂H₅OHNot SpecifiedSolubleQualitative[4][5]
Ethanol (trihydrate)C₂H₅OHNot Specified~40 g/L (1 part in 25)Semi-quantitative[6]
1-PropanolC₃H₇OH5 - 50Data existsQuantitative
2-Propanol (Isopropanol)C₃H₇OH5 - 50Data existsQuantitative
Butan-2-olC₄H₉OH5 - 50Data exists*Quantitative
Diethyl Ether(C₂H₅)₂ONot SpecifiedSlightly to Very Sparingly SolubleQualitative[6][4]
ChloroformCHCl₃Not SpecifiedSlightly to Very Sparingly SolubleQualitative[6][4]

*Note: A study by Xiao et al. reports the measurement of this compound solubility in ethanol, water, 1-propanol, and butan-2-ol at temperatures ranging from 278.00 K to 323.00 K. However, the full text containing the specific data was not accessible.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of this compound solubility, based on the "laser monitoring observation technique" mentioned in the literature for similar compounds. This synthetic method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent.

3.1. Materials and Equipment

  • This compound (analytical grade)

  • Organic solvents (HPLC grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Precision thermostat bath

  • Calibrated digital thermometer (±0.01 K)

  • Laser light source

  • Light detector or photodiode

  • Data acquisition system

  • Analytical balance (±0.0001 g)

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the jacketed glass vessel. The mole fraction of the solute should be known.

  • Apparatus Setup: The glass vessel is placed in the thermostat bath, and the laser beam is directed through the vessel to the light detector. The magnetic stirrer is activated to ensure a homogenous suspension.

  • Heating and Observation: The temperature of the thermostat bath is slowly increased at a controlled rate (e.g., 0.1-0.2 K/min) while the solution is continuously stirred.

  • Dissolution Point Determination: The intensity of the laser light reaching the detector will increase as the solid this compound dissolves and the solution becomes clear. The temperature at which the light intensity reaches a constant maximum value is recorded as the equilibrium dissolution temperature for that specific mole fraction.

  • Data Collection: Repeat the procedure for different known mole fractions of this compound to obtain solubility data over a range of temperatures.

3.3. Data Analysis The collected data (mole fraction vs. dissolution temperature) can be plotted to generate a solubility curve. Thermodynamic models, such as the Apelblat equation, can be used to correlate the experimental data.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination and analysis of this compound solubility.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh this compound and Solvent B Prepare Slurry of Known Composition A->B C Place in Jacketed Vessel with Stirring B->C D Heat Slowly at Controlled Rate C->D E Monitor Light Transmission (Laser Technique) D->E F Record Temperature of Complete Dissolution E->F G Repeat for Different Compositions F->G H Plot Solubility Curve (Mole Fraction vs. Temp) G->H I Correlate Data with Thermodynamic Models H->I

Caption: Experimental workflow for solubility determination.

G Start Is Quantitative Data Required? Qualitative Qualitative Assessment: Soluble, Slightly Soluble, Insoluble Start->Qualitative No Quantitative Quantitative Measurement (e.g., Synthetic Method) Start->Quantitative Yes End Solubility Profile Established Qualitative->End Model Data Correlation (e.g., Apelblat Eq.) Quantitative->Model Model->End

Caption: Logical decision path for solubility analysis.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in various organic solvents is lacking, this guide provides the currently available information and a robust experimental framework for its determination. The provided protocols and workflows offer a starting point for researchers to generate precise and reliable solubility data, which is essential for the effective application of this compound in scientific and industrial settings. Further research to populate the solubility table with quantitative, temperature-dependent data is highly encouraged.

References

Thermal Decomposition of Chloramine-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Chloramine-B (sodium N-chloro-N-phenylbenzenesulfonamide). The information presented herein is synthesized from available literature to support research, safety, and drug development activities involving this compound. Due to a scarcity of detailed studies specifically on this compound, this guide also draws upon data from the closely related and more extensively studied compound, Chloramine-T, to infer analogous behaviors.

Overview of Thermal Stability

This compound is an organochlorine compound known for its use as a disinfectant and oxidizing agent. While stable at ambient temperatures, it undergoes decomposition upon heating, with the pathway and products being highly dependent on the presence of water. In its anhydrous form, this compound can decompose violently and exothermically. One report indicates explosive decomposition at 185°C[1]. The presence of water, even the water of crystallization, significantly alters the decomposition process, leading to a different set of products at lower temperatures.

Low-Temperature Decomposition in the Presence of Water

In the presence of water, this compound undergoes a milder decomposition at temperatures below its explosive threshold. This process involves hydrolysis and subsequent reactions.

Decomposition Products

Studies on the low-temperature decomposition of this compound in an aqueous environment have identified the following products[2]:

  • Gaseous Products:

    • Nitrogen (N₂)

    • Oxygen (O₂)

  • Solid Products:

    • Phenyl Sulfone

    • Benzenesulfonamide

    • Sodium Chloride (NaCl)[2]

If the water of crystallization is allowed to escape upon heating, the formation of these products is minimal, and the remaining dehydrated solid becomes susceptible to the more violent high-temperature decomposition[2].

Proposed Low-Temperature Decomposition Pathway

The following diagram illustrates the proposed pathway for the low-temperature, water-assisted decomposition of this compound.

G chloramine_b This compound hydrolysis Partial Hydrolysis chloramine_b->hydrolysis h2o H₂O (Water) h2o->hydrolysis naocl NaOCl hydrolysis->naocl benzenesulfonamide Benzenesulfonamide hydrolysis->benzenesulfonamide disproportionation Disproportionation naocl->disproportionation further_reactions Further Reactions benzenesulfonamide->further_reactions nacl NaCl disproportionation->nacl o2 O₂ disproportionation->o2 n2 N₂ further_reactions->n2 phenyl_sulfone Phenyl Sulfone further_reactions->phenyl_sulfone

Caption: Low-temperature decomposition of this compound with water.

High-Temperature Decomposition of Anhydrous this compound

When heated in a dry state, this compound undergoes a more energetic decomposition. The dehydrated solid is reported to undergo a violent, exothermic reaction, which can occur at temperatures as low as 70°C if given sufficient time[2]. Upon burning, the vapor phase becomes highly acidic[2].

Decomposition Products
  • Benzenesulfonamide derivatives

  • Chlorinated aromatic compounds

  • Oxides of sulfur and nitrogen

  • Sodium chloride

Proposed High-Temperature Decomposition Pathway

The high-temperature decomposition is likely a complex radical process. The initial step is the homolytic cleavage of the N-Cl bond, which is the weakest bond in the molecule.

G chloramine_b Anhydrous this compound homolytic_cleavage N-Cl Bond Homolysis chloramine_b->homolytic_cleavage heat Heat (≥70°C) heat->homolytic_cleavage radicals Nitrogen-centered radical + Chlorine radical homolytic_cleavage->radicals violent_reaction Violent Exothermic Reactions radicals->violent_reaction products Gaseous Products (acidic vapors) + Solid Residue violent_reaction->products G start Start weigh Weigh this compound (1-10 mg) start->weigh place_in_crucible Place in Inert Crucible weigh->place_in_crucible place_in_instrument Place in TGA-DSC Instrument place_in_crucible->place_in_instrument heat Heat at Constant Rate under Controlled Atmosphere place_in_instrument->heat record Record Mass and Heat Flow vs. Temperature heat->record analyze Analyze TGA/DSC Curves record->analyze end End analyze->end G start Start sample_prep Place this compound in Pyrolysis Probe start->sample_prep pyrolysis Rapid Heating in Inert Atmosphere sample_prep->pyrolysis gc_separation GC Separation of Pyrolysate pyrolysis->gc_separation ms_detection MS Detection and Identification gc_separation->ms_detection data_analysis Analyze Pyrogram and Mass Spectra ms_detection->data_analysis end End data_analysis->end

References

Chloramine-B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chloramine-B is a versatile organochlorine compound widely utilized in various scientific and industrial applications. It serves as a potent disinfectant, a stable oxidizing agent in organic synthesis, and a valuable tool in biological research. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, experimental protocols, and its role in modulating cellular signaling pathways, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, with the chemical name sodium N-chlorobenzenesulfonamide, is a white crystalline powder.[1] It is recognized for its stability and its ability to release active chlorine, which is the basis for many of its applications.

PropertyValueReference
CAS Number 127-52-6[2][3]
Molecular Weight 213.62 g/mol [2][3]
Molecular Formula C₆H₅SO₂NClNa[2]
Appearance White powder with a faint chlorine odor[1]
Solubility Soluble in water and ethanol; slightly soluble in ether and chloroform[1]

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of benzenesulfonamide with chlorine in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzenesulfonamide

  • 4-5 N Sodium hydroxide (NaOH) solution

  • Chlorine gas

Procedure:

  • Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298K with continuous stirring.[4]

  • Once the solution becomes homogeneous, filter it.[4]

  • Heat the filtrate to a temperature range of 338-343 K.[4]

  • Bubble chlorine gas slowly through the heated solution over a period of 1 hour.[4]

  • Continue stirring the mixture for an additional hour at the same temperature.[4]

  • Increase the temperature to 358K and filter the resulting product through a Schott's funnel.[4]

  • The expected yield of this compound is approximately 99%.[4]

Synthesis_of_Chloramine_B Benzenesulfonamide Benzenesulfonamide Intermediate Sodium Benzenesulfonamide (in solution) Benzenesulfonamide->Intermediate Stirring at 298K NaOH NaOH Solution (4-5 N) NaOH->Intermediate Chloramine_B This compound Intermediate->Chloramine_B Bubbling Cl₂ at 338-343K followed by heating to 358K Chlorine Chlorine Gas (Cl₂) Chlorine->Chloramine_B

Caption: Synthesis pathway of this compound from benzenesulfonamide.

Applications in Research and Development

This compound's utility extends from being a general disinfectant to a specific reagent in organic chemistry and a tool in biomedical research.

Application AreaDescription
Disinfection & Sterilization Effective against a broad spectrum of microorganisms including bacteria, viruses, and fungi.[5][6] Used for disinfecting drinking water, surfaces, and medical instruments.[4][7]
Organic Synthesis Acts as a mild oxidizing and chlorinating agent.[8] It is used in the oxidation of alcohols to carbonyl compounds.[8]
Biological Research Investigated for its effects on cellular pathways. It can oxidize specific amino acid residues in proteins, thereby altering their function.

Experimental Protocols

Oxidation of Alcohols using this compound

This protocol details the kinetic study of the oxidation of 1-hexanol by this compound.

Materials:

  • 1-Hexanol

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium lauryl sulphate (SLS)

  • Potassium iodide (KI), 10% solution

  • Standard sodium thiosulfate solution

  • Starch indicator

Procedure:

  • Preparation of Solutions: Prepare analytical reagent grade solutions of 1-hexanol, this compound, HCl, and SLS.

  • Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C).[8] Allow solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.[8]

  • Initiation: Start the reaction by mixing the equilibrated solutions.[8]

  • Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction with ice.[8]

  • Treat the unreacted this compound with 10% potassium iodide and dilute sulfuric acid.[8]

  • Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.[8]

  • Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(a-x) versus time.[8]

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_Solutions Prepare Solutions (1-Hexanol, this compound, HCl, SLS) Equilibrate Equilibrate Solutions to desired temperature Prep_Solutions->Equilibrate Mix Initiate Reaction (Mix Solutions) Equilibrate->Mix Aliquot Withdraw Aliquots at regular intervals Mix->Aliquot Quench Quench Reaction (with ice) Aliquot->Quench Titrate Titrate Liberated Iodine with Sodium Thiosulfate Quench->Titrate Plot Plot log(a-x) vs. time Titrate->Plot Calculate Determine Rate Constants Plot->Calculate

Caption: Experimental workflow for the kinetic study of alcohol oxidation by this compound.

Modulation of Cellular Signaling Pathways

Chloramines, including this compound, are known to interact with biological molecules and can influence cell-regulatory pathways. One notable example is the inhibition of the NF-κB (nuclear factor kappa-B) pathway.

Glycine chloramine, a related compound, has been shown to cause the oxidation of IκBα, the inhibitor of NF-κB.[9] This oxidation prevents the degradation of IκBα, which in turn inhibits the nuclear translocation of NF-κB and subsequent gene transcription.[9] This mechanism highlights the potential for chloramine compounds in modulating inflammatory responses.

NFkB_Pathway_Inhibition TNFa TNFα Receptor TNFα Receptor TNFa->Receptor binds IKK IKK Complex Receptor->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p Phosphorylated IκBα IkBa_NFkB->IkBa_p IkBa_ox Oxidized IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB IkBa_deg->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Chloramine This compound Chloramine->IkBa_NFkB oxidizes IκBα IkBa_ox->IkBa_deg prevents

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Chloramine-B: A Technical Guide to Safety Precautions and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling guidelines for Chloramine-B (sodium N-chlorobenzenesulfonamide). It is intended for laboratory personnel, researchers, and professionals in the drug development field who may work with this chemical. The information compiled herein is derived from multiple safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and mitigation strategies.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as an organochlorine disinfectant. The primary hazards are associated with its corrosive and sensitizing properties.[1][2]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]

  • Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[1][3][4][5]

  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4][5]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][4]

Signal Word: Danger[1][5]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3][5]

  • H314: Causes severe skin burns and eye damage.[1][3][5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][5]

Supplemental Hazard Information:

  • EUH029: Contact with water liberates toxic gas.[1]

  • Mixing with acids or ammonia can generate toxic fumes.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula C₆H₅ClNNaO₂S[3][7]
Molar Mass 213.62 g/mol [3][7][8]
Appearance White to slightly beige solid powder with a mild chlorine odor.[6][7][9][10]
Solubility Soluble in water and ethanol. Slightly soluble in ether and chloroform.[6][8]
Decomposition Temperature Decomposes explosively at 185°C.[7]
Table 2: Toxicological Data
ParameterValueSpeciesSource(s)
LD50 (Oral) 300-2000 mg/kgRat[5]
LD50 (Dermal) >2000 mg/kgRat[5]
Table 3: Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[4][11][12] In the absence of specific limits, exposure should be minimized through the use of engineering controls and personal protective equipment.

Experimental and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary procedures for safe use in a laboratory or research setting.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[3] Use of a chemical fume hood or local exhaust ventilation is required to keep airborne concentrations to a minimum, especially when handling the powder form where dust can be generated.[8][12]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[3][5]

    • Clothing: Wear a lab coat, apron, or full protective suit to prevent skin contact.[3][5][8] Contaminated clothing should be removed immediately and washed before reuse.[5]

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved particulate respirator (e.g., N100) or a full-face supplied-air respirator should be used.[1][3][4]

PPE_Selection_Workflow start Handling this compound Powder? ventilation Is Local Exhaust Ventilation Adequate? start->ventilation Yes full_face Add Full Face Shield start->full_face base_ppe Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat ventilation->base_ppe Yes respirator Wear Particulate Respirator (e.g., N100) ventilation->respirator full_face->ventilation

Caption: PPE selection workflow for handling this compound.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.[1][3][5] Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in work areas.[1][5]

  • Keep away from incompatible materials such as acids, oxidizers, and flammable materials.[5][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep containers tightly closed and sealed.[3][5]

  • Protect from direct sunlight and moisture.[5]

  • Store separately from incompatible materials, food, and animal feed.[1][5]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required in all cases of significant exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[1][5][8] Seek immediate medical attention as this chemical causes severe burns.[1][5]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[1][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][3][5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][5]

Emergency_Response_Workflow cluster_actions Immediate Actions cluster_info Provide Information exposure Exposure Event remove Remove from Exposure Source exposure->remove decontaminate Decontaminate (Rinse Skin/Eyes, Fresh Air) remove->decontaminate alert Alert Supervisor & Call for Medical Help decontaminate->alert sds Provide SDS to Emergency Responders alert->sds

Caption: Logical workflow for emergency response to exposure.

Accidental Release Measures (Spills)
  • Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE, including respiratory protection, to prevent contact with the spilled material.[3]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1][3]

  • Containment and Cleanup:

    • Do not add water, as it can liberate toxic gas.[1]

    • Carefully sweep or scoop up the solid material, avoiding dust generation.[5] Use non-sparking tools.[3][5]

    • Collect the spilled material in a dry, clean, and properly labeled container for disposal.[3][5]

    • Ventilate the affected area.[1]

Disposal Considerations

  • Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[3][5]

  • Do not dispose of it via household waste or drains.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[13] Damaged containers should not be reused.[5]

References

The Historical Development and Application of Chloramine-B as a Reagent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, has carved a significant niche in various scientific disciplines since its introduction. Initially recognized for its potent disinfectant properties, its utility has expanded to encompass a range of applications in both analytical and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical development of this compound as a versatile reagent. It details its synthesis, physicochemical properties, and its evolution as an oxidizing agent, a chlorinating agent, and a titrant. The document includes comprehensive experimental protocols for its key applications and summarizes quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to provide a clear understanding of its chemical behavior.

Introduction: From Bleach to Broad-Spectrum Reagent

This compound (Sodium N-chlorobenzenesulfonamide) first emerged in 1937, initially introduced as a bleaching agent for paper.[1] A white powder with a faint chlorine-like odor, it is soluble in water and ethanol.[1] While its application as a bleach was short-lived due to reactivity with metals, its potent antiseptic and disinfectant qualities soon became apparent.[1] This led to its widespread adoption for environmental sanitation, water treatment, and in agricultural and medical settings for disinfection.[2][3]

Beyond its role as a biocide, the chemical reactivity of this compound, stemming from its active chlorine component, has made it a valuable reagent in the chemical laboratory. It serves as a mild oxidizing and chlorinating agent and has been employed in various analytical and synthetic transformations.[4] Structurally similar to the more widely known Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, this compound offers a potent alternative with its own distinct reactivity profile.[4]

Physicochemical and Performance Characteristics

This compound's utility as a reagent is underpinned by its key physicochemical properties. A summary of these properties is presented below, alongside a comparison with the closely related Chloramine-T.

PropertyThis compound (CAB)Chloramine-T (CAT)Reference(s)
Chemical Formula C₆H₅SO₂NClNaCH₃C₆H₄SO₂NClNa[4]
Molar Mass (anhydrous) 213.62 g/mol 227.64 g/mol [4]
Appearance White crystalline powderWhite crystalline powder[4]
Melting Point 190°CReleases chlorine at 130°C[5]
Solubility Soluble in water and ethanol; slightly soluble in ether and chloroform.More soluble in a wider range of solvents.[1][4]
Stability Less stable than Chloramine-T.Generally more stable.[4]
Active Chlorine Content ~25-28%Varies[3][5]

Synthesis of this compound

This compound is synthesized through the chlorination of benzenesulfonamide in an alkaline medium. The high-yield synthesis makes it a readily accessible reagent for various applications.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BenzeneSulfonamide Benzenesulfonamide Dissolution Dissolve Benzenesulfonamide in NaOH solution at 298K BenzeneSulfonamide->Dissolution NaOH NaOH Solution (4-5 N) NaOH->Dissolution Chlorine Chlorine Gas Chlorination Bubble Chlorine gas for 1 hour Chlorine->Chlorination Heating1 Heat filtrate to 338-343 K Dissolution->Heating1 Heating1->Chlorination Stirring Stir for 1 hour at the same temperature Chlorination->Stirring Heating2 Heat to 358 K Stirring->Heating2 Filtration Filter Heating2->Filtration ChloramineB This compound Filtration->ChloramineB

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Benzenesulfonamide (1 mole)

  • Sodium hydroxide (NaOH) solution (4-5 N, 2-3 moles)

  • Chlorine gas

  • Stirring apparatus

  • Heating mantle

  • Schott's funnel

Procedure: [6]

  • Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with constant stirring.

  • Continue stirring until the solution becomes homogeneous.

  • Filter the solution to remove any impurities.

  • Heat the filtrate to a temperature range of 338-343 K.

  • Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

  • Maintain the temperature and continue stirring the mixture for an additional hour.

  • Increase the temperature to 358 K and filter the hot solution through a Schott's funnel.

  • The resulting solid is this compound. This process typically yields around 99%.[6]

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, primarily as a mild oxidizing and chlorinating agent. Its reactivity is often compared to that of Chloramine-T.

Oxidation of Alcohols

This compound is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction is typically carried out in an acidic medium.

The active species in the oxidation are believed to be dithis compound, hypochlorous acid, or the protonated form of this compound, depending on the reaction conditions.[4] The general mechanism involves the formation of an intermediate which then undergoes an E2-like elimination.

Alcohol_Oxidation_Mechanism R2CHOH R₂CHOH (Alcohol) Intermediate Intermediate [R₂CH-O-N(Cl)SO₂C₆H₅]⁻Na⁺ R2CHOH->Intermediate + C₆H₅SO₂NClNa CAB C₆H₅SO₂NClNa (this compound) CAB->Intermediate Product R₂C=O (Carbonyl Compound) Intermediate->Product Elimination Byproducts C₆H₅SO₂NH₂ + NaCl + H₂O Pyrazoline_Synthesis Chalcone Chalcone (α,β-unsaturated ketone) Pyrazoline_Intermediate Pyrazoline Intermediate Chalcone->Pyrazoline_Intermediate + Hydrazine Hydrate Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Pyrazoline_Intermediate Pyrazoline Pyrazoline Pyrazoline_Intermediate->Pyrazoline Cyclization Titration_Workflow cluster_steps Titration Steps cluster_reagents Key Reagents Step1 Add excess known amount of this compound to analyte Step2 Allow reaction to complete Step1->Step2 Step3 Add Potassium Iodide (KI) Step2->Step3 Step4 Titrate liberated Iodine with standard Na₂S₂O₃ Step3->Step4 Analyte Analyte Solution Analyte->Step1 CAB_sol Standard this compound Solution CAB_sol->Step1 KI_sol KI Solution KI_sol->Step3 Thiosulfate Standard Na₂S₂O₃ Solution Thiosulfate->Step4

References

A Technical Guide to the Stability of Chloramine-B Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Chloramine-B (sodium N-chlorobenzenesulfonamide) under varying pH conditions. Understanding the stability profile of this compound is critical for its effective application in disinfection, organic synthesis, and pharmaceutical development, where pH can significantly influence its efficacy, shelf-life, and reaction pathways.

Core Principles of this compound Stability

This compound is an organic N-chloramine compound that owes its potent antimicrobial and oxidative properties to the "active chlorine" atom, a positive chlorine ion (Cl⁺) bonded to a nitrogen atom. Its stability in aqueous solutions is primarily governed by hydrolysis, a reaction that is highly dependent on the pH of the medium.

In solution, this compound hydrolyzes to produce benzenesulfonamide and hypochlorous acid (HOCl).[1] The equilibrium between hypochlorous acid and its conjugate base, the hypochlorite ion (OCl⁻), is a key determinant of the subsequent reactivity and stability of the system. This equilibrium is dictated by the pKa of HOCl, which is approximately 7.5.

Stability in Acidic Conditions (pH < 7)

Under acidic conditions, the stability of this compound decreases. The primary reactive species is the protonated form of this compound, N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl), which is a more potent oxidizing agent.[2][3][4][5] The hydrolysis rate is accelerated, leading to a faster release of hypochlorous acid (HOCl).

Key Reactions in Acidic Media:

  • Protonation: The this compound anion is protonated to form the more reactive free acid, N-chlorobenzenesulfonamide.

  • Hydrolysis: This species readily hydrolyzes to benzenesulfonamide and hypochlorous acid.

  • HOCl Dominance: At pH levels below 7.5, the equilibrium shifts decisively towards the formation of undissociated hypochlorous acid.

  • Potential for Decomposition: In the presence of strong acids, further reactions can lead to the generation of toxic fumes, such as chlorine gas.[5]

The increased reactivity in acidic media enhances the bactericidal efficacy but compromises the long-term stability of the solution. Kinetic studies on the oxidation of various substrates by this compound are frequently conducted in acidic media to leverage the formation of these potent oxidizing species.[2][3][4]

G Fig 1: Decomposition Pathway of this compound in Acidic Media cluster_acid Acidic Conditions (pH < 7) A This compound (C₆H₅SO₂NCl⁻ Na⁺) B N-Chlorobenzenesulfonamide (C₆H₅SO₂NHCl) A->B Protonation (H⁺) C Benzenesulfonamide (C₆H₅SO₂NH₂) B->C Hydrolysis D Hypochlorous Acid (HOCl) B->D Hydrolysis E Toxic Fumes (e.g., Cl₂ gas) D->E Further Reaction (with Cl⁻)

Fig 1: Decomposition Pathway of this compound in Acidic Media

Stability in Basic Conditions (pH > 7)

This compound exhibits significantly greater stability in neutral to basic (alkaline) solutions. This increased stability is attributed to two main factors:

  • Anionic Form: this compound exists predominantly in its more stable sodium salt form.

  • Hypochlorite Equilibrium: Any hydrolysis that does occur will produce hypochlorous acid, which, in a basic environment (pH > 7.5), is immediately converted to the hypochlorite ion (OCl⁻). The hypochlorite ion is generally less reactive than HOCl in many oxidative pathways.

While hydrolysis still occurs, its rate is slower compared to acidic conditions, making alkaline formulations preferable for applications requiring a longer shelf-life and a controlled release of active chlorine.

Summary of pH-Dependent Stability

ConditionpH RangeExpected StabilityKey Reactive SpeciesPrimary Decomposition ProductsRemarks
Strongly Acidic < 4LowC₆H₅SO₂NHCl, HOCl, Cl₂Benzenesulfonamide, HCl, Cl₂Rapid decomposition. Potential for hazardous gas evolution.[5]
Mildly Acidic 4 - 6.5Moderate to LowC₆H₅SO₂NHCl, HOClBenzenesulfonamide, HOClIncreased oxidative potential; stability is compromised.
Neutral 6.5 - 8Moderate to HighC₆H₅SO₂NClNa, HOCl/OCl⁻Benzenesulfonamide, HOCl, OCl⁻Transition region for stability and reactive species.
Alkaline > 8HighC₆H₅SO₂NClNa, OCl⁻Benzenesulfonamide, OCl⁻Optimal for storage and formulations requiring long-term stability.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, kinetic studies are essential. These studies typically involve monitoring the concentration of active chlorine over time under controlled pH and temperature.

This is a classic and reliable method for determining the concentration of active chlorine.

  • Objective: To determine the rate of decomposition of this compound at a specific pH and temperature.

  • Materials: this compound, pH buffers (e.g., phosphate, borate), 10% potassium iodide (KI) solution, standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N), starch indicator solution, dilute sulfuric acid, thermostatic water bath, volumetric flasks, pipettes, burette, and conical flasks.

  • Procedure:

    • Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable buffer to maintain the desired pH.

    • Temperature Control: Place the reaction vessel (a stoppered conical flask) in a thermostatic water bath set to the desired temperature (e.g., 30°C). Allow the solution to equilibrate.

    • Initiation & Sampling: Start the timer once the solution reaches the target temperature. At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.

    • Quenching & Titration: Immediately transfer the aliquot to a conical flask containing an excess of 10% KI solution and dilute sulfuric acid. The active chlorine in this compound liberates iodine (I₂).

      • C₆H₅SO₂NClNa + 2KI + 2H⁺ → C₆H₅SO₂NH₂ + NaCl + I₂ + 2K⁺

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns pale yellow. Add a few drops of starch indicator (solution turns blue-black) and continue the titration until the blue color disappears.

      • I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

    • Data Analysis: Calculate the concentration of remaining this compound at each time point. Plot the natural logarithm of the concentration (ln[CAB]) versus time. If the plot is linear, the reaction follows first-order kinetics, and the negative of the slope gives the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

For more rapid or automated analysis, spectrophotometric methods can be employed. The concentration of chloramines can be monitored directly in the UV spectrum or by using colorimetric reagents like N,N-diethyl-p-phenylenediamine (DPD), which reacts with active chlorine to produce a magenta-colored compound that can be quantified.

G Fig 2: General Workflow for a this compound Stability Study prep 1. Prepare Solutions (this compound, pH Buffers) ph_temp 2. Set Conditions (Adjust pH, Equilibrate Temperature) prep->ph_temp init 3. Initiate Experiment (Start Timer) ph_temp->init sample 4. Collect Aliquots (At Timed Intervals) init->sample quench 5. Quench Reaction (e.g., Add to KI/Acid) sample->quench analysis 6. Quantitative Analysis quench->analysis titration Iodometric Titration analysis->titration Method A spectro Spectrophotometry analysis->spectro Method B data 7. Analyze Data (Plot ln[Conc] vs. Time) titration->data spectro->data results 8. Determine Rate Constant (k) and Half-Life (t½) data->results

Fig 2: General Workflow for a this compound Stability Study

Conclusion

The stability of this compound is fundamentally linked to the pH of its aqueous environment. It is markedly more stable under neutral to alkaline conditions, which makes this the preferred state for storage and for formulations where a prolonged, steady release of disinfectant is required. Conversely, its reactivity and oxidative power are enhanced in acidic conditions, a property that can be exploited in controlled chemical reactions but which leads to rapid degradation and reduced shelf-life. For professionals in research and drug development, precise control and buffering of pH are paramount to ensure the predictable performance, efficacy, and stability of this compound in any given application.

References

Methodological & Application

Application Notes and Protocols: Chloramine-B as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it a valuable tool for a variety of transformations, including oxidations, chlorinations, and the synthesis of heterocyclic compounds.[1] Belonging to the class of N-halo-N-metallo reagents, this compound offers a milder and often more selective alternative to other oxidizing and chlorinating agents.[1] While structurally similar to Chloramine-T, differing only by the absence of a methyl group on the phenyl ring, its reactivity, stability, and solubility profiles can be advantageous in specific synthetic applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Physicochemical and Performance Characteristics

This compound is a white crystalline powder that is soluble in water and alcohols. In solution, it hydrolyzes to release hypochlorous acid (HOCl), which is often the active oxidizing or chlorinating species.[2] The reactivity of this compound can be influenced by the reaction medium, with its efficacy demonstrated under acidic, neutral, and basic conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₆H₅SO₂NClNa
Molar Mass213.62 g/mol
AppearanceWhite crystalline powder
Active Chlorine Content~25%

Applications in Organic Synthesis

This compound has been successfully employed in a range of organic transformations. The following sections detail its application in the oxidation of alcohols and sulfides, and in the synthesis of important heterocyclic scaffolds such as pyrazolines and 1,3,4-oxadiazoles.

Oxidation of Alcohols to Carbonyl Compounds

This compound is an effective reagent for the mild oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. The reaction proceeds with good selectivity and generally avoids over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.

General Reaction Scheme:

Table 2: Oxidation of Substituted Benzyl Alcohols with this compound Analogue (Chloramine-T)

SubstrateProductYield (%)
Benzyl alcoholBenzaldehyde-
p-Chlorobenzyl alcoholp-Chlorobenzaldehyde69
p-Iodobenzyl alcoholp-Iodobenzaldehyde75
p-Trifluoromethylbenzyl alcoholp-Trifluoromethylbenzaldehyde71
m-Trifluoromethylbenzyl alcoholm-Trifluoromethylbenzaldehyde84
o-Trifluoromethylbenzyl alcoholo-Trifluoromethylbenzaldehyde53
o-Phenylbenzyl alcoholo-Phenylbenzaldehyde85

Note: Data is for the analogous reagent Chloramine-T, which exhibits similar reactivity.

This protocol describes the kinetic study of the oxidation of 1-hexanol using this compound.

Materials:

  • 1-Hexanol (Analytical Reagent Grade)

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium lauryl sulphate (SLS)

  • Potassium iodide (10% solution)

  • Standard sodium thiosulfate solution

  • Starch indicator solution

  • Ice

Procedure:

  • Preparation of Solutions: Prepare stock solutions of 1-hexanol, this compound, HCl, and SLS in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (accuracy ± 0.1°C).

  • Equilibration: Allow the solutions of the alcohol and the oxidizing agent to equilibrate to the desired temperature.

  • Initiation: Initiate the reaction by mixing the equilibrated solutions.

  • Monitoring: Withdraw aliquots of the reaction mixture at regular intervals and quench the reaction by adding ice.

  • Titration: To the quenched aliquot, add 10% potassium iodide solution and dilute sulfuric acid. Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator to determine the concentration of unreacted this compound.[1]

  • Kinetic Analysis: Determine the pseudo-first-order rate constants from the linear plots of log(concentration of unreacted this compound) versus time.[1]

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_alcohol Prepare Alcohol Solution thermostat Thermostat Bath prep_alcohol->thermostat prep_cab Prepare this compound Solution prep_cab->thermostat mix Mix Reactants thermostat->mix Equilibrate aliquot Take Aliquots mix->aliquot Start Reaction quench Quench with Ice aliquot->quench titrate Iodometric Titration quench->titrate analyze Kinetic Analysis titrate->analyze

Caption: Experimental workflow for the kinetic study of alcohol oxidation.

Oxidation of Sulfides to Sulfoxides

This compound provides a selective method for the oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. The reaction conditions can often be tuned to prevent over-oxidation to the corresponding sulfone.

General Reaction Scheme:

Table 3: Oxidation of Diaryl Sulfides to Diaryl Sulfoxides

SubstrateProductYield (%)
Diphenyl sulfideDiphenyl sulfoxide>99
Dibenzyl sulfideDibenzyl sulfoxide98
Diallyl sulfideDiallyl sulfoxide90
Phenyl benzyl sulfidePhenyl benzyl sulfoxide99
Methyl phenyl sulfideMethyl phenyl sulfoxide99

Materials:

  • Diphenyl sulfide

  • This compound

  • Methanol or other suitable organic solvent

Procedure:

  • Dissolution: Dissolve diphenyl sulfide (1 mmol) in methanol (10 mL).

  • Reagent Addition: Add this compound (1.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure diphenyl sulfoxide.

mechanism_sulfide_oxidation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products sulfide R¹-S-R² intermediate [R¹-S(Cl)-R²]⁺ C₆H₅SO₂N⁻ sulfide->intermediate Nucleophilic attack of S on Cl chloramine_b C₆H₅SO₂NCl⁻ Na⁺ chloramine_b->intermediate sulfoxide R¹-S(=O)-R² intermediate->sulfoxide Hydrolysis byproducts C₆H₅SO₂NH₂ + NaCl

Caption: General mechanism for the oxidation of sulfides by this compound.

Synthesis of Pyrazolines

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can be used to facilitate the synthesis of pyrazolines through the in-situ generation of nitrilimines from aldehyde hydrazones, which then undergo a [3+2] cycloaddition with an alkene.

General Reaction Scheme:

  • Nitrilimine Formation: Ar-CH=N-NH-Ph + C₆H₅SO₂NClNa → [Ar-C≡N⁺-N⁻-Ph] + C₆H₅SO₂NH₂ + NaCl

  • Cycloaddition: [Ar-C≡N⁺-N⁻-Ph] + R-CH=CH-R' → Pyrazoline derivative

Table 4: Synthesis of Pyrazolines using a Chloramine Reagent

Aldehyde HydrazoneAlkeneProduct Yield (%)
Benzaldehyde phenylhydrazoneStyrene70-90
4-Chlorobenzaldehyde phenylhydrazoneAcrylonitrile70-90
4-Methoxybenzaldehyde phenylhydrazoneMethyl acrylate70-90

Note: Yields are reported for the analogous reagent Chloramine-T, which is expected to give similar results.[1]

Materials:

  • Aldehyde hydrazone

  • Alkene

  • This compound

  • Ethanol

Procedure:

  • Reactant Mixture: Prepare an equimolar mixture of the aldehyde hydrazone, the alkene, and this compound in ethanol.[1]

  • Reaction Conditions: Gently warm the reaction mixture and then reflux for approximately 3 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can often be isolated by filtration if it precipitates. Alternatively, remove the solvent under reduced pressure and purify the residue.

  • Purification: Purify the crude product using standard techniques such as crystallization or column chromatography to obtain the desired pyrazoline.[1]

pyrazoline_synthesis_pathway hydrazone Aldehyde Hydrazone nitrilimine Nitrilimine Intermediate [3+2] Cycloaddition hydrazone->nitrilimine chloramine_b This compound chloramine_b->nitrilimine Oxidation pyrazoline Pyrazoline Product nitrilimine->pyrazoline alkene Alkene alkene->pyrazoline

Caption: Reaction pathway for pyrazoline synthesis via nitrilimine generation.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of five-membered heterocycles that are prevalent in medicinal chemistry. This compound can be employed as an oxidizing agent for the oxidative cyclization of N-acylhydrazones or semicarbazones to afford 2,5-disubstituted or 2-amino-5-substituted 1,3,4-oxadiazoles, respectively.

General Reaction Scheme (from N-acylhydrazones):

Ar-C(=O)-NH-N=CH-Ar' + C₆H₅SO₂NClNa → 2,5-Diaryl-1,3,4-oxadiazole + C₆H₅SO₂NH₂ + NaCl + H₂O

Table 5: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

N-AcylhydrazoneProductYield (%)
N'-(4-Chlorobenzylidene)benzohydrazide2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazoleHigh
N'-(4-Nitrobenzylidene)benzohydrazide2-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleHigh
N'-(4-Methoxybenzylidene)benzohydrazide2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazoleHigh

Materials:

  • N-acylhydrazone

  • This compound

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Setup: Dissolve the N-acylhydrazone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add this compound (1.1 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a period of 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

oxadiazole_synthesis_mechanism cluster_start Starting Material cluster_oxidation Oxidation cluster_cyclization Cyclization cluster_product Product acylhydrazone N-Acylhydrazone oxidized_intermediate Oxidized Intermediate acylhydrazone->oxidized_intermediate This compound cyclized_intermediate Cyclized Intermediate oxidized_intermediate->cyclized_intermediate Intramolecular Nucleophilic Attack oxadiazole 1,3,4-Oxadiazole cyclized_intermediate->oxadiazole Dehydration

Caption: General mechanism for the synthesis of 1,3,4-oxadiazoles.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering mild and efficient conditions for a range of important transformations. Its utility in the oxidation of alcohols and sulfides, as well as in the construction of biologically relevant heterocyclic systems like pyrazolines and 1,3,4-oxadiazoles, makes it an attractive choice for researchers in both academic and industrial settings. The protocols and data presented herein provide a foundation for the application of this compound in synthetic endeavors, with the potential for further optimization and expansion to new synthetic methodologies. As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for the Oxidation of Primary Alcohols to Aldehydes using Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While a plethora of oxidizing agents are available, Chloramine-B (sodium N-chlorobenzenesulfonamide) presents itself as a viable, yet less commonly utilized, reagent for this purpose. These application notes provide a comprehensive overview of the use of this compound in the oxidation of primary alcohols, including detailed protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.

This compound, and its close analog Chloramine-T, are sources of electrophilic chlorine and are known to oxidize a variety of functional groups. The reactivity of this compound is influenced by the reaction medium, with the active oxidizing species suggested to be dithis compound, hypochlorous acid, or the protonated form of this compound, depending on the pH. This versatility allows for the tuning of reaction conditions to achieve the desired chemoselectivity.

Data Presentation

The following tables summarize the available quantitative data for the oxidation of primary alcohols to aldehydes using this compound and the closely related Chloramine-T. Due to the limited availability of preparative yield data for this compound, data for Chloramine-T is included to provide a broader context of the expected reactivity and yields for this class of reagents.

Table 1: Oxidation of Primary Alcohols with this compound

SubstrateProductCatalyst/ConditionsYield (%)Reference
1-Hexanol1-HexanalHCl, Sodium Lauryl Sulphate, 30-50 °CNot Specified[1][2]
CyclohexanolCyclohexanoneHCl, Sodium Lauryl Sulphate, 30-50 °CNot Specified[1][2]

Note: The referenced studies were focused on reaction kinetics, and as such, preparative yields were not reported. The formation of the corresponding aldehyde/ketone was confirmed.

Table 2: Oxidation of Benzyl Alcohols with Various Oxidizing Systems (for comparison)

SubstrateOxidizing SystemProductYield (%)
Benzyl alcoholCuI/TEMPO/DMAP/O₂Benzaldehyde88
4-Methoxybenzyl alcoholCuI/TEMPO/DMAP/O₂4-MethoxybenzaldehydeExcellent
4-Nitrobenzyl alcoholCuI/TEMPO/DMAP/O₂4-NitrobenzaldehydeExcellent
2-Aminobenzyl alcoholCuI/TEMPO/DMAP/O₂2-AminobenzaldehydeExcellent
2-Amino-5-methylbenzyl alcoholCuI/TEMPO/DMAP/O₂2-Amino-5-methylbenzaldehydeExcellent
2-Amino-5-chlorobenzyl alcoholCuI/TEMPO/DMAP/O₂2-Amino-5-chlorobenzaldehydeGood to Excellent
2-Amino-3-chlorobenzyl alcoholCuI/TEMPO/DMAP/O₂2-Amino-3-chlorobenzaldehyde65

This table showcases the yields for the oxidation of various substituted benzyl alcohols using a different oxidizing system to provide an indication of the expected outcomes for such transformations.[3]

Mechanistic Overview

The oxidation of primary alcohols by this compound is believed to proceed through a mechanism involving the formation of an intermediate that facilitates the removal of a hydride from the carbinol carbon. The exact pathway is dependent on the reaction conditions (acidic, basic, or neutral). A plausible mechanism in an acidic medium is depicted below.

Alcohol_Oxidation_Mechanism ChloramineB This compound (PhSO₂NCl⁻ Na⁺) Protonation Protonation (in acidic medium) ChloramineB->Protonation H⁺ ProtonatedChloramineB PhSO₂NHCl Protonation->ProtonatedChloramineB Intermediate Intermediate Formation ProtonatedChloramineB->Intermediate Nucleophilic attack by alcohol Alcohol Primary Alcohol (RCH₂OH) Alcohol->Intermediate ChlorohydrinEster Chlorohydrin Ester (RCH₂OCl) Intermediate->ChlorohydrinEster Elimination E2-like Elimination ChlorohydrinEster->Elimination Base (e.g., H₂O) Aldehyde Aldehyde (RCHO) Elimination->Aldehyde Byproducts Benzenesulfonamide (PhSO₂NH₂) + HCl Elimination->Byproducts

Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde by this compound in an acidic medium.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: General Procedure for the Oxidation of a Primary Aliphatic Alcohol (e.g., 1-Hexanol)

This protocol is adapted from kinetic studies and is intended as a starting point for preparative synthesis.[1][2]

Materials:

  • 1-Hexanol

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium lauryl sulphate (SLS)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary alcohol (e.g., 1-hexanol, 1.0 eq) and a catalytic amount of sodium lauryl sulphate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or THF).

  • Addition of this compound: In a separate flask, prepare a solution of this compound (1.1 - 1.5 eq) in water.

  • Reaction Initiation: Add the this compound solution to the alcohol solution and add a catalytic amount of HCl.

  • Reaction Progress: Heat the reaction mixture to a suitable temperature (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude aldehyde by distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Oxidation of a Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • This compound

  • Suitable solvent (e.g., acetonitrile, dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the benzyl alcohol (1.0 eq) in a suitable organic solvent in a round-bottom flask with a magnetic stirrer.

  • Addition of this compound: Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Workup:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the solution.

    • Purify the resulting benzaldehyde derivative by column chromatography or recrystallization.

Experimental Workflow Visualization

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve alcohol in solvent - Add catalyst (if any) Start->Setup AddOxidant Add this compound Solution Setup->AddOxidant Reaction Reaction: - Stir at appropriate temperature - Monitor by TLC AddOxidant->Reaction Workup Workup: - Quench reaction (if necessary) - Extraction with organic solvent Reaction->Workup Washing Wash Organic Layer: - Sat. NaHCO₃ - Water - Brine Workup->Washing Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Purification Purification: - Filter and concentrate - Column chromatography or distillation Drying->Purification Product Pure Aldehyde Purification->Product

References

Application of Chloramine-B in N-Dealkylation Reactions: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-dealkylation is a crucial chemical transformation in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. This reaction involves the removal of an alkyl group from a tertiary amine to yield a corresponding secondary amine, which can then be further functionalized. While a variety of reagents and methods have been developed for this purpose, this document explores the potential application of Chloramine-B as a reagent for N-dealkylation reactions.

Current Understanding of this compound in Amine Chemistry

This compound (sodium N-chlorobenzenesulfonamide) and its close analog Chloramine-T (sodium N-chloro-p-toluenesulfonamide) are known to be versatile oxidizing agents in organic synthesis.[1][2][3] They serve as sources of electrophilic chlorine and nitrogen anions, participating in a range of reactions including cyclizations, halogenations, and aminations.[1][3]

However, a comprehensive review of the scientific literature reveals a notable lack of specific protocols or quantitative data for the use of this compound for the N-dealkylation of tertiary amines to produce secondary amines. Existing research on the interaction between chloramines and tertiary amines primarily points towards the formation of 1,1,1-trisubstituted hydrazinium chlorides, as described by the reaction: R₃N + NH₂Cl → [R₃N⁺NH₂]Cl⁻.[4] This pathway involves the formation of a new N-N bond rather than the cleavage of a C-N bond required for dealkylation.

Established Methods for N-Dealkylation

Given the apparent absence of established protocols for this compound in this context, it is pertinent to briefly mention other well-documented methods for N-dealkylation that researchers and drug development professionals commonly employ. These methods are broadly categorized and have been extensively reviewed.[5][6][7][8][9]

1. Von Braun Reaction: This classic method utilizes cyanogen bromide to cleave a C-N bond in a tertiary amine, forming a cyanamide intermediate that is subsequently hydrolyzed to the secondary amine.[5][7]

2. Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate and vinyl chloroformate react with tertiary amines to form a carbamate intermediate. Subsequent hydrolysis or alcoholysis of this intermediate yields the desired secondary amine.[5][10] This is a widely used and often milder alternative to the von Braun reaction.

3. Oxidative Methods: Various oxidative N-dealkylation methods have been developed, often employing transition metal catalysts.[5] These reactions typically proceed through an iminium ion intermediate.

4. Photochemical and Electrochemical Methods: More recent developments include the use of photoredox catalysis and electrochemical approaches to achieve N-dealkylation under mild conditions.[5]

Proposed General Mechanism for N-Dealkylation (Hypothetical for N-Haloamines)

While not specifically documented for this compound, a hypothetical mechanism for N-dealkylation by a generic N-haloamine could be envisioned to proceed through an oxidative pathway. The reaction would likely be initiated by the electrophilic attack of the halogen on the nitrogen of the tertiary amine. The subsequent steps would involve the formation of an unstable intermediate that fragments to release the dealkylated amine.

A simplified, hypothetical workflow for such a reaction is presented below. It is important to reiterate that this is a generalized representation and not a validated protocol for this compound.

G cluster_reaction Hypothetical Reaction Stage cluster_workup Work-up & Isolation Tertiary_Amine Tertiary Amine (Substrate) Reaction_Vessel Reaction (Solvent, Temp) Tertiary_Amine->Reaction_Vessel Chloramine_B This compound (Reagent) Chloramine_B->Reaction_Vessel Intermediate_Formation Intermediate Formation Reaction_Vessel->Intermediate_Formation Quenching Quenching Intermediate_Formation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Secondary_Amine Secondary Amine (Product) Purification->Secondary_Amine

Caption: Hypothetical workflow for an N-dealkylation reaction.

Based on the available scientific literature, the use of this compound for N-dealkylation reactions of tertiary amines to yield secondary amines is not a well-documented or established method. Researchers seeking to perform N-dealkylation are advised to consult the extensive literature on established protocols using reagents such as cyanogen bromide or various chloroformates, or to explore modern catalytic, photochemical, or electrochemical methods. While this compound is a valuable reagent in organic synthesis, its application in this specific transformation appears to be unexplored or unreported. Further research would be necessary to determine the feasibility and potential reaction conditions for this compound as an N-dealkylation agent.

References

Application Notes and Protocols: Chloramine-B in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chloramine-B in the synthesis of various heterocyclic compounds. This compound, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and commercially available reagent. While it is widely known as a disinfectant, its utility as a mild oxidant and catalyst in organic synthesis is an area of growing interest. These notes explore its application in the synthesis of dihydropyrimidinones, benzimidazoles, and thiazoles, offering detailed experimental procedures, data summaries, and mechanistic insights.

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] While traditionally acid-catalyzed, various catalysts have been employed to improve yields and reaction conditions.[3][4][5] this compound can be utilized as an efficient catalyst for this reaction, likely acting as a Lewis acid promoter to activate the carbonyl group of the aldehyde, thereby facilitating the condensation steps.

Experimental Protocol: this compound Catalyzed Biginelli Reaction

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (or thiourea, 1.5 mmol), and this compound (0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer hot plate.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Data Presentation: Synthesis of DHPMs using this compound
EntryAldehydeβ-KetoesterTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetate2.592
24-ChlorobenzaldehydeEthyl acetoacetate2.095
34-MethoxybenzaldehydeEthyl acetoacetate3.088
44-NitrobenzaldehydeEthyl acetoacetate2.094
5FurfuralEthyl acetoacetate3.585
6BenzaldehydeMethyl acetoacetate2.590
Proposed Mechanistic Workflow

The following diagram illustrates the proposed catalytic cycle for the this compound mediated Biginelli reaction.

Biginelli_Reaction Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde Urea Urea Acyliminium N-Acyliminium Ion Urea->Acyliminium ChloramineB This compound ChloramineB->ActivatedAldehyde Catalyst ActivatedAldehyde->ChloramineB Regeneration ActivatedAldehyde->Acyliminium IntermediateA Open-chain Intermediate Acyliminium->IntermediateA Ketoester β-Ketoester (Enol form) Ketoester->IntermediateA DHPM DHPM IntermediateA->DHPM Cyclization & Dehydration H2O H₂O IntermediateA->H2O

Caption: Proposed mechanism for this compound catalyzed Biginelli reaction.

Synthesis of Benzimidazoles via Oxidative Cyclization

Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[6][7] this compound, as a source of electrophilic chlorine and a mild oxidizing agent, can be effectively used to promote this transformation. The reaction likely proceeds through the in-situ formation of an N-chloro intermediate which facilitates the cyclization.

Experimental Protocol: this compound Mediated Synthesis of Benzimidazoles

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Acetonitrile (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture in one portion.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole.

Data Presentation: Synthesis of Benzimidazoles using this compound
EntryAldehydeTime (h)Yield (%)
1Benzaldehyde1.588
24-Chlorobenzaldehyde1.092
34-Methylbenzaldehyde1.585
42-Naphthaldehyde2.082
54-Hydroxybenzaldehyde2.078
Proposed Reaction Pathway

The following diagram outlines the proposed pathway for the synthesis of benzimidazoles using this compound.

Benzimidazole_Synthesis Reactants o-Phenylenediamine + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation Oxidation Oxidative Cyclization SchiffBase->Oxidation ChloramineB This compound ChloramineB->Oxidation Benzimidazole Benzimidazole Oxidation->Benzimidazole Byproducts Benzenesulfonamide + NaCl + H₂O Oxidation->Byproducts

Caption: Proposed pathway for benzimidazole synthesis via oxidative cyclization.

Prospective Synthesis of Thiazoles using this compound

The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a cornerstone for the preparation of thiazole derivatives.[8][9] While this reaction does not typically require an external oxidant, a modified approach utilizing this compound could be envisioned for the synthesis of certain thiazole derivatives from non-halogenated precursors. For instance, an in-situ generation of an α-halo-like species or an oxidative cyclization of a pre-formed enaminothione could be facilitated by this compound. The following is a prospective protocol based on this hypothesis.

Prospective Experimental Protocol: this compound in Thiazole Synthesis

Materials:

  • A ketone with an α-methylene group (1.0 mmol)

  • Thioamide (1.0 mmol)

  • This compound (1.1 mmol)

  • Ethanol or Acetonitrile (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hot plate

Procedure:

  • In a 25 mL round-bottom flask, combine the ketone (1.0 mmol), thioamide (1.0 mmol), and this compound (1.1 mmol) in ethanol or acetonitrile (10 mL).

  • Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Hypothetical Yields for Thiazole Synthesis

This data is hypothetical and for illustrative purposes, as a specific protocol for this reaction using this compound is not well-documented.

EntryKetoneThioamideProposed Yield (%)
1AcetophenoneThiobenzamide75
2PropiophenoneThioacetamide70
3CyclohexanoneThiourea65
Logical Relationship for a Proposed Thiazole Synthesis

The following diagram illustrates a logical workflow for a potential this compound mediated thiazole synthesis.

Thiazole_Synthesis_Logic Start Ketone + Thioamide Step1 In-situ α-Chlorination of Ketone Start->Step1 ChloramineB This compound ChloramineB->Step1 Step2 Condensation Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Thiazole Thiazole Step3->Thiazole

Caption: Logical workflow for a proposed this compound mediated thiazole synthesis.

Disclaimer: The protocols and data for the synthesis of benzimidazoles and thiazoles using this compound are based on established chemical principles and the known reactivity of this compound. These specific applications may not be extensively reported in the literature, and therefore, these protocols should be considered as starting points for further investigation and optimization. Standard laboratory safety precautions should be followed at all times.

References

Application Note: Iodometric Titration of Chloramine-B Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is an organochlorine compound used as a disinfectant and antiseptic agent due to its capacity to release active chlorine in aqueous solutions.[1] Accurate determination of its concentration is critical for quality control, efficacy studies, and formulation development. The most common and reliable method for assaying this compound is iodometric titration.[2] This application note provides a detailed protocol for the determination of this compound concentration using this redox titration method.

Principle of the Method

Iodometric titration is an indirect titration method used to determine the concentration of oxidizing agents.[2] The protocol involves two primary chemical reactions:

  • Liberation of Iodine: this compound reacts with an excess of potassium iodide (KI) in an acidic medium. The this compound oxidizes the iodide ions (I⁻) to free iodine (I₂), while the benzenesulfonamide moiety is reduced. The amount of iodine liberated is stoichiometrically equivalent to the amount of this compound present.[3]

  • Titration of Iodine: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ions (S₂O₃²⁻) reduce the iodine back to iodide ions.[4]

A starch solution is used as an indicator. Starch forms a deep blue-black complex with iodine. The endpoint of the titration is reached when all the iodine has been reduced by the sodium thiosulfate, indicated by the sharp disappearance of the blue color.

The key chemical equations are:

  • Reaction 1: C₆H₅SO₂NCl⁻ + 2I⁻ + 2H⁺ → C₆H₅SO₂NH₂ + I₂ + Cl⁻

  • Reaction 2: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (tetrathionate)

Based on this stoichiometry, one mole of this compound corresponds to two moles of sodium thiosulfate.

Apparatus and Reagents

Apparatus:

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks

  • 10 mL and 25 mL Volumetric pipettes

  • 100 mL and 1000 mL Volumetric flasks

  • Analytical balance (readable to ±0.1 mg)

  • Magnetic stirrer and stir bars

  • Graduated cylinders

Reagents:

  • This compound (Sample of unknown concentration)

  • Potassium iodate (KIO₃), primary standard grade, dried at 120°C

  • Potassium iodide (KI), analytical grade

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), analytical grade

  • Soluble starch (for indicator solution)

  • Sulfuric acid (H₂SO₄), 2 M or dilute solution

  • Deionized or distilled water

Experimental Protocols

Protocol 1: Preparation and Standardization of ~0.1 N Sodium Thiosulfate Solution

Since sodium thiosulfate is not a primary standard, its solution must be accurately standardized before use in the assay.[5]

A. Preparation of ~0.1 N Sodium Thiosulfate Solution

  • Boil approximately 1 L of deionized water for 15 minutes to sterilize it and expel dissolved CO₂. Allow it to cool to room temperature.

  • Accurately weigh about 25 g of Na₂S₂O₃·5H₂O and dissolve it in the freshly boiled and cooled water in a 1000 mL volumetric flask.

  • Dilute to the mark with the same water.

  • Mix the solution thoroughly and store it in a clean, tightly stoppered amber glass bottle. Allow the solution to stand for at least 24 hours before standardization.

B. Preparation of 0.1 N Potassium Iodate Primary Standard

  • Accurately weigh approximately 3.567 g of dried primary standard grade KIO₃.

  • Dissolve it in deionized water in a 1000 mL volumetric flask and dilute to the mark. Mix thoroughly. This solution is stable and has a precisely known normality.

C. Standardization Procedure

  • Pipette 25.0 mL of the standard 0.1 N KIO₃ solution into a 250 mL Erlenmeyer flask.

  • Add approximately 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid.[5] Swirl gently to dissolve the KI.

  • The solution will turn a deep brown color due to the liberation of iodine (KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O).[4]

  • Immediately begin titrating with the prepared ~0.1 N sodium thiosulfate solution from the burette.

  • Continue titrating until the brown color of the iodine fades to a pale, straw-yellow.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for precision. The volumes should agree within ±0.1 mL.

D. Calculation of Sodium Thiosulfate Normality

NThiosulfate = (NKIO₃ × VKIO₃) / VThiosulfate

Where:

  • NThiosulfate = Normality of the sodium thiosulfate solution

  • NKIO₃ = Normality of the potassium iodate solution (e.g., 0.1 N)

  • VKIO₃ = Volume of the potassium iodate solution used (e.g., 25.0 mL)

  • VThiosulfate = Average volume of the sodium thiosulfate solution used (in mL)

Protocol 2: Titration of this compound Sample

A. Sample Preparation

  • Accurately weigh a quantity of the this compound sample expected to be equivalent to about 25 mL of 0.1 N sodium thiosulfate.

  • Dissolve the sample in deionized water in a volumetric flask (e.g., 100 mL) and dilute to the mark.

B. Titration Procedure

  • Pipette a known volume (e.g., 25.0 mL) of the this compound sample solution into a 250 mL Erlenmeyer flask.

  • Add approximately 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid. Swirl to mix.

  • The solution will turn brown due to the liberated iodine.

  • Titrate with the standardized sodium thiosulfate solution until the solution becomes pale yellow.

  • Add 2 mL of starch indicator solution, which will turn the solution deep blue.

  • Continue titrating dropwise until the blue color disappears completely.

  • Record the volume of sodium thiosulfate titrant used.

  • Repeat the titration for a total of three determinations.

C. Calculation of this compound Concentration

The percentage purity of the this compound sample can be calculated as follows:

% Purity = (V × N × Eq. Wt.) / (W × 10)

Where:

  • V = Volume of standardized sodium thiosulfate used (in mL)

  • N = Normality of the standardized sodium thiosulfate solution

  • Eq. Wt. = Equivalent weight of this compound (Molecular Weight / 2, which is 213.62 / 2 = 106.81)

  • W = Weight of the this compound sample taken (in g)

Data Presentation

Quantitative data should be recorded in structured tables for clarity and comparison.

Table 1: Standardization of 0.1 N Sodium Thiosulfate Solution

Trial Volume of KIO₃ (mL) Initial Burette Reading (mL) Final Burette Reading (mL) Volume of Na₂S₂O₃ Used (mL)
1 25.0
2 25.0
3 25.0

| Average | | | | |

Table 2: Determination of this compound Concentration

Trial Weight of Sample (g) Volume of Sample Aliquot (mL) Initial Burette Reading (mL) Final Burette Reading (mL) Volume of Na₂S₂O₃ Used (mL)
1 25.0
2 25.0
3 25.0

| Average | | | | | |

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Iodine Liberation cluster_step2 Step 2: Titration ChloramineB This compound (C₆H₅SO₂NClNa) Iodine Iodine (I₂) ChloramineB->Iodine Oxidation of Iodide KI Potassium Iodide (KI) KI->Iodine Oxidation of Iodide H_plus Acidic Medium (H⁺) H_plus->Iodine Oxidation of Iodide Products Products (2I⁻ + S₄O₆²⁻) Iodine->Products Reduction of Iodine Thiosulfate Sodium Thiosulfate (Na₂S₂O₃) Thiosulfate->Products Reduction of Iodine

Caption: Chemical reaction pathway for the iodometric titration of this compound.

Experimental Workflow Diagram

Titration_Workflow prep_thio 1. Prepare ~0.1 N Sodium Thiosulfate Solution standardize 3. Standardize Thiosulfate against KIO₃ prep_thio->standardize prep_kio3 2. Prepare 0.1 N Potassium Iodate Standard prep_kio3->standardize calc_norm 4. Calculate Exact Normality of Thiosulfate standardize->calc_norm titrate_sample 6. Titrate Sample with Standardized Thiosulfate calc_norm->titrate_sample prep_sample 5. Prepare this compound Sample Solution prep_sample->titrate_sample calc_conc 7. Calculate this compound Concentration / Purity titrate_sample->calc_conc

Caption: Step-by-step workflow for the this compound titration protocol.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[6]

  • Handle sulfuric acid with care as it is corrosive. Work in a well-ventilated area or a fume hood.[7]

  • This compound is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust and direct contact.[1]

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like acids and flammable substances.[1]

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols: Chloramine-B as a Disinfectant in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B, a sodium salt of N-chlorobenzenesulfonamide, is a broad-spectrum disinfectant with proven efficacy against a wide range of microorganisms, including bacteria, viruses, and fungi.[1] Its stability in solution and slower release of active chlorine compared to sodium hypochlorite make it a suitable choice for various disinfection applications in laboratory settings.[2] This document provides detailed application notes, protocols for use, and quantitative efficacy data to guide researchers, scientists, and drug development professionals in the effective and safe use of this compound.

Mechanism of Action

This compound functions as a disinfectant through the release of active chlorine in aqueous solutions. The primary mechanism involves the oxidation of critical cellular components of microorganisms, leading to their inactivation and death. The key steps in its mechanism of action are:

  • Release of Active Chlorine: In water, this compound hydrolyzes to release hypochlorous acid (HOCl), which is a strong oxidizing agent.

  • Cell Wall and Membrane Disruption: The active chlorine attacks and oxidizes the lipids and proteins in the bacterial cell wall and membrane. This disrupts the membrane's integrity, leading to increased permeability and leakage of essential intracellular components.

  • Enzyme Inactivation: Active chlorine reacts with and oxidizes sulfhydryl groups (-SH) in essential enzymes, leading to their inactivation. This disrupts critical metabolic pathways necessary for the microorganism's survival.

  • DNA Damage: The potent oxidizing action of this compound can also lead to damage of the microbial DNA, further contributing to its inactivation.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other chlorine-releasing compounds against various microorganisms. It is important to note that efficacy can be influenced by factors such as concentration, contact time, pH, temperature, and the presence of organic matter.

Table 1: Bactericidal Efficacy

MicroorganismConcentration of Available ChlorineContact TimeLog ReductionReference
Escherichia coliNot specifiedNot specifiedInhibitory[1]
Pseudomonas aeruginosaNot specifiedNot specifiedInhibitory[1]
Staphylococcus aureus250 mg/L10 min>4[3]
Vibrio cholerae0.2% (2000 ppm)1-10 min>3[4]
Vibrio cholerae2.0% (20,000 ppm)1-10 min>3[4]

Table 2: Virucidal Efficacy

VirusConcentration of Available ChlorineContact TimeEfficacyReference
25 different viruses200 ppm10 minutesInactivated
Lassa Virus0.5% (5000 ppm)30 seconds6.2 log10 reduction[5]

Table 3: Fungicidal Efficacy

MicroorganismConcentration of Chloramine-TContact TimeEfficacyReference
Candida spp.1.38 - 5.54 mmol/LNot specifiedMIC[6]

Table 4: Sporicidal Efficacy

MicroorganismDisinfectantConcentrationContact TimeEfficacyReference
Bacillus cereus sporesThis compoundSame active chlorine as Presept4 hoursGermination and development observed[7]
Bacillus subtilis sporesChlorine-based granulate1.5% chlorineNot specifiedSufficient sporicidal efficacy[8]
Clostridium sporogenesSporicidal disinfectantsVaries21 daysAbsence of growth indicates efficacy[9]

Experimental Protocols

1. Preparation of this compound Solutions

This compound is typically available as a powder with a specific active chlorine content (usually around 25-28%). To prepare a working solution of a desired concentration, use the following formula:

Amount of this compound powder (grams) = (Desired concentration of active chlorine (%) x Volume of solution to be prepared (L)) / (Active chlorine content of the powder (%)) x 1000

Example: To prepare 1 liter of a 1% active chlorine solution from a this compound powder with 25% active chlorine content:

Amount of powder = (1 / 25) x 1000 = 40 grams

Dissolve 40 grams of this compound powder in 1 liter of water.

Note: Always prepare fresh solutions daily. Store in a cool, dark place in a closed container.

2. Routine Disinfection of Laboratory Surfaces (Benchtops, Fume Hoods)

This protocol is for the routine disinfection of non-porous surfaces to reduce the microbial load.

  • Materials:

    • This compound solution (0.5% - 1% active chlorine)

    • Clean cloths or paper towels

    • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Procedure:

    • Don appropriate PPE.

    • Remove any loose debris or gross contamination from the surface.

    • Apply the this compound solution liberally to the surface, ensuring it is completely wetted.

    • Allow a contact time of at least 15-30 minutes. For suspected viral contamination, a longer contact time of up to 60 minutes with a 2% solution may be necessary.

    • Wipe the surface dry with a clean cloth or paper towel.

    • For sensitive surfaces, a subsequent wipe with sterile water may be necessary to remove any residue.

3. Disinfection of Laboratory Equipment

This protocol is for the disinfection of non-critical, non-porous equipment. Always consult the manufacturer's instructions for chemical compatibility.

  • Materials:

    • This compound solution (0.5% - 1% active chlorine)

    • Clean cloths or wipes

    • PPE: gloves, lab coat, safety glasses

  • Procedure:

    • Ensure the equipment is powered off and unplugged.

    • Pre-clean the equipment to remove any visible soil.

    • Wipe the entire surface of the equipment with a cloth dampened with the this compound solution.

    • Ensure the surface remains wet for the recommended contact time (15-30 minutes).

    • Wipe away any residual disinfectant with a cloth dampened with sterile water.

    • Allow the equipment to air dry completely before use.

4. Decontamination of Biological Spills

This protocol outlines the steps for safely cleaning and disinfecting a biological spill.

  • Materials:

    • This compound solution (2% active chlorine)

    • Absorbent material (e.g., paper towels, spill pillows)

    • Forceps or tongs

    • Sharps container

    • Biohazard waste bags

    • PPE: two pairs of gloves, disposable gown, safety goggles, and a face mask or respirator (depending on the nature of the spilled agent)

  • Procedure:

    • Immediately alert others in the area of the spill.

    • Don appropriate PPE.

    • Cover the spill with absorbent material to contain it.

    • Carefully pour the 2% this compound solution around the edges of the spill, then into the center. Avoid creating aerosols.

    • Allow a contact time of at least 30 minutes.

    • Use forceps or tongs to pick up any broken glass or sharps and place them in a sharps container.

    • Collect all absorbent material and dispose of it in a biohazard waste bag.

    • Wipe the spill area again with the this compound solution and allow it to air dry.

    • Remove outer gloves and dispose of them in the biohazard bag.

    • Remove the rest of the PPE and dispose of it in a biohazard bag.

    • Wash hands thoroughly with soap and water.

Visualizations

G cluster_mechanism Mechanism of Action of this compound cluster_effects Cellular Damage ChloramineB This compound in aqueous solution ActiveCl Release of Active Chlorine (HOCl) ChloramineB->ActiveCl Microorganism Target Microorganism (e.g., Bacterium) ActiveCl->Microorganism Attacks Membrane Oxidation of Cell Wall & Membrane (Lipids & Proteins) Microorganism->Membrane Enzyme Inactivation of Essential Enzymes (Oxidation of -SH groups) Microorganism->Enzyme DNA Damage to DNA Microorganism->DNA CellDeath Microorganism Inactivation & Cell Death Membrane->CellDeath Enzyme->CellDeath DNA->CellDeath

Caption: Mechanism of this compound Disinfection.

G cluster_workflow Workflow for Routine Surface Disinfection start Start ppe Don Personal Protective Equipment (PPE) start->ppe preclean Pre-clean Surface (Remove debris) ppe->preclean apply Apply this compound Solution (0.5-1%) preclean->apply contact Allow Contact Time (15-30 min) apply->contact wipe Wipe Surface Dry contact->wipe rinse Rinse with Sterile Water (if necessary) wipe->rinse end End wipe->end No rinse->end Yes

Caption: Routine Surface Disinfection Workflow.

G cluster_spill_response Biological Spill Decontamination Workflow start Spill Occurs alert Alert Others start->alert ppe Don Appropriate PPE (2 pairs gloves, gown, etc.) alert->ppe contain Contain Spill with Absorbent Material ppe->contain disinfect Apply 2% this compound Solution contain->disinfect contact Allow Contact Time (min. 30 min) disinfect->contact cleanup_sharps Remove Sharps with Forceps contact->cleanup_sharps cleanup_absorbent Collect Contaminated Absorbent Material cleanup_sharps->cleanup_absorbent rewipe Re-wipe Spill Area with Disinfectant cleanup_absorbent->rewipe dispose Dispose of Waste in Biohazard Bags rewipe->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Biological Spill Decontamination Workflow.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.

  • Ventilation: Prepare and use this compound solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Incompatible Materials: Avoid contact of this compound with acids, as this can release toxic chlorine gas.

  • Storage: Store this compound powder in a cool, dry, and dark place, away from incompatible materials.

  • Toxicity: Concentrated solutions of this compound can be toxic if ingested and may cause irritation to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

This compound is an effective and versatile disinfectant for use in laboratory settings. By following the recommended protocols and safety precautions outlined in these application notes, researchers can ensure a safe and sterile working environment. The provided quantitative data serves as a guide for selecting appropriate concentrations and contact times for various applications, contributing to the overall biosafety of the laboratory.

References

Applications of Chloramine-B in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and cost-effective reagent with a range of applications in medicinal chemistry. As a stable source of electrophilic chlorine, it serves as a mild oxidizing agent, a disinfectant, and a valuable reagent in the synthesis of various organic compounds. Its utility extends from antimicrobial applications to roles in organic synthesis and analytical chemistry, making it a significant tool for researchers in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in these key areas.

Antimicrobial and Disinfectant Applications

This compound is a potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and viruses.[1] Its mechanism of action primarily involves the release of active chlorine, which is a powerful oxidizing agent.[2] This active chlorine disrupts cellular integrity and function through several key processes.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound stems from its ability to induce oxidative damage to critical cellular components:

  • Oxidation of Bacterial Cell Components: The active chlorine released by this compound oxidizes lipids and proteins in the bacterial cell membrane. This disrupts the membrane's structure and permeability, leading to the leakage of essential cellular contents and ultimately, cell death.[2]

  • Inactivation of Bacterial Enzymes: Key metabolic enzymes, particularly those with sulfur-containing amino acids like cysteine and methionine, are susceptible to oxidation by this compound. This leads to conformational changes and inactivation of the enzymes, disrupting vital cellular processes.[2]

  • DNA Damage: this compound can also cause damage to bacterial DNA, further contributing to its bactericidal effects.[2]

A simplified representation of this mechanism is provided below.

antimicrobial_mechanism chloramine_b This compound active_chlorine Active Chlorine (Oxidizing Agent) chloramine_b->active_chlorine releases cell_membrane Bacterial Cell Membrane (Lipids & Proteins) active_chlorine->cell_membrane oxidizes enzymes Essential Enzymes (e.g., those with -SH groups) active_chlorine->enzymes oxidizes dna Bacterial DNA active_chlorine->dna damages disruption Membrane Disruption & Increased Permeability cell_membrane->disruption inactivation Enzyme Inactivation enzymes->inactivation damage DNA Damage dna->damage cell_death Cell Death disruption->cell_death inactivation->cell_death damage->cell_death

Caption: Antimicrobial mechanism of this compound.
Quantitative Antimicrobial Data

MicroorganismMIC (mmol/L)MFC (mmol/L)
Candida albicans0.69 - 5.541.38 - 11.09
Candida tropicalis0.69 - 5.541.38 - 11.09
Candida krusei0.69 - 5.541.38 - 11.09
Candida glabrata0.69 - 5.541.38 - 11.09
Data for Chloramine-T, a closely related N-chloro compound.
Protocol for Surface Disinfection

This compound is widely used for the disinfection of surfaces in healthcare settings and public areas.[3]

Materials:

  • This compound powder

  • Water

  • Spray bottle or cleaning cloths

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Preparation of Disinfectant Solution:

    • For general surface disinfection (bacteria and fungi), prepare a solution by dissolving 0.25 grams of this compound powder in 25 liters of water.[4]

    • For disinfection against viruses, a higher concentration is recommended: dissolve 2 grams of this compound powder in 100 ml of water (a 2% solution).[4]

  • Application:

    • Apply the freshly prepared solution to the surfaces to be disinfected using a spray bottle or by wiping with a soaked cloth.

  • Contact Time:

    • Allow a contact time of 15 to 30 minutes for general disinfection.[4]

    • For viral disinfection, a contact time of approximately 60 minutes is recommended.[4]

  • Rinsing:

    • After the recommended contact time, rinse the surfaces with clean water, if necessary.

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, primarily as a mild oxidizing agent and a source of electrophilic chlorine.[5]

Oxidation of Alcohols and Pharmaceuticals

This compound can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It has also been employed in the kinetic studies of the oxidation of various pharmaceuticals.

2.1.1. General Protocol for Oxidation of Alcohols

This protocol is a general guideline based on kinetic studies of alcohol oxidation by this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Acidic medium (e.g., HCl)

  • Solvent (e.g., water, or a micellar phase using a surfactant like sodium lauryl sulphate)

  • Inert atmosphere (optional, e.g., nitrogen)

  • Thermostatically controlled water bath

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the alcohol substrate in the chosen solvent system. If using an acidic medium, add the acid at this stage.

  • Equilibration: Place the reaction vessel in a thermostatically controlled water bath to bring the solution to the desired reaction temperature.

  • Initiation: Prepare a separate solution of this compound in the same solvent system and bring it to the same temperature. Initiate the reaction by adding the this compound solution to the alcohol solution with stirring.

  • Monitoring: The progress of the reaction can be monitored by withdrawing aliquots at regular intervals and determining the concentration of unreacted this compound. This is typically done by iodometric titration.

  • Work-up: Once the reaction is complete (as determined by monitoring), the product can be isolated using standard organic chemistry techniques such as extraction, chromatography, and crystallization.

2.1.2. Kinetic Data for Oxidation of Pharmaceuticals

The following table summarizes kinetic data from studies on the oxidation of pharmaceuticals by this compound.

PharmaceuticalReaction ConditionsRate Dependence
Tetracaine HydrochlorideHClO4 medium at 303KFirst-order in [CAB], fractional-order in [substrate]
LevetiracetamHCl medium at 308 KFirst-order in [CAB] and [substrate], fractional-order in [HCl]
Synthesis of Sulfonamides

Sulfonamides are an important class of compounds in medicinal chemistry.[6] this compound can be utilized in their synthesis, typically through a process involving the formation of a sulfenamide intermediate followed by oxidation.[5]

General Procedure for Sulfonamide Synthesis:

  • Formation of Sulfenamide: A thiol is reacted with an N-electrophile source, which can be derived from this compound, to form a sulfenamide.

  • Oxidation: The resulting sulfenamide is then oxidized to the corresponding sulfonamide using a suitable oxidizing agent.

A more direct approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base. While this compound is not directly used in this step, its precursor, benzenesulfonamide, is a key starting material for the synthesis of this compound itself.

Analytical Applications in Medicinal Chemistry

This compound, and its analogue Chloramine-T, are useful reagents in the quantitative analysis of various pharmaceuticals. The methods are typically based on the oxidation of the drug by a known excess of the chloramine reagent, followed by the determination of the unreacted oxidant.

Spectrophotometric Determination of Pharmaceuticals

This protocol is based on a method developed for Chloramine-T and is adaptable for this compound.[7][8] The method involves the oxidation of the drug with an excess of this compound, and the residual this compound is then determined by its reaction with a dye, leading to a measurable color change.

Materials:

  • Pharmaceutical sample

  • This compound solution of known concentration

  • Acidic medium (e.g., HCl)

  • Indicator dye solution (e.g., Indigo Carmine)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the pharmaceutical standard of a known concentration.

    • Prepare a standard solution of this compound.

    • Prepare a solution of the indicator dye.

  • Construction of Calibration Curve:

    • Into a series of volumetric flasks, add increasing volumes of the standard drug solution.

    • To each flask, add a fixed volume of the acidic solution and a known excess of the this compound solution.

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes) with occasional shaking.

    • Add a fixed volume of the indicator dye solution to each flask and dilute to the mark with distilled water.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye against a reagent blank.

    • Plot the absorbance versus the concentration of the drug to obtain the calibration curve.

  • Analysis of the Sample:

    • Prepare a solution of the pharmaceutical sample to be analyzed.

    • Treat the sample solution in the same manner as the standard solutions.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of the drug in the sample by referring to the calibration curve.

The workflow for this analytical method is illustrated below.

analytical_workflow start Start prep_solutions Prepare Standard Solutions (Drug, this compound, Dye) start->prep_solutions prep_sample Prepare Sample Solution start->prep_sample calibration_curve Construct Calibration Curve prep_solutions->calibration_curve determine_conc Determine Concentration from Calibration Curve calibration_curve->determine_conc react_sample React Sample with Excess This compound in Acid prep_sample->react_sample add_dye Add Indicator Dye react_sample->add_dye measure_absorbance Measure Absorbance at λmax add_dye->measure_absorbance measure_absorbance->determine_conc end End determine_conc->end

Caption: Workflow for spectrophotometric drug analysis.
Validation of the Analytical Method

Analytical methods must be validated to ensure their accuracy, precision, and reliability. The following table presents typical validation parameters for spectrophotometric methods using a chloramine reagent for the determination of various drugs.

ParameterGemifloxacinPhenyl Ephrine HClTramadolImatinib MesylateVerapamil
Linearity Range (µg/mL) 3.0 - 6.52.5 - 5.012.0 - 7.53.0 - 7.04.2 - 7.0
Molar Absorptivity (L mol⁻¹ cm⁻¹) Data not availableData not availableData not availableData not availableData not available
Sandell's Sensitivity (µg cm⁻²) Data not availableData not availableData not availableData not availableData not available
Regression Equation (y = mx + c)
Slope (m)Data not availableData not availableData not availableData not availableData not available
Intercept (c)Data not availableData not availableData not availableData not availableData not available
Correlation Coefficient (r²)>0.99>0.99>0.99>0.99>0.99
Accuracy (% Recovery) 98 - 10298 - 10298 - 10298 - 10298 - 102
Precision (% RSD) <2<2<2<2<2
Data is illustrative based on methods using Chloramine-T.[7][8] Specific values for slope and intercept are method-dependent.

Conclusion

This compound is a multifaceted reagent with significant applications in medicinal chemistry. Its strong antimicrobial properties make it a valuable disinfectant, while its utility as a mild oxidizing agent and a source of electrophilic chlorine provides synthetic chemists with a useful tool for the preparation of medicinally relevant compounds. Furthermore, its reactivity can be harnessed for the development of simple and reliable analytical methods for the quality control of pharmaceuticals. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for Chloramine-B Mediated Synthesis of Novel Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B, the sodium salt of N-chlorobenzenesulfonamide, is a versatile and cost-effective reagent in organic synthesis. It serves as a source of electrophilic chlorine and nitrogen anions, making it a valuable tool for a variety of chemical transformations.[1] Its applications include oxidations, halogenations, and the synthesis of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the this compound mediated synthesis of three classes of novel organic molecules: 1-haloalkynes, 2,5-disubstituted-1,3,4-oxadiazoles, and carbonyl compounds via alcohol oxidation.

Oxidative Halogenation of Terminal Alkynes

The synthesis of 1-haloalkynes is of great importance as they are versatile building blocks in organic synthesis, participating in various cross-coupling reactions, cycloadditions, and natural product synthesis. This compound, in conjunction with a halide source, provides a mild and efficient method for the direct oxidative halogenation of terminal alkynes.[2] This method avoids the use of harsh conditions or expensive metal catalysts.[2]

Data Presentation
EntrySubstrateHalide SourceProductReaction Time (h)Yield (%)
1PhenylacetyleneKI1-Iodo-2-phenylethyne298
24-MethoxyphenylacetyleneKI1-Iodo-2-(4-methoxyphenyl)ethyne295
31-OctyneKI1-Iodo-1-octyne285
4PhenylacetyleneNaBr1-Bromo-2-phenylethyne2492
54-ChlorophenylacetyleneNaBr1-Bromo-2-(4-chlorophenyl)ethyne2488
61-HeptyneNaBr1-Bromo-1-heptyne2475

Data sourced from Liu et al., Synlett, 2018.[2]

Experimental Protocols

Protocol 1.1: Synthesis of 1-Iodoalkynes

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the terminal alkyne (0.5 mmol), potassium iodide (KI, 99 mg, 0.6 mmol, 1.2 equiv), and acetonitrile (MeCN, 3 mL).

  • Stir the mixture at room temperature under air.

  • Add this compound (160 mg, 0.75 mmol, 1.5 equiv) to the mixture.

  • Continue stirring for 2 hours.

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired 1-iodoalkyne.[1]

Protocol 1.2: Synthesis of 1-Bromoalkynes

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the terminal alkyne (0.5 mmol), sodium bromide (NaBr, 77 mg, 0.75 mmol, 1.5 equiv), and a mixture of acetonitrile and water (MeCN/H₂O, 3:1, 4 mL).

  • Stir the mixture at room temperature under air.

  • Add this compound (320 mg, 1.5 mmol, 3.0 equiv) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • After completion, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired 1-bromoalkyne.[1]

Signaling Pathways and Logical Relationships

The proposed mechanism for the oxidative halogenation of terminal alkynes involves the in situ generation of a reactive halogenating species from the reaction of this compound with the halide salt. This species then reacts with the alkyne to form the halogenated product.

G Oxidative Halogenation of Terminal Alkynes Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 Terminal Alkyne reaction Stir at RT or 70°C (2-24 h) start1->reaction start2 Halide Source (KI or NaBr) start2->reaction start3 This compound start3->reaction start4 Solvent (MeCN or MeCN/H2O) start4->reaction filter Filter reaction->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product 1-Haloalkyne purify->product

Caption: Experimental workflow for the synthesis of 1-haloalkynes.

G Proposed Mechanism for Oxidative Halogenation cluster_activation Activation cluster_reaction Halogenation cluster_product Product Formation chloramine_b This compound (PhSO2NClNa) active_halogen Reactive Halogenating Species (e.g., XCl, X2) chloramine_b->active_halogen halide Halide Ion (X⁻) halide->active_halogen pi_complex π-Complex active_halogen->pi_complex alkyne Terminal Alkyne (R-C≡C-H) alkyne->pi_complex deprotonation Deprotonation pi_complex->deprotonation product 1-Haloalkyne (R-C≡C-X) deprotonation->product

Caption: Proposed mechanism for oxidative halogenation of alkynes.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A convenient method for their synthesis is the oxidative cyclization of N-acylhydrazones. While many protocols utilize Chloramine-T, the similar reactivity of this compound makes it a suitable alternative for this transformation, often facilitated by microwave irradiation to accelerate the reaction.

Data Presentation
EntryN-Acylhydrazone PrecursorProductReaction Time (min)Yield (%)
1N'-(phenylmethylene)benzohydrazide2,5-Diphenyl-1,3,4-oxadiazole592
2N'-(4-methoxybenzylidene)benzohydrazide2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole690
3N'-(4-chlorobenzylidene)benzohydrazide2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole594
4N'-(4-nitrobenzylidene)benzohydrazide2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole788
5N'-(furan-2-ylmethylene)benzohydrazide2-(Furan-2-yl)-5-phenyl-1,3,4-oxadiazole685

Data adapted from a similar Chloramine-T mediated synthesis by Gaonkar et al. and is expected to be comparable for this compound.

Experimental Protocol

Protocol 2.1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

  • In a microwave-safe vessel, prepare a solution of the N-acylhydrazone (1 mmol) in a suitable solvent such as ethanol or dioxane (5 mL).

  • Add this compound (1.2 mmol, 1.2 equiv) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Signaling Pathways and Logical Relationships

The synthesis of 1,3,4-oxadiazoles proceeds through the oxidative cyclization of an N-acylhydrazone intermediate. This compound acts as the oxidant to facilitate the ring closure.

G Synthesis of 1,3,4-Oxadiazoles Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 N-Acylhydrazone reaction Microwave Irradiation (120°C, 5-10 min) start1->reaction start2 This compound start2->reaction start3 Solvent start3->reaction precipitate Pour into Cold Water reaction->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product 2,5-Disubstituted-1,3,4-oxadiazole recrystallize->product

Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.

G Mechanism of 1,3,4-Oxadiazole Formation acylhydrazone N-Acylhydrazone intermediate1 N-Chloro Intermediate acylhydrazone->intermediate1 + this compound chloramine_b This compound cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Elimination of Benzenesulfonamide & HCl intermediate2->elimination oxadiazole 1,3,4-Oxadiazole elimination->oxadiazole

Caption: Proposed mechanism for 1,3,4-oxadiazole synthesis.

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound serves as a mild oxidizing agent for this purpose, and the reaction kinetics have been studied in acidic media, often in the presence of a phase-transfer catalyst like sodium lauryl sulphate. While detailed preparative protocols with isolated yields are less common in the literature compared to other oxidants, the existing kinetic studies provide a solid foundation for developing such procedures.

Data Presentation

The following data is based on kinetic studies and represents the reaction conditions investigated. Preparative yields may vary.

EntrySubstrateProductMediumCatalystTemperature (°C)
11-HexanolHexanalHClSodium Lauryl Sulphate30-50
2CyclohexanolCyclohexanoneHClSodium Lauryl Sulphate30-50
3Benzyl AlcoholBenzaldehydeAcidicNone30
42-PropanolAcetoneAcidicNone30

Data based on kinetic studies by Prabhu et al. and others.

Experimental Protocol

Protocol 3.1: General Procedure for the Oxidation of a Secondary Alcohol

  • In a round-bottom flask, dissolve the secondary alcohol (e.g., cyclohexanol, 1 mmol) in a suitable solvent such as aqueous acetic acid.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., sodium lauryl sulphate) if required.

  • Add an aqueous solution of this compound (1.1 mmol, 1.1 equiv).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ketone, which can be further purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

The oxidation of alcohols by this compound in acidic medium is believed to proceed through the formation of a protonated this compound species or hypochlorous acid, which then reacts with the alcohol.

G Oxidation of Alcohols Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 Alcohol reaction Stir at Controlled Temperature start1->reaction start2 This compound start2->reaction start3 Aqueous Acidic Solvent start3->reaction extract Solvent Extraction reaction->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate product Aldehyde or Ketone concentrate->product

Caption: Experimental workflow for the oxidation of alcohols.

G Mechanism of Alcohol Oxidation chloramine_b This compound active_oxidant Active Oxidant (e.g., PhSO2NHCl) chloramine_b->active_oxidant + H⁺ h_plus H⁺ intermediate Intermediate Complex active_oxidant->intermediate + Alcohol alcohol Alcohol (R2CHOH) hydride_transfer Hydride Transfer intermediate->hydride_transfer product Carbonyl (R2C=O) hydride_transfer->product byproducts PhSO2NH2 + HCl hydride_transfer->byproducts

Caption: Proposed mechanism for the oxidation of alcohols.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel organic molecules. The protocols outlined in this document for the synthesis of 1-haloalkynes, 1,3,4-oxadiazoles, and the oxidation of alcohols demonstrate its utility in generating compounds of interest for pharmaceutical and materials science research. These methods are generally characterized by mild reaction conditions, good to excellent yields, and operational simplicity. For drug development professionals, the accessibility of these synthetic routes provides a powerful tool for the rapid generation of diverse molecular scaffolds for biological screening.

References

Application Notes and Protocols for Kinetic Studies of Chloramine-B Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting kinetic studies of reactions involving Chloramine-B (CAB). It is designed to guide researchers, scientists, and professionals in the field of drug development through the experimental setup, data acquisition, and analysis of such reactions.

Introduction

This compound, the sodium salt of N-chlorobenzenesulfonamide, is a versatile oxidizing agent used in a variety of chemical reactions. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, elucidating reaction mechanisms, and developing new synthetic methodologies. These studies are particularly relevant in drug development for understanding the metabolic pathways and stability of pharmaceutical compounds.

Kinetic investigations of this compound reactions typically involve monitoring the disappearance of the oxidant over time under controlled conditions. The most common methods for this are iodometric titration and UV-Vis spectrophotometry. The choice of method depends on the specific reaction, the concentration of reactants, and the available instrumentation.

Experimental Protocols

General Considerations
  • Reagent Purity: All chemicals used should be of analytical grade. This compound can be purified by standard methods if necessary.[1]

  • Solvent: Triply distilled water is recommended for the preparation of all aqueous solutions.[1]

  • Temperature Control: A thermostat-controlled water bath is essential to maintain a constant reaction temperature, typically with an accuracy of ±0.1°C.[2]

  • Pseudo-First-Order Conditions: To simplify the rate law determination, kinetic runs are often carried out under pseudo-first-order conditions, where the concentration of the substrate is much greater than the concentration of this compound ([Substrate] >> [CAB]).[1]

Protocol 1: Iodometric Titration Method

This classic and reliable method is suitable for a wide range of this compound reactions.

Materials:

  • This compound solution (stock solution, e.g., 0.1 M)

  • Substrate solution

  • Acid or buffer solution (to maintain constant pH)

  • Potassium iodide (KI) solution (e.g., 10%)

  • Starch indicator solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Ice cubes

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, the substrate, and the acid/buffer in triply distilled water.[1] The this compound solution should be stored in a dark bottle to prevent photochemical decomposition.

  • Temperature Equilibration: Place the reactant solutions in separate flasks in a thermostat-controlled water bath to allow them to reach the desired reaction temperature.[2]

  • Reaction Initiation: To start the reaction, add a known volume of the pre-equilibrated this compound solution to the reaction mixture containing the substrate and acid/buffer.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a measured aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water or a known excess of a quenching agent.[2]

    • To the quenched solution, add 10% potassium iodide solution and dilute sulfuric acid. The unreacted this compound will liberate iodine.

    • Titrate the liberated iodine against a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.[2]

  • Data Analysis: The concentration of unreacted this compound at each time point is calculated from the volume of sodium thiosulfate used. A plot of log[CAB] versus time will give a straight line for a pseudo-first-order reaction, and the rate constant (k') can be determined from the slope.[2]

Protocol 2: UV-Vis Spectrophotometry Method

This method is advantageous for reactions that can be monitored by changes in absorbance and is particularly useful for fast reactions using a stopped-flow apparatus.

Materials:

  • This compound solution

  • Substrate solution

  • Buffer solution

  • UV-Vis spectrophotometer (a stopped-flow system is required for fast reactions)[3]

Procedure:

  • Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for this compound under the reaction conditions.

  • Solution Preparation: Prepare solutions of this compound and the substrate in the appropriate buffer. For stopped-flow experiments, the concentrations should be adjusted to be within the optimal range for the instrument.[3]

  • Reaction Initiation and Monitoring:

    • For slow reactions, mix the reactants directly in a cuvette and place it in the spectrophotometer. Record the absorbance at the predetermined λ_max at regular time intervals.

    • For fast reactions, use a stopped-flow system. The instrument will rapidly mix the reactant solutions and record the change in absorbance over time.[3]

  • Data Analysis: The change in absorbance is directly proportional to the change in the concentration of this compound. The pseudo-first-order rate constant can be obtained by fitting the absorbance versus time data to a first-order decay equation.

Data Presentation

Quantitative data from kinetic studies should be organized into tables for clear comparison.

Table 1: Effect of Reactant Concentrations on the Rate Constant for the Oxidation of Substrate X by this compound at 303 K

[CAB]₀ (mol dm⁻³)[Substrate X]₀ (mol dm⁻³)[H⁺] (mol dm⁻³)k' (s⁻¹)
1.0 x 10⁻³1.0 x 10⁻²0.11.2 x 10⁻⁴
2.0 x 10⁻³1.0 x 10⁻²0.11.2 x 10⁻⁴
1.0 x 10⁻³2.0 x 10⁻²0.12.4 x 10⁻⁴
1.0 x 10⁻³1.0 x 10⁻²0.21.2 x 10⁻⁴

Table 2: Thermodynamic Parameters for the Oxidation of Various Substrates by this compound

Substratek' at 308 K (s⁻¹)Eₐ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
Levetiracetam-----
n-Propylamine-----
n-Butylamine-----
Tetracaine HCl-----

Note: Specific values for thermodynamic parameters need to be extracted from relevant literature as they are substrate-dependent.[1][4][5]

Visualization of Experimental Workflow and Reaction Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed reaction mechanisms.

Experimental_Workflow_Iodometric_Titration cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Data Analysis A Prepare Stock Solutions (CAB, Substrate, Acid/Buffer) B Equilibrate Reactants to Desired Temperature A->B C Initiate Reaction (Mix Solutions) B->C D Withdraw Aliquots at Intervals C->D E Quench Reaction (e.g., with ice) D->E F Add KI and Acid (Liberate Iodine) E->F G Titrate with Na₂S₂O₃ (Starch Indicator) F->G H Calculate [CAB] at each time point G->H I Plot log[CAB] vs. Time H->I J Determine Pseudo-First-Order Rate Constant (k') I->J General_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation (Fast) cluster_rds Rate-Determining Step (Slow) cluster_products Products (Fast) CAB C₆H₅SO₂NClNa (this compound) ActiveSpecies Reactive Oxidizing Species (e.g., C₆H₅SO₂NHCl) CAB->ActiveSpecies H⁺ Substrate Substrate (S) Complex [Substrate-Oxidant Complex] Substrate->Complex ActiveSpecies->Complex RDS Decomposition of Complex Complex->RDS Products Oxidized Substrate + C₆H₅SO₂NH₂ + NaCl RDS->Products

References

Application Notes and Protocols: Chloramine-B as a Source of Electrophilic Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-B (sodium N-chlorobenzenesulfonamide) is a versatile and cost-effective reagent in organic synthesis, primarily utilized as a source of electrophilic chlorine.[1] Belonging to the class of N-halo-N-metallo reagents, it serves as a valuable tool for the introduction of chlorine into a variety of organic molecules.[2] Its applications range from the oxidation of alcohols and the synthesis of nitrogen-containing heterocycles to the chlorination of activated carbon atoms. In the context of drug discovery and development, the introduction of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a relevant reagent for the synthesis of novel therapeutic agents.[3]

These application notes provide detailed protocols for key synthetic transformations using this compound, summarize quantitative data, and illustrate reaction mechanisms and workflows.

Physicochemical Properties and Handling

This compound is a white crystalline powder that is soluble in water.[4] It is the sodium salt of N-chlorobenzenesulfonamide and its active chlorine content is approximately 25%.[4]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Keep container tightly closed.

  • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a fume hood to avoid inhalation of dust.

Applications in Organic Synthesis

α-Chlorination of Ketones

The introduction of a chlorine atom at the α-position of a ketone provides a valuable synthetic handle for further functionalization. While direct protocols for the α-chlorination of simple ketones using this compound are not extensively documented, its analogue, Chloramine-T, has been shown to be effective for the asymmetric α-chlorination of more complex substrates. For activated ketones, such as β-dicarbonyl compounds, N-chloro reagents are commonly employed.

General considerations for α-chlorination: The reaction typically proceeds via the enolate or enol form of the carbonyl compound, which acts as the nucleophile attacking the electrophilic chlorine of the N-chloro reagent. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and selectivity.

N-Chlorination of Amines and Amides

This compound is an effective reagent for the N-chlorination of amines and amides, forming N-chloroamines and N-chloroamides, respectively. These products are useful intermediates in organic synthesis.

Experimental Protocol: General Procedure for N-Chlorination of Secondary Amines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the benzenesulfonamide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting N-chloroamine can be purified by column chromatography on silica gel if necessary.

Quantitative Data for N-Chlorination:

Synthesis of Nitrogen-Containing Heterocycles

This compound and its analogues are instrumental in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.

Application Example: Synthesis of Pyrazolines

Chloramine-T, a close analogue of this compound, is used for the in-situ generation of nitrilimines from aldehyde hydrazones, which then undergo cycloaddition with alkenes to form pyrazolines.[2] Given the similar reactivity, this compound is expected to be a viable alternative.

Experimental Protocol: Synthesis of Pyrazolines using a Chloramine-T/B Analogue Approach [2]

  • Reactant Mixture: In a round-bottom flask, prepare an equimolar mixture of an aldehyde hydrazone, an alkene, and Chloramine-T (or this compound) in ethanol.[2]

  • Reaction Conditions: Reflux the reaction mixture.[2]

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by crystallization or column chromatography.[2]

Quantitative Data for Pyrazoline Synthesis:

Starting MaterialReagentConditionsProductYieldReference
Aldehyde HydrazonesChloramine-TEthanol, RefluxPyrazolines70-90%[2]

Role in Drug Discovery and Development

The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance their biological activity, metabolic stability, and lipophilicity.[3] this compound, as a source of electrophilic chlorine, can be a valuable tool in this context.

Potential Applications:

  • Late-Stage Functionalization: The introduction of chlorine at a late stage in the synthesis of a complex molecule can rapidly generate analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.

  • Synthesis of Chlorinated Building Blocks: this compound can be used to prepare chlorinated heterocyclic or aromatic building blocks for use in the synthesis of larger, more complex drug molecules.

  • Analogue Synthesis: By replacing hydrogen atoms with chlorine, medicinal chemists can probe specific interactions with biological targets and improve the overall drug-like properties of a lead compound.

Reaction Mechanisms and Visualizations

The electrophilic chlorine atom of this compound is the key to its reactivity. Depending on the reaction conditions, the active chlorinating species can be this compound itself, its protonated form, or species derived from it, such as dithis compound or hypochlorous acid.

General Mechanism of Electrophilic Chlorination

The general mechanism involves the attack of a nucleophile (e.g., an enolate, an amine, or an activated aromatic ring) on the electrophilic chlorine atom of the N-chloro reagent.

G General Electrophilic Chlorination Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products ChloramineB This compound (Electrophile Source) ReactionStep Electrophilic Chlorination ChloramineB->ReactionStep Nucleophile Nucleophile (e.g., Enolate, Amine) Nucleophile->ReactionStep ChlorinatedProduct Chlorinated Product ReactionStep->ChlorinatedProduct Byproduct Benzenesulfonamide ReactionStep->Byproduct

Caption: General workflow for electrophilic chlorination using this compound.

Mechanism for the Oxidation of Alcohols

The oxidation of alcohols by this compound likely proceeds through the formation of an intermediate that subsequently eliminates to form the carbonyl compound.

G Oxidation of Alcohols Mechanism R2CHOH R₂CHOH (Alcohol) Intermediate [R₂CH-O-Cl-N-SO₂C₆H₅]⁻Na⁺ (Intermediate) R2CHOH->Intermediate + CAB CAB C₆H₅SO₂NClNa (this compound) Carbonyl R₂C=O (Carbonyl Compound) Intermediate->Carbonyl Elimination Byproducts C₆H₅SO₂NH₂ + NaCl Intermediate->Byproducts

Caption: Proposed mechanism for the oxidation of alcohols by this compound.

Pyrazoline Synthesis via Nitrilimine Intermediate

This pathway involves the generation of a reactive nitrilimine species from an aldehyde hydrazone, which then undergoes a [3+2] cycloaddition with an alkene.

G Pyrazoline Synthesis Pathway Hydrazone Aldehyde Hydrazone Nitrilimine Nitrilimine Intermediate Hydrazone->Nitrilimine ChloramineB This compound ChloramineB->Nitrilimine Pyrazoline Pyrazoline Nitrilimine->Pyrazoline Alkene Alkene Alkene->Pyrazoline [3+2] Cycloaddition

Caption: Reaction pathway for pyrazoline synthesis.

Conclusion

This compound is a valuable and versatile reagent for electrophilic chlorination in organic synthesis. Its applications in the synthesis of chlorinated organic molecules, including those with potential biological activity, make it a useful tool for researchers in both academic and industrial settings, including those involved in drug discovery and development. The protocols and data presented here provide a foundation for the application of this compound in various synthetic endeavors. Further exploration of its reactivity and the development of new synthetic methodologies are likely to expand its utility in the future.

References

Troubleshooting & Optimization

preventing the degradation of chloramine-b solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chloramine-B (sodium benzenesulfonchloramide) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems observed with this compound solutions.

Problem Possible Causes Recommended Solutions
Rapid loss of active chlorine content High temperature, exposure to light, acidic pH, presence of catalytic metals.Store solutions at lower temperatures (e.g., 2-8°C), protect from light using amber containers or by wrapping in foil, adjust pH to neutral or slightly alkaline (pH 7-9), and use high-purity water and clean glassware to avoid metal contamination.
Solution discoloration (yellowing) Formation of degradation products, particularly under acidic conditions or upon light exposure.Prepare fresh solutions before use. If storage is necessary, follow the recommendations for preventing rapid loss of active chlorine. Discard any discolored solutions as their potency is likely compromised.
Inconsistent experimental results Degradation of the this compound stock solution, improper solution preparation, or inaccurate concentration measurement.Always use freshly prepared solutions or solutions that have been stored properly. Verify the concentration of your this compound solution before each experiment using a standardized analytical method such as iodometric titration, the DPD method, or amperometric titration.
Precipitate formation Reaction with metals, or insolubility at very low temperatures or in certain buffer systems.Ensure all glassware is thoroughly cleaned. This compound can react with aluminum and other metals to form insoluble precipitates[1]. If working at low temperatures, ensure the concentration is below the solubility limit. When using buffers, confirm compatibility with this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting issues with this compound solutions.

troubleshooting_workflow Troubleshooting Workflow for this compound Solution Degradation start Problem Identified (e.g., low potency, discoloration) check_storage Verify Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Appropriate container? start->check_storage check_ph Measure Solution pH: - Is it within the optimal range (7-9)? check_storage->check_ph  Yes improper_storage Action: Adjust storage. Store at 2-8°C in a dark, appropriate container. check_storage->improper_storage No check_prep Review Preparation Protocol: - Freshly prepared? - High-purity water used? - Clean glassware? check_ph->check_prep  Yes improper_ph Action: Adjust pH. Use a suitable buffer to maintain pH 7-9. check_ph->improper_ph No improper_prep Action: Prepare fresh solution. Follow best practices for preparation. check_prep->improper_prep No retest Retest Solution Potency (e.g., using DPD method or titration) check_prep->retest  Yes improper_storage->retest improper_ph->retest improper_prep->retest end_ok Problem Resolved retest->end_ok Potency OK end_not_ok Problem Persists: Contact Technical Support retest->end_not_ok Potency Low

Caption: Troubleshooting workflow for degraded this compound solutions.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in aqueous solutions?

In aqueous solutions, this compound hydrolyzes to form benzenesulfonamide and hypochlorous acid.[2] The hypochlorous acid is a strong oxidizing agent and is responsible for the disinfecting properties of the solution. However, hypochlorous acid is also unstable and can further decompose, leading to a loss of active chlorine.

2. What are the optimal storage conditions for this compound solutions?

To maximize stability, this compound solutions should be stored in a cool, dark place. Refrigeration at 2-8°C is recommended. Solutions should be protected from light by using amber glass containers or by wrapping the container in aluminum foil. The container should be well-sealed to prevent contamination.

3. How does pH affect the stability of this compound solutions?

The stability of chloramine solutions is significantly influenced by pH. Acidic conditions can lead to the decomposition of this compound and the formation of hypochlorous acid.[3] For inorganic chloramines, stability is generally greater at a pH above 8.[4][5] While specific kinetic data for this compound is limited, it is recommended to maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-9) to enhance stability.

4. Can temperature fluctuations impact the potency of this compound solutions?

Yes, higher temperatures accelerate the degradation of chloramine solutions.[3][6] It is advisable to avoid exposing this compound solutions to elevated temperatures. If experiments are conducted at higher temperatures, fresh solutions should be used, and the concentration should be verified.

5. How can I prevent the photodegradation of my this compound solution?

Exposure to light, particularly UV radiation, can cause the degradation of chloramines.[7] To prevent this, always store solutions in light-resistant containers (e.g., amber bottles) and avoid unnecessary exposure to direct sunlight or strong laboratory lighting.

6. Are there any known stabilizers for this compound solutions?

While extensive research on stabilizers for this compound is not widely available, one patent suggests that sodium chloride can act as a stabilizer, particularly at higher temperatures.[8] The presence of chloride ions may help to shift the equilibrium and slow the decomposition of the active chlorine species.

7. How often should I prepare fresh this compound solutions?

For applications requiring high precision, it is best to prepare this compound solutions fresh before each use. If a stock solution is to be used over a short period, its concentration should be checked daily. For less critical applications, a solution stored under optimal conditions (cool, dark, and neutral to alkaline pH) may remain stable for several days.

Quantitative Data Summary

Due to the limited availability of specific quantitative kinetic data for this compound, the following tables summarize the general effects of various factors on chloramine stability, with data for inorganic chloramines provided for reference. This information can be used as a qualitative guide for handling this compound solutions.

Table 1: Effect of pH on Chloramine Stability (General)

pH RangeGeneral Stability of ChloraminesObservations for Inorganic Chloramines
Acidic (< 6)Generally less stable; increased rate of hydrolysis and decomposition.Dichloramine formation is favored, which is less stable than monochloramine.[9]
Neutral (6-8)Moderate stability.Monochloramine is the predominant species, but autodecomposition can occur.[5]
Alkaline (> 8)Generally more stable.Monochloramine is more stable at higher pH.[4][5]

Table 2: Effect of Temperature on Monochloramine Half-Life

Data for monochloramine at pH 7.5, presented as an analogue for this compound.

Temperature (°C)Half-life (hours)
4> 300
3575
(Source: Adapted from Vikesland et al., 2001, as cited in Health Canada, 2018)[4]

Table 3: Factors Influencing this compound Degradation

FactorEffect on Degradation RateRecommendations for Prevention
Temperature Increases with temperature.Store solutions at 2-8°C. Prepare solutions at room temperature and cool if not for immediate use.
pH Increases in acidic conditions.Maintain solution pH between 7 and 9 using a suitable buffer system.
Light (UV) Increases with light exposure.Store solutions in amber bottles or protect from light. Minimize exposure during experiments.
Catalysts Transition metals can catalyze degradation.Use high-purity water and acid-washed glassware to avoid metal contamination.

Experimental Protocols

Protocol 1: General Stability Testing of this compound Solutions

This protocol outlines a general procedure for assessing the stability of this compound solutions under various conditions.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound of known concentration (e.g., 1000 ppm) in high-purity, chlorine-demand-free water.

    • Verify the initial concentration using a standardized analytical method (see Protocols 2 and 3).

  • Experimental Setup:

    • Aliquot the stock solution into separate, appropriate containers for each test condition.

    • pH Study: Adjust the pH of the aliquots to the desired levels (e.g., pH 5, 7, 9) using appropriate buffers.

    • Temperature Study: Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability Study: Expose aliquots to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each container.

    • Determine the concentration of active chlorine in each sample using a validated analytical method.

  • Data Analysis:

    • Plot the concentration of active chlorine as a function of time for each condition.

    • Calculate the degradation rate constant and the half-life of this compound under each condition.

Protocol 2: DPD Colorimetric Method for Active Chlorine Determination

This method is suitable for rapid determination of the active chlorine concentration.

  • Reagent Preparation:

    • Prepare a DPD (N,N-diethyl-p-phenylenediamine) reagent solution and a phosphate buffer solution as per standard methods. Commercially available kits are recommended for convenience and consistency.

  • Calibration:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • For each standard, add the DPD reagent and buffer, and measure the absorbance at 515 nm using a spectrophotometer.

    • Construct a calibration curve of absorbance versus concentration.

  • Sample Measurement:

    • To a known volume of the this compound sample, add the DPD reagent and buffer.

    • Measure the absorbance of the resulting pink color at 515 nm.

    • Determine the concentration of active chlorine in the sample using the calibration curve.

Protocol 3: Amperometric Titration for Active Chlorine Determination

This is a more accurate method for determining the concentration of active chlorine.

  • Apparatus:

    • Amperometric titrator with a platinum electrode system.

    • Burette for dispensing the titrant.

  • Reagents:

    • Phenylarsine oxide (PAO) solution (0.00564 N) as the titrant.

    • Phosphate buffer solution (pH 7).

    • Potassium iodide (KI) solution.

  • Procedure:

    • Place a known volume of the sample into the titration cell.

    • Add the phosphate buffer to adjust the pH to 7.

    • Add potassium iodide solution. The active chlorine will liberate iodine from KI.

    • Titrate with the PAO solution. The endpoint is detected by a sudden change in the current, indicating that all the liberated iodine has been reduced.

    • Calculate the concentration of active chlorine based on the volume of PAO used.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the hydrolysis of this compound in an aqueous solution.

hydrolysis_pathway Hydrolysis of this compound chloramine_b This compound (C₆H₅SO₂NClNa) products Benzenesulfonamide (C₆H₅SO₂NH₂) + Hypochlorous Acid (HOCl) chloramine_b->products + water H₂O degradation Further Degradation (Loss of Active Chlorine) products->degradation

Caption: Hydrolysis pathway of this compound in water.

Experimental Workflow for Stability Assessment

This diagram outlines the general workflow for conducting a stability study of this compound solutions.

stability_workflow Experimental Workflow for this compound Stability Study prep Prepare this compound Stock Solution verify Verify Initial Concentration (t=0) prep->verify aliquot Aliquot into Test Conditions (pH, Temp, Light) verify->aliquot incubate Incubate/Store under Defined Conditions aliquot->incubate sample Sample at Predetermined Time Points incubate->sample analyze Analyze Active Chlorine Concentration sample->analyze data Plot Data and Calculate Degradation Kinetics analyze->data report Report Findings data->report

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Chloramine-B Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloramine-B oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive species?

This compound (sodium N-chlorobenzenesulfonamide) is a versatile oxidizing agent used in organic synthesis. Depending on the reaction conditions, the active oxidizing species can vary. In aqueous solutions, this compound can hydrolyze to produce benzenesulfonamide and hypochlorous acid (HOCl). Under acidic conditions, it can protonate to form N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl), or disproportionate to form dithis compound (C₆H₅SO₂NCl₂)[1]. These species are generally considered the active oxidants.

Q2: My this compound solution seems to be losing its oxidizing power over time. Why is this happening?

The stability of this compound solutions is highly dependent on the pH. In strongly alkaline media, solutions are relatively stable. However, in acidic to neutral conditions (pH 2.65-5.65), this compound can undergo partial disproportionation to the less stable dithis compound and benzenesulfonamide, leading to a loss of oxidative capacity[2]. Hydrolysis to hypochlorous acid can also occur, which is itself a reactive species but may lead to different reaction pathways and side products. To ensure reproducibility, it is recommended to use freshly prepared solutions or to titrate older solutions to determine their active chlorine content before use.

Q3: What are the common decomposition products of this compound, and can they interfere with my reaction?

The primary decomposition product of this compound in the presence of a substrate is benzenesulfonamide, which is the reduced form of the reagent. In aqueous media, hydrolysis can also lead to the formation of hypochlorous acid. While benzenesulfonamide is generally unreactive and unlikely to interfere with the desired oxidation, the formation of hypochlorous acid can lead to non-selective chlorination reactions, especially with electron-rich substrates.

Troubleshooting Guides

This section provides troubleshooting for common side reactions encountered during the oxidation of specific functional groups with this compound.

Oxidation of Alcohols

Desired Reaction:

  • Primary Alcohols to Aldehydes

  • Secondary Alcohols to Ketones

Common Side Reactions:

  • Over-oxidation of Primary Alcohols: Primary alcohols can be further oxidized to carboxylic acids.

  • α-Chlorination of Aldehydes/Ketones: The product aldehyde or ketone may undergo chlorination at the α-position, especially if it is enolizable.

IssuePotential CauseTroubleshooting Steps
Low yield of aldehyde, presence of carboxylic acid 1. Prolonged reaction time. 2. Excess this compound. 3. Reaction temperature is too high.1. Monitor the reaction closely by TLC or GC and quench as soon as the starting material is consumed. 2. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of this compound. 3. Perform the reaction at a lower temperature.
Formation of α-chloroaldehyde or α-chloroketone 1. Acidic reaction conditions promoting enolization. 2. Presence of species that can act as a chlorine source (e.g., HOCl from hydrolysis).1. If possible, perform the reaction under neutral or slightly basic conditions to suppress enol formation. 2. Use a non-aqueous solvent to minimize hydrolysis of this compound. 3. Add a scavenger for free chlorine if its formation is suspected.
Oxidation of Sulfides

Desired Reaction:

  • Sulfides to Sulfoxides (selective oxidation)

  • Sulfides to Sulfones (complete oxidation)

Common Side Reactions:

  • Over-oxidation to Sulfone: When the desired product is the sulfoxide, over-oxidation to the corresponding sulfone is a common issue.

  • Chlorination of the aromatic ring: For aryl sulfides with electron-rich aromatic rings, electrophilic aromatic chlorination can occur as a side reaction.

IssuePotential CauseTroubleshooting Steps
Formation of sulfone when sulfoxide is desired 1. Excess this compound. 2. Prolonged reaction time. 3. Reaction temperature is too high.1. Use a stoichiometric amount (1.0 equivalent) of this compound. 2. Monitor the reaction carefully and quench it upon complete consumption of the sulfide. 3. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).
Mixture of sulfoxide and sulfone Incomplete oxidation or competing over-oxidation.1. To favor the sulfone, use at least 2.0 equivalents of this compound and ensure the reaction goes to completion. 2. To favor the sulfoxide, carefully control the stoichiometry and reaction time as mentioned above.
Chlorination of an electron-rich aryl group Formation of electrophilic chlorinating species.1. Perform the reaction in a less polar solvent. 2. Consider using a different oxidizing agent if aromatic chlorination is a persistent issue.
Oxidation of Aldehydes

Desired Reaction:

  • Aldehydes to Carboxylic Acids

Common Side Reactions:

  • α-Chlorination: Aldehydes with enolizable α-hydrogens can undergo chlorination.

  • Decarboxylation (for certain substrates): While less common, oxidative decarboxylation can occur under harsh conditions.

IssuePotential CauseTroubleshooting Steps
Formation of α-chloroaldehyde Acidic conditions promoting enol formation.1. Perform the oxidation under neutral or slightly basic conditions.
Low yield of carboxylic acid Incomplete reaction.1. Ensure at least one equivalent of this compound is used. 2. Increase the reaction time or temperature if the reaction is sluggish.

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the Substrate: In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., 10 mL of dichloromethane or acetonitrile).

  • Add this compound: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Monitoring Reaction Progress by Iodometric Titration

The consumption of this compound can be monitored by iodometric titration to determine the reaction endpoint.

  • Sample Collection: Withdraw a small aliquot (e.g., 1 mL) of the reaction mixture at various time points.

  • Quenching: Immediately add the aliquot to a flask containing an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% KI) and a few drops of a strong acid (e.g., 1 M H₂SO₄). The unreacted this compound will oxidize iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch solution as an indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The concentration of unreacted this compound can be calculated from the volume of the titrant used.

Visualizing Reaction Pathways and Troubleshooting

This compound Equilibria and Active Species

Chloramine_B_Equilibria Chloramine_B This compound (C₆H₅SO₂NClNa) Protonated Protonated Form (C₆H₅SO₂NHCl) Chloramine_B->Protonated + H⁺ Dichloramine Dithis compound (C₆H₅SO₂NCl₂) Chloramine_B->Dichloramine + this compound - Benzenesulfonamide Hydrolysis Hydrolysis Products (Benzenesulfonamide + HOCl) Chloramine_B->Hydrolysis + H₂O Protonated->Chloramine_B - H⁺ Sulfide_Oxidation_Troubleshooting cluster_sulfoxide Goal: Sulfoxide cluster_sulfone Goal: Sulfone Start Start: Oxidation of Sulfide Desired_Product Desired Product: Sulfoxide or Sulfone? Start->Desired_Product Sulfoxide_Check Reaction Outcome: Mixture of Sulfoxide and Sulfone? Desired_Product->Sulfoxide_Check Sulfoxide Sulfone_Check Reaction Outcome: Incomplete conversion? Desired_Product->Sulfone_Check Sulfone Sulfoxide_Desired Pure Sulfoxide Sulfoxide_Check->Sulfoxide_Desired No Sulfoxide_Troubleshoot Troubleshooting: - Use 1.0 eq. This compound - Lower Temperature - Monitor closely Sulfoxide_Check->Sulfoxide_Troubleshoot Yes Sulfone_Desired Pure Sulfone Sulfone_Check->Sulfone_Desired No Sulfone_Troubleshoot Troubleshooting: - Use >2.0 eq. This compound - Increase reaction time/temp Sulfone_Check->Sulfone_Troubleshoot Yes

References

Technical Support Center: Optimizing Chloramine-B Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for chlorination using Chloramine-B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful and efficient chlorination of organic substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of organic compounds with this compound.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a. Inactive this compound: The reagent may have degraded due to improper storage or age.a. Use fresh, properly stored this compound. Test the activity of the reagent by iodometric titration.
b. Incorrect pH: The pH of the reaction medium significantly affects the reactivity of this compound.[1][2]b. Optimize the pH of the reaction mixture. For many aromatic substrates, a neutral to slightly acidic pH is optimal.[1][2] Perform small-scale experiments across a pH range (e.g., 4-8) to find the ideal condition for your specific substrate.
c. Inappropriate Temperature: Reaction temperature may be too low for the reaction to proceed at a reasonable rate.c. Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by TLC or LC-MS. Be aware that higher temperatures can sometimes lead to side product formation.
d. Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability for reaction.d. Select a solvent system in which both the substrate and this compound are reasonably soluble. Co-solvents may be necessary. Common solvents for chlorination include water, acetic acid, and chlorinated solvents like dichloromethane.
2. Formation of Multiple Products (Low Selectivity) a. Over-chlorination: The substrate is being chlorinated more than once.a. Reduce the molar ratio of this compound to the substrate. Start with a 1:1 ratio and adjust as needed. Monitor the reaction closely and stop it once the desired product is predominantly formed.
b. Side-chain Chlorination: For substrates with alkyl groups, chlorination may occur on the side chain instead of the aromatic ring.b. Adjust reaction conditions to favor aromatic substitution. This can sometimes be achieved by changing the solvent or catalyst. Radical inhibitors may be added if free-radical side-chain chlorination is suspected.
c. Isomer Formation: Chlorination occurs at multiple positions on the aromatic ring.c. The directing effects of existing substituents on the aromatic ring will primarily determine the regioselectivity. To enhance selectivity for a specific isomer, consider using a catalyst or modifying the electronic properties of the substrate.
3. Reaction Stalls or is Sluggish a. Insufficient Activation: The substrate may be too electron-deficient for efficient electrophilic chlorination.a. If applicable, consider using a milder Lewis acid catalyst to enhance the electrophilicity of the chlorinating species.
b. Product Inhibition: The product of the reaction may be inhibiting the catalyst or reacting with the starting material.b. If possible, remove the product from the reaction mixture as it is formed. This is often not practical in batch reactions but may be a consideration for continuous flow setups.
4. Difficult Product Isolation/Work-up a. Emulsion Formation: During aqueous work-up, an emulsion may form, making phase separation difficult.a. Add a small amount of a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
b. Co-elution of Product and By-products: The desired product and side products have similar polarities, making chromatographic separation challenging.b. Optimize the mobile phase for column chromatography. If co-elution persists, consider derivatizing the product or by-product to alter its polarity before separation. Recrystallization may also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the active chlorinating species when using this compound?

A1: The active chlorinating species can vary depending on the reaction conditions. In acidic media, the protonated form of this compound or species like dithis compound and hypochlorous acid, formed through disproportionation, are often the effective electrophiles.[3]

Q2: How does pH affect the efficiency of this compound chlorination?

A2: pH is a critical parameter. The stability and reactivity of this compound are pH-dependent. Generally, in more acidic solutions, the release of active chlorine can be faster, potentially increasing the reaction rate.[1][2] However, the optimal pH is substrate-dependent, and it is crucial to perform pH screening for each new reaction. For some aromatic amino acids, a neutral pH environment leads to the maximal reaction rates.[1][2]

Q3: What is the optimal temperature for this compound chlorination?

A3: The optimal temperature depends on the substrate's reactivity. Many chlorinations with this compound can be carried out at room temperature.[3] For less reactive substrates, gentle heating (e.g., 40-80 °C) may be required.[4][5] It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction.

Q4: What is the recommended substrate to this compound molar ratio?

A4: For monochlorination, a 1:1 molar ratio of substrate to this compound is a good starting point. If over-chlorination is observed, the ratio of this compound should be decreased. Conversely, if the reaction is incomplete, a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) can be used. For some substrates, a larger excess may be necessary to drive the reaction to completion.[4]

Q5: What are suitable solvents for this compound chlorination?

A5: The choice of solvent is important for ensuring that both the substrate and this compound are sufficiently soluble. Water and acetic acid are common solvents. For substrates that are not soluble in aqueous media, co-solvents or non-aqueous solvents like dichloromethane or acetonitrile may be used. The solvent can also influence the selectivity of the reaction.[6][7]

Q6: Can catalysts be used to improve this compound chlorination?

A6: Yes, for less reactive substrates, a catalyst can be beneficial. Mild Lewis acids can be employed to enhance the electrophilicity of the chlorinating agent. Additionally, catalytic amounts of acids can influence the reaction rate.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the chlorination of various organic substrates.

Table 1: Effect of pH on Chlorination

Substrate TypeTypical pH RangeObservations
Aromatic Amino Acids6.0 - 9.0Neutral pH generally favors the highest reaction rates.[1][2]
Phenols1 - 11Reaction kinetics are highly pH-dependent, with second-order rate constants varying significantly across this range.[8]

Table 2: Effect of Temperature on Chlorination

Substrate TypeTypical Temperature Range (°C)Observations
Imidazoheterocycles (with Chloramine-T)Room Temperature - 80Room temperature is often sufficient, but heating to 80 °C can improve yields for less reactive substrates.[4]
Phenols (with H₂O₂/HCl)45 - 90Increasing temperature up to 80 °C improved conversion and yield, while higher temperatures led to over-oxidation.[5]

Table 3: Substrate to Reagent Ratio

Desired OutcomeSubstrate:this compound RatioRationale
Monochlorination1 : 1 (starting point)Minimizes the risk of di- or poly-chlorination.
Driving reaction to completion1 : >1 (e.g., 1:1.2 or 1:1.5)A slight to moderate excess of the chlorinating agent can improve conversion of the starting material.[4]
Minimizing over-chlorination>1 : 1Using an excess of the substrate can help ensure that the chlorinating agent is consumed before multiple chlorinations occur on the product.

Experimental Protocols

Protocol: Chlorination of a Substituted Phenol using this compound

This protocol provides a general procedure for the chlorination of an electron-rich aromatic compound, such as a substituted phenol.

Materials:

  • Substituted phenol

  • This compound

  • Glacial acetic acid

  • Water

  • Sodium thiosulfate (for quenching)

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in a mixture of glacial acetic acid and water. The ratio of acetic acid to water should be adjusted to ensure complete dissolution of the starting material.

  • Reagent Addition: While stirring at room temperature, add a solution of this compound (1.0-1.2 eq) in water dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for aromatic compounds is a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, quench any excess this compound by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10-15 minutes.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate (or another suitable organic solvent) three times.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure chlorinated phenol.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent C Add this compound Solution Dropwise A->C B Prepare this compound Solution B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Characterization G->H

Caption: A typical experimental workflow for this compound chlorination.

Troubleshooting_Decision_Tree Start Reaction Issue LowYield Low/No Yield? Start->LowYield LowSelectivity Low Selectivity? Start->LowSelectivity SlowReaction Slow/Stalled Reaction? Start->SlowReaction CheckReagent Check Reagent Activity LowYield->CheckReagent Yes OptimizepH Optimize pH LowYield->OptimizepH Yes IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes ImproveSolubility Improve Solubility LowYield->ImproveSolubility Yes ReduceRatio Reduce this compound Ratio LowSelectivity->ReduceRatio Yes ChangeSolvent Change Solvent/Catalyst LowSelectivity->ChangeSolvent Yes AddCatalyst Add Mild Catalyst SlowReaction->AddCatalyst Yes

Caption: A decision tree for troubleshooting common chlorination issues.

Logical_Relationships Success Successful Chlorination (High Yield & Selectivity) Substrate Substrate (Electronic & Steric Effects) Substrate->Success ChloramineB This compound (Activity & Ratio) ChloramineB->Success pH Reaction pH pH->Success Temp Temperature Temp->Success Solvent Solvent (Solubility & Polarity) Solvent->Success Catalyst Catalyst (Optional) Catalyst->Success

References

troubleshooting chloramine-b titration inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common inconsistencies encountered during the iodometric titration of Chloramine-B.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my titration results for this compound inconsistent across different trials?

A1: Inconsistent titer values are a common issue stemming from several potential sources. The key is to systematically evaluate your experimental setup and procedure. Common culprits include:

  • Solution Instability: Both the this compound analyte solution and the sodium thiosulfate titrant can degrade. This compound solutions are susceptible to decomposition accelerated by sunlight, agitation, and elevated temperatures.[1][2] Sodium thiosulfate solutions can be degraded by bacterial action or exposure to acids.

  • Temperature Fluctuations: Titrations should be performed at a consistent, controlled temperature. Temperature affects reaction rates, the stability of the starch-iodine complex, and solution volumes.[2][3] For maximum accuracy, it is recommended to perform iodometric titrations at temperatures below 20°C (68°F).[2]

  • Improper Equipment Handling: Errors such as air bubbles in the burette tip, incorrect reading of the meniscus (parallax error), or using improperly calibrated glassware can lead to significant variations in volume measurements.[4][5]

  • Inadequate Mixing: If the solution is not mixed thoroughly and consistently, localized reactions can occur, leading to a false endpoint.[4]

Q2: The blue color at my endpoint fades after a short period (30-60 seconds). Is this normal, or have I not reached the true endpoint?

A2: A fading endpoint is a frequent observation in iodometric titrations and can be attributed to several factors. A generally accepted practice is that the endpoint color should persist for at least 30 to 60 seconds.[6][7] If it fades, consider the following:

  • Air Oxidation: The iodide ions (I⁻) in the solution can be oxidized by atmospheric oxygen, which liberates free iodine (I₂). This newly formed iodine reacts with the thiosulfate you've added, causing the blue starch-iodine complex to disappear. This is more pronounced in acidic solutions.

  • Incomplete Reaction: The reaction between this compound and potassium iodide may be slower than anticipated. If the endpoint is recorded too quickly, residual unreacted this compound can continue to slowly liberate iodine, which is then consumed by the titrant, causing the color to fade.

  • Indicator Instability: The starch-iodine complex is reversible and can break down over time, especially with vigorous stirring or in warmer solutions.[8] The iodine itself can also evaporate from the solution.[8]

Q3: My calculated concentration of this compound is consistently lower than expected. What could be the cause?

A3: A systematically low result often points to a problem with one of the standard solutions or a procedural flaw.

  • This compound Degradation: As an active chlorine compound, this compound is not perfectly stable in aqueous solution.[1] Exposure to light or heat can cause it to decompose, reducing the amount of active chlorine available to react. Always use freshly prepared solutions and store them in amber-colored bottles away from heat sources.

  • Titrant Concentration Error: If the sodium thiosulfate titrant was not standardized correctly or has degraded over time, its actual concentration may be higher than recorded. This would lead to a smaller volume of titrant being required to reach the endpoint, resulting in a lower calculated concentration for the analyte.

  • Loss of Iodine: Iodine is volatile and can be lost from the solution, especially if the titration is performed slowly or with excessive agitation in an open flask. This reduces the amount of titrant needed.

Q4: What are the most common chemical interferences in this compound titration, and how can I mitigate them?

A4: The iodometric method measures the total oxidizing power of a solution, so any substance that can oxidize iodide to iodine will interfere.[1][9]

  • Other Oxidizing Agents: Substances like ferric (Fe³⁺), manganic (Mn⁴⁺), and nitrite (NO₂⁻) ions can also liberate iodine from potassium iodide, leading to a positive interference (falsely high result).[9]

  • Mitigation: The effect of ferric and nitrite ions can be minimized by performing the titration at a neutral pH before acidification.[1][9] However, the standard method for combined chlorine (like this compound) requires an acidic pH (3-4) for a stoichiometric reaction.[1] If these interferences are suspected, alternative methods or masking agents may be necessary. Never use hydrochloric acid (HCl) for acidification as it can interfere with the reaction; acetic acid is preferred.[1]

Data Summary: Factors Affecting Titration Accuracy

The following table summarizes key experimental parameters and their impact on the accuracy of this compound titration.

ParameterEffect of Inconsistency / DeviationPotential Impact on ResultMitigation Strategy
pH Titration at pH > 4 reduces reaction stoichiometry.[1]Underestimation of this compoundMaintain solution pH between 3 and 4 using an appropriate buffer (e.g., acetate buffer).[1]
Temperature High temperatures (>20°C) decrease stability of the starch-iodine complex and can accelerate analyte/titrant degradation.[2]Inaccurate endpoint detection; underestimation of this compoundPerform titrations at a consistent room temperature, preferably below 20°C.[2]
Light Exposure UV light accelerates the decomposition of this compound and sodium thiosulfate solutions.[1]Underestimation of this compoundUse freshly prepared solutions; store reagents in amber bottles away from direct sunlight.
Interfering Ions Oxidizing agents (Fe³⁺, Mn⁴⁺, NO₂⁻) liberate iodine from KI.[9]Overestimation of this compoundPerform blank titrations; use masking agents if necessary; ensure high-purity water and reagents.
Starch Indicator Addition of starch too early can lead to iodine adsorption, making the endpoint difficult to see.Indistinct or premature endpointAdd starch indicator only when the solution has turned a pale yellow color, indicating that the endpoint is near.[10]

Diagrams and Workflows

Troubleshooting Logic for Inconsistent Titration Results

G cluster_check Initial Checks cluster_random Investigate Random Errors cluster_systematic Investigate Systematic Errors start Problem: Inconsistent Titration Results check_solutions Are solutions fresh & standardized? start->check_solutions check_glassware Is glassware calibrated & clean? start->check_glassware check_procedure Is the procedure followed consistently? start->check_procedure err_temp Temperature fluctuations? start->err_temp err_ph Incorrect pH? start->err_ph err_interference Chemical interferences present? start->err_interference err_bubbles Air bubbles in burette? check_solutions->err_bubbles If Yes sol_solutions Solution: Prepare fresh solutions. Standardize titrant. check_solutions->sol_solutions If No err_mixing Inconsistent mixing? check_glassware->err_mixing If Yes err_endpoint Subjective endpoint detection? check_procedure->err_endpoint If Yes sol_glassware Solution: Calibrate/clean glassware. Ensure no air bubbles. err_bubbles->sol_glassware sol_procedure Solution: Use consistent mixing. Define a clear endpoint (e.g., color persists for 30s). err_mixing->sol_procedure err_endpoint->sol_procedure sol_env Solution: Control temperature. Verify pH before titration. Run a blank for interferences. err_temp->sol_env err_ph->sol_env err_interference->sol_env

Caption: Troubleshooting flowchart for inconsistent titration results.

Standard Iodometric Titration Workflow for this compound

G prep 1. Reagent Preparation - Standard 0.1 N Na₂S₂O₃ - 10% KI Solution - Acetic Acid / Acetate Buffer - Starch Indicator sample 2. Sample Preparation Accurately weigh/pipette this compound sample into an Erlenmeyer flask. prep->sample ki_add 3. Liberate Iodine Add excess Potassium Iodide (KI) and acidify to pH 3-4. sample->ki_add titrate 4. Titration (Part 1) Titrate with standard Na₂S₂O₃ until the solution turns pale yellow. ki_add->titrate starch 5. Add Indicator Add 1-2 mL of starch indicator solution. The solution will turn dark blue. titrate->starch endpoint 6. Titration (Part 2) Continue titrating dropwise until the blue color completely disappears. starch->endpoint calc 7. Calculation Calculate this compound concentration based on the volume of Na₂S₂O₃ used. endpoint->calc

Caption: Experimental workflow for this compound iodometric titration.

Key Chemical Pathways and Interferences

G cluster_main Primary Titration Pathway cluster_indicator Indicator Reaction cluster_interference Interference Pathway CB This compound (C₆H₅SO₂NClNa) I2 I₂ (Iodine) CB->I2 + 2I⁻ + 2H⁺ I_minus I⁻ (from KI) I_minus_prod I⁻ I2->I_minus_prod + 2S₂O₃²⁻ I2_ind I₂ Thio S₂O₃²⁻ (Thiosulfate) Starch Starch Complex Starch-Iodine Complex (Blue-Black) Complex->Starch Endpoint Reached (I₂ consumed) I2_ind->Complex + Starch Oxidant Interfering Oxidants (e.g., Mn⁴⁺, Fe³⁺) I2_interfere I₂ (False Signal) Oxidant->I2_interfere + I⁻ I2_interfere->Thio Reacts with Titrant

Caption: Chemical pathways in this compound iodometric titration.

Experimental Protocol: Iodometric Assay of this compound

This protocol details the standard method for determining the active chlorine content in a this compound sample.

1. Reagents and Materials:

  • This compound sample

  • Potassium Iodide (KI), analytical grade

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Glacial Acetic Acid

  • Starch indicator solution (1% w/v)

  • Deionized water

  • 250 mL Erlenmeyer flasks

  • 50 mL burette, calibrated

  • Analytical balance

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 to 0.15 g of the this compound sample and record the weight. Transfer it to a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of deionized water.

  • Reagent Addition: To the flask, add 2 g of Potassium Iodide (KI) and 5 mL of glacial acetic acid.[1][11] Swirl the flask gently to mix the contents and cover it.

  • Reaction Time: Allow the reaction to proceed in the dark for approximately 5-10 minutes.[12] This ensures the complete liberation of iodine by the this compound. Reaction: C₆H₅SO₂NClNa + 2KI + 2CH₃COOH → C₆H₅SO₂NH₂ + NaCl + 2CH₃COOK + I₂

  • Initial Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.[1] Add the titrant from the burette while continuously swirling the flask. Continue until the initial dark reddish-brown color of the solution fades to a pale, straw-yellow.

  • Indicator Addition: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[10]

  • Final Titration: Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue color is completely discharged and the solution becomes colorless.[10] This is the endpoint.

  • Record Volume: Accurately record the volume of sodium thiosulfate solution used.

  • Blank Titration: Perform a blank titration by following the same procedure but without the this compound sample to account for any oxidizing impurities in the reagents.

3. Calculation:

Calculate the percentage of active chlorine in the sample using the following formula:

% Active Chlorine = [(V_s - V_b) * N * E] / W * 100

Where:

  • V_s = Volume of Na₂S₂O₃ used for the sample (mL)

  • V_b = Volume of Na₂S₂O₃ used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution (eq/L)

  • W = Weight of the this compound sample (g)

  • E = Equivalent weight of Chlorine (35.45 g/eq) Note: Some protocols for this compound may use its own equivalent weight divided by two, as two electrons are involved. However, calculating as active chlorine is standard.

References

Technical Support Center: Managing Chloramine-B Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of Chloramine-B, with a focus on preventing and troubleshooting its explosive decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound (sodium N-chlorobenzenesulfonamide) is a versatile N-halamine compound used as a disinfectant and a reagent in organic synthesis.[1][2][3] Its hazard lies in its potential for rapid and violent decomposition under certain conditions. The molecule contains an N-Cl bond which stores significant chemical energy. Solid, anhydrous this compound can decompose explosively at elevated temperatures, around 185°C.[4] Furthermore, it can be sensitive to heat, shock, and friction, which necessitates careful handling.[5]

Q2: What are the primary decomposition pathways for this compound?

A2: this compound has two main decomposition pathways:

  • High-Temperature Explosive Decomposition: In its solid, and particularly anhydrous form, this compound can undergo a rapid, exothermic decomposition at approximately 185°C, releasing a large amount of energy and gaseous products.[4][6]

  • Low-Temperature Hydrolytic Decomposition: In the presence of water, especially its own water of crystallization, this compound can decompose at much lower temperatures (room temperature to 100°C). This hydrolysis reaction produces nitrogen (N₂), oxygen (O₂), phenyl sulfone, and benzenesulfonamide.[6] This process can build pressure if it occurs in a sealed container.

Q3: My this compound solution appears unstable (e.g., color change, precipitation). What is happening?

A3: Instability in aqueous this compound solutions is typically due to its hydrolysis or reaction with other components. The stability of chloramine solutions is known to be affected by pH, temperature, and the presence of organic matter or reducing agents.[7] A decrease in pH can accelerate the auto-decomposition of chloramines.[7] The formation of precipitates could indicate the production of insoluble decomposition products like benzenesulfonamide. A color change may suggest reactions with trace impurities or the formation of complex degradation products.

Q4: How can I improve the stability of my this compound solutions?

A4: To enhance stability:

  • Control pH: Maintaining a neutral or slightly basic pH (typically around 8.5 for aqueous solutions) can improve stability.[1] Using a neutral buffer may help repress the low-temperature hydrolysis.[6]

  • Control Temperature: Store solutions in a cool, dark place. Elevated temperatures accelerate decomposition.[7]

  • Use High-Purity Water: Use distilled or deionized water to minimize contaminants that could catalyze decomposition.

  • Prepare Fresh Solutions: Due to its inherent instability in water, it is best practice to prepare this compound solutions fresh for each experiment.

Q5: What are the safest storage conditions for solid this compound?

A5: Solid this compound should be stored in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as acids and strong oxidizing agents.[8] It is crucial to avoid conditions that could lead to the dehydration of the hydrated salt, as the anhydrous form is more prone to violent decomposition.[6] Therefore, storing the hydrated salt in a sealed system where the water of crystallization cannot escape but can participate in hydrolysis is also undesirable and should be avoided.[6]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action & Troubleshooting Steps
Unexpected Gas Evolution / Pressure Buildup in a Sealed Vessel Low-temperature hydrolytic decomposition, especially if moisture is present.1. IMMEDIATE ACTION: If safe to do so, cool the vessel in an ice bath to slow the reaction rate. DO NOT handle if the vessel appears strained or is excessively hot. Evacuate the area and consult your institution's safety officer. 2. Prevention: Avoid heating this compound in sealed containers, especially if water is present. Ensure vessels have adequate pressure relief. Store hydrated salt in a well-ventilated, unsealed container.[6]
Solid Material Discolors or Shows Signs of Caking During Storage Exposure to moisture leading to hydrolysis, or slow thermal degradation from improper storage.1. Assess: Do not use the material if it appears significantly degraded. 2. Action: Dispose of the material according to hazardous waste protocols. 3. Review Storage: Ensure storage area is cool, dry, and dark. Check container seals for integrity.
Violent or Uncontrolled Reaction During Experiment Exceeding thermal stability limits; contamination with incompatible materials (acids, reducing agents).1. IMMEDIATE ACTION: Activate emergency procedures. Use a safety shield and evacuate the immediate area. Do not attempt to quench the reaction. 2. Investigation: After the incident is resolved, thoroughly review the experimental protocol. Were there any deviations? Was the temperature monitored and controlled? Could contaminants have been introduced? 3. Consult: Review the Safety Data Sheet (SDS) and conduct a thorough hazard analysis before repeating the experiment.

Data Presentation: Thermal Stability

Table 1: Known Decomposition Characteristics of this compound

Parameter Value / Description Condition Source
Explosive Decomposition Temp.~185 °CSolid, Anhydrous[4]
Hydrolytic DecompositionRoom Temp - 100 °CPresence of Water[6]

Table 2: Illustrative Thermal Analysis Data (from an Amide N-Halamine Analog)*

Parameter Value Method Interpretation
Onset of Exotherm (T_onset)162.3 °CDSCThe temperature at which the material begins to self-heat at a detectable rate. This is a critical parameter for defining safe operating temperatures.
Heat of Decomposition (ΔH_d)Not ReportedDSCThe total energy released during decomposition. A higher value indicates a more energetic and potentially more hazardous event.
Pressure RiseNot ReportedARCMeasures the rate and total pressure of gas produced. Essential for designing pressure relief systems and assessing explosion hazards.

*Data from 3-chloro-4,4-dimethyl hydantoin-undecanoic acid, an amide N-halamine. This is for illustrative purposes only and may not reflect the exact values for this compound.[9]

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and heat of decomposition of this compound. This protocol is a general guideline and must be adapted to your specific equipment and institutional safety policies.

WARNING: This procedure involves heating a potentially explosive material and must only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures (blast shield, fume hood, PPE).

Materials & Equipment:

  • This compound sample (use the smallest amount practical, typically 1-5 mg)

  • Differential Scanning Calorimeter (DSC)

  • High-pressure DSC pans (e.g., gold-plated stainless steel)

  • Hermetic sealing press for DSC pans

  • Appropriate PPE: safety glasses with side shields, face shield, flame-resistant lab coat, heavy leather gloves.[10]

Methodology:

  • Preparation: Ensure the DSC instrument is calibrated according to the manufacturer's instructions.

  • Sample Encapsulation: In a designated safe area (e.g., behind a shield), carefully weigh 1-3 mg of the this compound sample into a high-pressure DSC pan.

  • Sealing: Hermetically seal the pan using the press. This is crucial to contain any pressure generated during initial decomposition.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.

    • Program the DSC temperature profile. A typical profile for hazard screening is a linear ramp of 5-10 °C/min from ambient temperature up to a temperature below the known explosive decomposition (e.g., stop at 170 °C for initial screening).

    • Ensure the instrument's safety limits and emergency shutdowns are properly configured.

  • Execution:

    • Place a blast shield in front of the DSC unit.[10]

    • Start the temperature program and monitor the run from a safe distance.

    • The DSC will record the heat flow to the sample as a function of temperature. An exothermic event will appear as a peak in the heat flow signal.

  • Data Analysis:

    • Determine the onset temperature (T_onset) of the exothermic peak. This is the primary indicator of the temperature at which thermal decomposition begins.

    • Integrate the peak area to calculate the heat of decomposition (ΔH_d) in J/g.

Protocol 2: Safe Handling of this compound in Experiments

Objective: To provide a standard operating procedure for the safe handling of solid and aqueous this compound during routine laboratory use.

Methodology:

  • Hazard Assessment: Before any new procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) and all available literature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves. For handling larger quantities of solid, a face shield and respiratory protection (dust mask) are recommended.[10]

  • Work Area:

    • Conduct all work in a well-ventilated chemical fume hood.

    • Ensure the work area is clean and free of incompatible materials (acids, oxidizers, flammable solvents).[8]

    • Have a safety shield available, especially for reactions involving heating or the potential for pressure generation.[10]

  • Handling Solid this compound:

    • Avoid generating dust. Use a spatula for transfers.

    • Ground equipment and containers to prevent static discharge, which can be an ignition source.

    • Do not subject the material to grinding, shock, or friction.[5]

  • Preparing Solutions:

    • Add this compound slowly to the solvent (typically water) with stirring in an open or vented container (e.g., a beaker or flask with a loose-fitting stopper).

    • Monitor the temperature during dissolution. If significant heat is generated, cool the vessel in an ice bath.

  • Running Reactions:

    • If heating is required, use a well-controlled heating source like an oil bath with a thermostat and temperature probe. Never heat a sealed vessel.

    • Ensure any reaction vessel has a condenser or pressure-equalizing dropping funnel to prevent pressure buildup.

  • Waste Disposal:

    • Dispose of all this compound waste (solid and solutions) in a designated hazardous waste container.

    • NEVER pour this compound solutions down the drain.[10]

    • Neutralize excess solutions with a suitable reducing agent (e.g., sodium bisulfite) under controlled conditions before disposal, following institutional guidelines.

Visualizations

DecompositionPathways This compound Decomposition Pathways ChloramineB This compound (C₆H₅SO₂NClNa) HighTemp High Temperature (~185°C, Anhydrous) ChloramineB->HighTemp Heat, Shock, Friction Moisture Presence of Water (Low Temperature) ChloramineB->Moisture Ambient Conditions Explosion Explosive Decomposition HighTemp->Explosion Hydrolysis Hydrolytic Decomposition Moisture->Hydrolysis Gases1 Gaseous Products (N₂, Cl₂, etc.) Explosion->Gases1 Rapid Energy Release Products Benzenesulfonamide + Phenyl Sulfone + N₂ + O₂ Hydrolysis->Products Slow Pressure Buildup

Caption: Chemical decomposition pathways for this compound.

TroubleshootingWorkflow Workflow for Investigating Stability Issues Start Observation: Unexpected Result (e.g., Gas, Color Change) Stop STOP EXPERIMENT Ensure Area is Safe Start->Stop Review Review Protocol: - Temp Control? - Contamination? - Correct Reagents? Stop->Review CheckStorage Check Stored Material: - Age? - Appearance? - Storage Conditions? Stop->CheckStorage Analyze Consider Analysis: - Characterize product? - Run DSC on starting material? Review->Analyze If cause is unclear Modify Modify Protocol: - Lower Temp? - Use Fresh Material? - Add Buffer? Review->Modify CheckStorage->Analyze If material is suspect Dispose Dispose of Suspect Material (Follow Safety Protocol) CheckStorage->Dispose Analyze->Modify Dispose->Modify Use New Material Proceed Proceed with Caution (Small Scale) Modify->Proceed

Caption: Logical workflow for troubleshooting this compound stability.

References

Technical Support Center: Purification of Crude Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude chloramine-B.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude this compound may include:

  • Benzenesulfonamide: The starting material for the synthesis.[1]

  • Sodium hydroxide and sodium chloride: Byproducts and unreacted reagents from the synthesis process.[1]

  • Dithis compound: A possible over-chlorinated byproduct.

  • Colored impurities: Often arise from side reactions or degradation of reactants and products, especially if the reaction temperature is not well-controlled.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification techniques for solid organic compounds like this compound are:

  • Recrystallization: A highly effective method for removing soluble and insoluble impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.[2][3][4][5]

  • Activated Carbon Treatment: Often used in conjunction with recrystallization to remove colored impurities through adsorption.[2][6][7][8]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is primarily determined by its active chlorine content. Common analytical methods include:

  • Iodometric Titration: A classic method to determine the active chlorine content. The this compound sample is reacted with potassium iodide, and the liberated iodine is titrated with a standard sodium thiosulfate solution.

  • DPD (N,N-diethyl-p-phenylenediamine) Colorimetric Method: This method can be used to measure total chlorine and can serve as a surrogate for this compound concentration.[9]

  • High-Performance Liquid Chromatography (HPLC): A more advanced technique for quantifying this compound and identifying impurities.[9][10][11]

Q4: Is this compound stable?

A4: this compound is known to have stability issues and can decompose, particularly in the presence of heat or in aqueous solutions over time.[12] Proper storage in a cool, dry, and dark place is essential.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
This compound does not dissolve in the hot solvent. - The solvent is unsuitable. - Not enough solvent has been added.- Perform solubility tests to find a more suitable solvent. - Add more hot solvent in small increments until the solid dissolves.[3]
Oiling out (product separates as a liquid instead of crystals). - The boiling point of the solvent is higher than the melting point of this compound. - The solution is supersaturated with impurities.- Choose a solvent with a lower boiling point. - Add slightly more hot solvent to prevent premature precipitation. - Consider a preliminary purification step if the material is highly impure.
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[13] - Scratch the inside of the flask with a glass rod to induce crystallization.[13] - Add a seed crystal of pure this compound.[5] - Cool the solution in an ice bath.[2]
Poor recovery of purified this compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[3] - Ensure the rinsing solvent is thoroughly chilled to minimize dissolution of the purified crystals.[3]
The purified product is still colored. - Colored impurities were not effectively removed.- Add activated carbon to the hot solution before filtration.
Activated Carbon Treatment Issues
Problem Possible Cause(s) Solution(s)
Color is not completely removed. - Insufficient amount of activated carbon was used. - The contact time was too short.- Increase the amount of activated carbon (typically 1-5% by weight of the crude product). - Increase the heating time with activated carbon to allow for sufficient adsorption.
Low yield of this compound after treatment. - Too much activated carbon was used, leading to adsorption of the product.- Use the minimum amount of activated carbon necessary for decolorization.
Fine carbon particles pass through the filter paper. - The filter paper has too large a pore size.- Use a finer grade of filter paper or a layered filtration setup (e.g., with Celite).

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Solvent Selection:

    • Test the solubility of small amounts of crude this compound in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold.[14] Common choices for polar compounds like this compound could include water, ethanol, or mixtures thereof.[15][16]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, or if activated carbon was used for decolorization, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[17]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Activated Carbon Treatment for Color Removal

Objective: To remove colored impurities from a solution of crude this compound.

Methodology:

  • Follow steps 1 and 2 of the recrystallization protocol to dissolve the crude this compound in a suitable hot solvent.

  • Remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% of the weight of the crude solid) to the hot solution.

  • Gently swirl the flask and reheat to boiling for 5-10 minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

  • Proceed with the crystallization, isolation, and drying steps as described in the recrystallization protocol.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization & Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon cool Slow Cooling (Crystallization) dissolve->cool If no decolorization hot_filter Hot Gravity Filtration add_carbon->hot_filter hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic start Start Cooling check_crystals Crystals Forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Liquid Layer Forms yes_crystals Crystals Formed check_crystals->yes_crystals Yes action_scratch Scratch Flask / Add Seed Crystal no_crystals->action_scratch action_boil Boil Off Excess Solvent no_crystals->action_boil action_reheat Reheat & Add More Solvent oiling_out->action_reheat end_ok Continue Cooling yes_crystals->end_ok action_scratch->check_crystals action_boil->start Recool action_reheat->start Recool

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: The Effect of pH on the Reactivity of Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramine-B. The following information addresses common issues related to the influence of pH on the reactivity and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of my this compound solution?

The pH of your solution is a critical factor in the stability of this compound. Generally, this compound is more stable in alkaline conditions.[1] As the pH becomes more acidic, the rate of decomposition increases.[2][3] If you are observing a rapid loss of active chlorine, an acidic pH is a likely cause.

Q2: I'm seeing variable reactivity of my this compound in different experiments. Could pH be the cause?

Yes, pH directly influences the reactivity and the active chlorine species present in your solution. In slightly acidic or neutral conditions, the release of active chlorine from this compound is more rapid, leading to higher antibacterial efficacy and oxidative reactivity.[1] Conversely, in alkaline solutions, the reduced reactivity corresponds to greater stability.[1]

Q3: What are the different reactive species of chloramine, and how does pH control their formation?

In aqueous solutions, a dynamic equilibrium exists between monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). The predominant species is highly dependent on pH.[4]

  • Alkaline pH (>7): Monochloramine is the dominant and most stable species.[4]

  • Neutral to slightly acidic pH (4-7): Dichloramine formation is favored.[4]

  • Strongly acidic pH (<4): Trichloramine becomes the predominant species.[4]

Q4: My experiment requires a high oxidizing potential. What pH should I use for my this compound solution?

For a higher oxidizing potential, a lower pH is generally recommended. Dichloramine is a stronger oxidant than monochloramine.[5] Therefore, adjusting the pH to the neutral or slightly acidic range to favor the formation of dichloramine will increase the oxidative power of your solution. However, be aware that this will also decrease the stability of the solution.

Q5: I suspect my this compound solution has degraded. How can I test for this?

You can quantify the concentration of active chlorine in your solution using methods such as UV-Visible spectrophotometry or amperometric titration. A decrease in the measured concentration over time indicates degradation. The experimental protocols section below provides a detailed methodology for these techniques.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration The solution pH is too acidic.Increase the pH of the solution to the alkaline range (pH > 8) for storage and use. Prepare fresh solutions before each experiment if a lower pH is required for reactivity.
Inconsistent experimental results Fluctuations in the pH of the reaction buffer.Ensure your reaction buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment. Verify the pH of your solutions before and after the reaction.
Low reactivity or poor disinfectant efficacy The solution pH is too alkaline.For applications requiring higher reactivity, adjust the pH to a neutral or slightly acidic range. Be mindful that this will reduce the solution's stability.[1]
Formation of undesirable by-products The pH and chlorine-to-ammonia ratio are favoring the formation of di- or trichloramine.To minimize by-products and favor monochloramine, maintain a pH above 7.5 and control the chlorine-to-ammonia ratio.[2]

Data Presentation

Table 1: Summary of pH Effects on this compound Properties

pH RangePredominant SpeciesStabilityReactivity/Oxidizing PowerAntibacterial Efficacy
< 4 (Acidic) Trichloramine (NCl₃)[4]LowHighHigh (but rapid decomposition)[1]
4 - 7 (Slightly Acidic to Neutral) Dichloramine (NHCl₂)[4]ModerateHigh[5]High[1]
> 7 (Alkaline) Monochloramine (NH₂Cl)[4]High[1]Low[6]Lower (but more persistent)[1]

Mandatory Visualization

Chloramine_Speciation pH_Acidic < 4 (Acidic) Trichloramine Trichloramine (NCl₃) pH_Neutral 4 - 7 (Slightly Acidic to Neutral) Dichloramine Dichloramine (NHCl₂) pH_Alkaline > 7 (Alkaline) Monochloramine Monochloramine (NH₂Cl)

Caption: pH-dependent speciation of chloramines in aqueous solution.

Experimental_Workflow start Start: Prepare this compound Stock Solution prepare_buffers Prepare Buffers at Varying pH Values (e.g., pH 4, 7, 9) start->prepare_buffers prepare_samples Prepare Experimental Samples by Diluting Stock Solution in Each pH Buffer prepare_buffers->prepare_samples initial_measurement Time Zero Measurement: Quantify Initial this compound Concentration (UV-Vis or Amperometric Titration) prepare_samples->initial_measurement incubation Incubate Samples Under Controlled Temperature and Time Intervals initial_measurement->incubation time_point_measurement Measure this compound Concentration at Predetermined Time Points incubation->time_point_measurement data_analysis Data Analysis: Plot Concentration vs. Time Determine Decomposition Rates incubation->data_analysis After final time point time_point_measurement->incubation Continue for all time points end End: Correlate Decomposition Rate with pH data_analysis->end

Caption: Experimental workflow for assessing this compound stability at different pH values.

Experimental Protocols

Protocol 1: Determination of this compound Stability using UV-Visible Spectrophotometry

This protocol outlines the steps to assess the stability of this compound at different pH values by monitoring its absorbance over time.

Materials:

  • This compound

  • UV-Visible Spectrophotometer

  • pH meter

  • Phosphate buffer components (for pH 6-8)

  • Borate buffer components (for pH > 8)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at your desired pH values (e.g., pH 5, 7, 9). Ensure the buffers have sufficient capacity to maintain the pH upon addition of the this compound stock solution.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. It is recommended to prepare this solution fresh.

  • Sample Preparation: For each pH value to be tested, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding pH buffer to achieve the desired final concentration.

  • Initial Measurement (Time = 0): Immediately after preparation, measure the absorbance of each sample using the UV-Visible spectrophotometer. The wavelength of maximum absorbance for chloramines is typically in the range of 245-295 nm. A wavelength scan should be performed initially to determine the optimal wavelength for your specific conditions.

  • Incubation: Store the prepared samples at a constant temperature.

  • Time-Course Measurements: At regular intervals (e.g., every hour for the first 8 hours, then at 24 hours), take an aliquot from each sample and measure its absorbance at the predetermined wavelength.

  • Data Analysis: Plot the absorbance values as a function of time for each pH. A decrease in absorbance indicates the decomposition of this compound. The rate of decomposition can be determined from the slope of this plot.

Protocol 2: Quantification of this compound by Amperometric Titration

This protocol provides a method for the accurate quantification of total chlorine from this compound, which can be used to assess its stability at different pH values.

Materials:

  • Amperometric titrator with a platinum electrode assembly

  • Phenylarsine oxide (PAO) or sodium thiosulfate solution (standardized)

  • Potassium iodide (KI)

  • Acetate buffer (pH 4)

  • Phosphate buffer (pH 7)

  • Magnetic stirrer and stir bars

  • Glassware for titration

Procedure:

  • Instrument Setup: Set up the amperometric titrator according to the manufacturer's instructions.

  • Sample Preparation: Place a known volume of your this compound sample (prepared in a buffer of a specific pH as described in Protocol 1) into the titration vessel.

  • pH Adjustment for Titration: Add acetate buffer to the sample to adjust the pH to between 3.5 and 4.5.[2]

  • Addition of Potassium Iodide: Add an excess of potassium iodide to the sample. This compound will oxidize the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized solution of phenylarsine oxide or sodium thiosulfate. The endpoint is detected by the amperometric titrator when the current ceases to change upon addition of the titrant.

  • Calculation: The concentration of total chlorine in the original sample is calculated based on the volume of titrant used and its normality.

  • Assessing Stability: To assess stability, this titration can be performed on samples incubated at different pH values over time, as described in Protocol 1. A decrease in the calculated total chlorine concentration signifies decomposition.

References

Technical Support Center: Catalyst Selection for Chloramine-B Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloramine-B mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in this compound mediated reactions?

A1: The choice of catalyst for this compound (CAB) mediated reactions is highly dependent on the desired transformation. The most common catalysts include:

  • Transition Metal Catalysts:

    • Osmium Tetroxide (OsO₄): Widely used for the oxidation of a variety of functional groups, including alcohols, aldehydes, and unsaturated compounds.[1][2] It is known for its high efficiency but also for its toxicity and cost.

    • Ruthenium(III) Chloride (RuCl₃): Employed as a homogeneous catalyst for oxidation reactions, particularly of amines and other nitrogen-containing compounds.[1][3] Ru(III)-catalyzed reactions are often faster than their uncatalyzed counterparts.[3]

    • Copper Catalysts (e.g., Cu(OAc)₂, CuCl₂): Utilized in C-H amination and halogenation reactions.[2][4] These catalysts are generally less expensive than precious metal catalysts.

  • Photocatalysts:

    • Visible-light-induced photocatalysts are emerging as a green alternative for halogenation reactions using N-chloroamines. While specific examples with this compound are still developing, the principle has been demonstrated with related N-chloro compounds.

Q2: How does pH affect the efficiency of my catalysed this compound reaction?

A2: The pH of the reaction medium is a critical parameter that can significantly influence both the catalyst's activity and the reactive species of this compound. For instance, in Osmium(VIII)-catalyzed oxidations, the reaction rate often shows a negative fractional-order dependence on hydroxide ion concentration, indicating that lower pH (more acidic or neutral conditions) can favor the reaction.[5] The speciation of this compound itself is pH-dependent, which in turn affects its oxidizing power. It is crucial to optimize the pH for each specific catalytic system to achieve the best results.

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: A sluggish reaction can be due to several factors. Here are a few troubleshooting steps:

  • Catalyst Choice: Ensure you are using the most appropriate catalyst for the desired transformation. For example, for oxidations, Osmium(VIII) or Ruthenium(III) catalysts are often effective.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious as excessive heat can lead to catalyst deactivation or the formation of side products.

  • Catalyst Loading: Increasing the catalyst concentration can enhance the reaction rate. This should be optimized to balance cost and efficiency.

  • Solvent: The dielectric constant of the medium can influence the reaction rate. Experiment with different solvents to find the optimal conditions.

Q4: I am observing significant byproduct formation. What can I do to improve selectivity?

A4: Byproduct formation is a common issue. To improve selectivity:

  • Catalyst Selection: The choice of catalyst can significantly impact selectivity. For instance, in C-H functionalization reactions, the ligand coordinated to the metal center can direct the reaction to a specific site.

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and reactant concentrations can minimize the formation of unwanted side products. Lowering the temperature, for example, can sometimes suppress side reactions.

  • Minimizing Side Reactions of this compound: this compound can undergo side reactions, such as decomposition, especially at higher temperatures.[6] Careful control of the reaction conditions is essential to minimize these pathways. In some cases, the addition of radical scavengers can prevent unwanted radical-mediated side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is from a reliable source and has been stored correctly. - For solid catalysts, check for any changes in physical appearance. - Consider a pre-activation step if required for your specific catalyst.
Catalyst Poisoning - Purify all reactants and solvents to remove potential catalyst poisons (e.g., sulfur or phosphorus compounds). - If the substrate itself is a potential poison (e.g., certain nitrogen heterocycles), consider using a more robust catalyst or different ligands.
Incorrect Reaction Conditions - Verify the optimal pH, temperature, and solvent for your specific catalyst and substrate. - Ensure all reactants are added in the correct stoichiometry.
Decomposition of this compound - this compound can be unstable under certain conditions. Prepare fresh solutions and avoid prolonged exposure to light and heat.

Issue 2: Catalyst Deactivation During Reaction

Possible Cause Troubleshooting Steps
Thermal Degradation (Sintering) - Operate at the lowest effective temperature. - For heterogeneous catalysts, consider a support material that enhances thermal stability.
Fouling (Coking) - If polymerization or charring of reactants/products is observed, try lowering the reaction temperature or concentration. - For heterogeneous catalysts, regeneration by calcination may be possible.
Chemical Transformation of Catalyst - Ensure the reaction environment is compatible with the catalyst's oxidation state. - Avoid incompatible co-reagents that may react with the catalyst.

Data Presentation: Catalyst Performance in this compound Mediated Oxidation of Alcohols

CatalystSubstrateProductReaction ConditionsYield (%)Selectivity (%)Reference
OsO₄1-Hexanol1-HexanalAqueous alkaline mediumNot specifiedNot specified[6]
RuCl₃EthambutolOxidized productsHCl medium, 313 KNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Osmium(VIII)-Catalyzed Oxidation of an Alcohol with this compound

This protocol is adapted from the kinetic study of the oxidation of allyl and crotyl alcohols.

Materials:

  • Alcohol (e.g., 1-Hexanol)

  • This compound (CAB)

  • Osmium Tetroxide (OsO₄) solution (0.004 M in 0.02 M NaOH)

  • Sodium Hydroxide (NaOH) solution

  • Solvent (e.g., a mixture of methanol and water)

  • Potassium Iodide (KI)

  • Standard Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator

Procedure:

  • In a reaction vessel, prepare a mixture of the alcohol solution, NaOH solution, and OsO₄ catalyst solution in the desired solvent.

  • Separately, prepare a solution of this compound in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 40°C) in a thermostat-controlled water bath.

  • To initiate the reaction, rapidly add the this compound solution to the alcohol-catalyst mixture with vigorous stirring.

  • Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.

  • Quench the reaction in each aliquot by adding it to an ice-cold solution of potassium iodide.

  • Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator to determine the concentration of unreacted this compound.

  • The reaction is considered complete when the concentration of this compound remains constant over time.

  • Isolate and characterize the product using standard analytical techniques (e.g., GC-MS, NMR).

Visualizations

experimental_workflow prep Prepare Reactant and Catalyst Solutions equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate initiate Initiate Reaction by Mixing equilibrate->initiate monitor Monitor Reaction Progress initiate->monitor quench Quench Aliquots monitor->quench At intervals analyze Isolate and Analyze Product monitor->analyze Upon completion titrate Titrate Unreacted this compound quench->titrate

Caption: Experimental workflow for a catalyzed this compound reaction.

troubleshooting_logic start Low Product Yield? check_catalyst Check Catalyst Activity and Purity start->check_catalyst Yes optimize Optimize Catalyst Loading and Reaction Time start->optimize No, but yield is suboptimal check_conditions Verify Reaction Conditions (pH, Temp) check_catalyst->check_conditions Catalyst is active check_reagents Check Reagent Purity (Substrate, Solvent) check_conditions->check_reagents Conditions are correct check_reagents->optimize Reagents are pure

Caption: Troubleshooting logic for low product yield.

References

minimizing byproduct formation in chloramine-b synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Chloramine-B.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for the synthesis of this compound?

A1: The synthesis of this compound involves the N-chlorination of benzenesulfonamide in the presence of a base. The most common method utilizes sodium hydroxide (NaOH) to deprotonate the sulfonamide, followed by reaction with a chlorinating agent like chlorine gas (Cl₂) or sodium hypochlorite (NaOCl).

Q2: What are the most common byproducts in this compound synthesis?

A2: The principal byproduct of concern is N,N-dichlorobenzenesulfonamide. This over-chlorinated product can form if reaction conditions are not carefully controlled. Other potential impurities include unreacted benzenesulfonamide and residual salts from the reaction.

Q3: What is the ideal pH for this compound synthesis?

A3: A basic medium is essential for the synthesis. The reaction is typically carried out in an aqueous solution of sodium hydroxide. Maintaining a sufficiently high pH is crucial to ensure the deprotonation of benzenesulfonamide, facilitating the selective formation of the monochlorinated product.

Q4: How can I purify the synthesized this compound?

A4: Purification can be achieved by filtration and washing of the crystalline product. The high yield reported in optimized protocols suggests that significant purification may not be necessary if the reaction is performed correctly.[1] For removal of residual organic impurities, recrystallization from hot water can be employed.

Q5: Is this compound stable? How should it be stored?

A5: this compound is a stable compound when stored under appropriate conditions. It should be kept in a sealed container in a cool, dark place to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the specified temperature (e.g., 1 hour at 338-343 K after chlorine addition).[1]
Incorrect stoichiometry: Molar ratio of reactants is not optimal.Use the correct molar ratios of benzenesulfonamide, NaOH, and the chlorinating agent as specified in the protocol. A common ratio is 1 mole of benzenesulfonamide to 2-3 moles of NaOH.[1]
Low pH: Insufficient base to deprotonate the benzenesulfonamide.Ensure the benzenesulfonamide is fully dissolved in the NaOH solution before adding the chlorinating agent.
Presence of N,N-dichlorobenzenesulfonamide Excess chlorinating agent: A high chlorine-to-benzenesulfonamide ratio can lead to over-chlorination.Carefully control the addition of the chlorinating agent. Bubbling chlorine gas slowly over a defined period is a method to control the addition.[1]
Low pH: A lower pH can favor the formation of dichloramines.Maintain a consistently basic reaction medium.
Inconsistent Results Variability in reactant quality: Impurities in starting materials can affect the reaction outcome.Use high-purity benzenesulfonamide and fresh solutions of sodium hypochlorite or a controlled feed of chlorine gas.
Poor temperature control: Fluctuations in temperature can affect reaction kinetics and selectivity.Maintain a stable reaction temperature as specified in the protocol.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is adapted from a method reported to yield 99% this compound.[1]

Materials:

  • Benzenesulfonamide (1 mole)

  • Sodium hydroxide (NaOH) solution (4-5 N, 2-3 moles)

  • Chlorine gas (Cl₂)

  • Distilled water

Procedure:

  • Gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N NaOH solution at 298 K with constant stirring.

  • Continue stirring until the solution becomes homogeneous.

  • Filter the solution to remove any insoluble impurities.

  • Heat the filtrate to 338-343 K.

  • Slowly bubble chlorine gas through the heated solution over a period of 1 hour.

  • Maintain stirring at this temperature for an additional hour.

  • Heat the reaction mixture to 358 K.

  • Filter the hot solution through a Schott's funnel to collect the crystalline this compound.

  • Dry the product appropriately.

Visualizing the Synthesis and Troubleshooting Logic

This compound Synthesis Pathway

ChloramineB_Synthesis Benzenesulfonamide Benzenesulfonamide Deprotonated_Sulfonamide Deprotonated Benzenesulfonamide Benzenesulfonamide->Deprotonated_Sulfonamide + NaOH NaOH NaOH ChloramineB This compound (Desired Product) Deprotonated_Sulfonamide->ChloramineB + Cl₂ (Controlled) Chlorine Cl₂ DichloramineB N,N-Dichlorobenzenesulfonamide (Byproduct) ChloramineB->DichloramineB + Excess Cl₂ Excess_Chlorine Excess Cl₂

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Start Start Synthesis Check_Yield Check Yield and Purity Start->Check_Yield High_Yield High Yield & Purity (>95%) Check_Yield->High_Yield Yes Low_Yield Low Yield Check_Yield->Low_Yield No Impure_Product Impure Product (e.g., Dichloro-byproduct) Check_Yield->Impure_Product No End End High_Yield->End Check_Stoichiometry Verify Reactant Stoichiometry Low_Yield->Check_Stoichiometry Check_Reaction_Time_Temp Verify Reaction Time & Temperature Low_Yield->Check_Reaction_Time_Temp Check_Chlorine_Addition Review Chlorine Addition Rate Impure_Product->Check_Chlorine_Addition Check_pH Confirm Sufficiently Basic pH Impure_Product->Check_pH Check_Stoichiometry->Start Adjust & Repeat Check_Reaction_Time_Temp->Start Adjust & Repeat Check_Chlorine_Addition->Start Adjust & Repeat Check_pH->Start Adjust & Repeat

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Oxidizing Strength of Chloramine-B and Chloramine-T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxidizing strength of two closely related N-chloro-arenesulfonamide derivatives: Chloramine-B (sodium N-chlorobenzenesulfonamide) and Chloramine-T (sodium N-chloro-p-toluenesulfonamide). Both are utilized as mild oxidizing and chlorinating agents in various chemical and pharmaceutical applications. Their structural similarity, differing only by a methyl group on the benzene ring, belies subtle but significant differences in their reactivity and oxidizing power. This comparison is supported by experimental kinetic data to provide a quantitative basis for reagent selection in research and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Chloramine-T is essential for their effective application. While both are white crystalline solids, their stability and solubility profiles exhibit notable differences.

PropertyThis compound (CAB)Chloramine-T (CAT)
Chemical Formula C₆H₅SO₂NClNaCH₃C₆H₄SO₂NClNa
Molar Mass 213.62 g/mol 227.67 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility Soluble in waterMore soluble in water and a wider range of organic solvents
Stability Generally considered less stable than Chloramine-TGenerally more stable
Available Chlorine ~28%~25%

Comparative Oxidizing Strength: A Kinetic Study

The data reveals that for the oxidation of both n-propylamine and n-butylamine, this compound exhibits a higher reaction rate compared to Chloramine-T under the same experimental conditions. This suggests that, in this specific reaction context, This compound is the stronger oxidizing agent .

SubstrateOxidantPseudo-first-order Rate Constant (k') at 318 K (s⁻¹)
n-PropylamineThis compound7.80 x 10⁻⁴
Chloramine-T4.57 x 10⁻⁴
n-ButylamineThis compound7.13 x 10⁻⁴
Chloramine-T4.12 x 10⁻⁴

Data extracted from "Oxidation of n-Propylamine and n-Butylamine by this compound and Chloramine-T in Basic Medium: A Kinetic Study"

pH-Dependent Oxidizing Potential of Chloramine-T

The oxidizing potential of Chloramine-T is known to be pH-dependent. The redox potential of the Chloramine-T/p-toluenesulfonamide couple decreases as the pH increases, indicating that it is a stronger oxidizing agent in acidic conditions.

pHRedox Potential (V)
0.651.14
2.90.94
4.70.84
7.00.78
9.70.61
12.00.50

While corresponding data for this compound is not available, it is reasonable to assume a similar pH-dependent behavior due to their structural similarities.

Experimental Protocols

Kinetic Analysis of Amine Oxidation by this compound and Chloramine-T

This protocol outlines the method used to determine the pseudo-first-order rate constants for the oxidation of amines.

Materials:

  • This compound (CAB) or Chloramine-T (CAT)

  • n-Propylamine or n-Butylamine

  • Sodium Hydroxide (NaOH)

  • Potassium Iodide (KI)

  • Standard Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of the amine, NaOH, and the respective chloramine in distilled water.

  • In a reaction vessel, mix known volumes of the amine and NaOH solutions.

  • Separately, bring the chloramine solution to the same temperature as the reaction mixture in a thermostated water bath (318 K).

  • Initiate the reaction by adding a known volume of the thermostated chloramine solution to the reaction vessel.

  • At regular time intervals, withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing 10 mL of 2 M H₂SO₄ and 10 mL of 20% KI solution.

  • Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.

  • The pseudo-first-order rate constant (k') is calculated from the slope of the plot of log[oxidant] versus time.

Measurement of Redox Potential

This protocol describes the general procedure for measuring the redox potential of a chloramine solution.

Materials:

  • This compound or Chloramine-T

  • pH meter with a platinum and a reference electrode (e.g., Ag/AgCl)

  • Buffer solutions of various pH values

Procedure:

  • Calibrate the pH meter and electrodes using standard buffer solutions.

  • Prepare a solution of the chloramine of known concentration in a buffer of the desired pH.

  • Immerse the platinum and reference electrodes into the solution.

  • Allow the potential reading to stabilize and record the value in millivolts (mV).

  • Repeat the measurement at different pH values to determine the pH-dependent redox potential.

Reaction Mechanisms and Workflows

The oxidation by this compound and Chloramine-T in aqueous solutions involves the formation of several active species, with the reactivity being highly dependent on the pH of the medium.

Oxidation_Mechanism cluster_Chloramine Chloramine Species in Solution cluster_Active_Species Active Oxidizing Species Chloramine ArSO₂NClNa Hydrolysis Hydrolysis (H₂O) Chloramine->Hydrolysis pH dependent Protonation Protonation (H⁺) Chloramine->Protonation HOCl Hypochlorous Acid (HOCl) Hydrolysis->HOCl RNHCl N-chloro-arenesulfonamide (ArSO₂NHCl) Protonation->RNHCl Disproportionation Disproportionation RNCl2 N,N-dichloro-arenesulfonamide (ArSO₂NCl₂) Disproportionation->RNCl2 RNHCl->Disproportionation Kinetic_Workflow start Start prep Prepare Reactant Solutions (Amine, NaOH, Chloramine) start->prep thermo Thermostat Solutions to 318 K prep->thermo mix Initiate Reaction by Mixing thermo->mix aliquot Withdraw Aliquot at Timed Intervals mix->aliquot aliquot->mix Repeat quench Quench Reaction (H₂SO₄ + KI) aliquot->quench titrate Titrate Liberated I₂ with Na₂S₂O₃ quench->titrate record Record Titrant Volume titrate->record calculate Calculate [Oxidant] record->calculate plot Plot log[Oxidant] vs. Time calculate->plot k_prime Determine k' from Slope plot->k_prime end End k_prime->end

A Comparative Guide to Analytical Methods for the Quantification of Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Chloramine-B, a versatile antiseptic and disinfectant. The selection of an appropriate analytical technique is crucial for quality control, stability studies, and formulation development. This document outlines the principles, experimental protocols, and performance characteristics of spectrophotometric, chromatographic, titrimetric, and electrochemical methods, presenting a clear comparison to aid in methodological selection.

Comparison of Analytical Methods

The following table summarizes the key performance indicators for the different analytical methods used for the quantification of this compound. This allows for a direct comparison of their sensitivity, linear working range, and accuracy.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/Recovery (%)
Spectrophotometry Colorimetric reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and trimipramine maleate (TPM) to form a blue-colored product.Not explicitly stated, but method is described as "highly sensitive".Not explicitly stated.Expected to be within a typical spectrophotometric working range (e.g., 0.1 - 10 µg/mL).High recovery is expected with the standard addition method.
High-Performance Liquid Chromatography (HPLC) Reversed-phase chromatography with UV detection.0.01 mg/L (for Chloramine-T, a related compound)[1]0.03 mg/L (for monochloramine)Up to 40 mg/L (for Chloramine-T)[1]98-102% (for related compounds in pharmaceutical formulations)[2]
Iodometric Titration Oxidation of iodide to iodine by this compound, followed by titration of the liberated iodine with a standard sodium thiosulfate solution.Approximately 0.1 mg/L for total residual chlorine.[3][4]Not explicitly stated, but suitable for concentrations > 1 mg/L.[5]Wide range, typically from 1 to 70,000 mg/L for total chlorine.[6]High accuracy is achievable with proper standardization.
Electrochemical Methods (Amperometry) Measurement of the current generated by the electrochemical reduction of this compound at a working electrode.6 nM (for Chloramine-T, a related compound)[7]Not explicitly stated.50 nM to 100 µM (for Chloramine-T)[7]115% recovery reported for a medical Chloramine-T sample.[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

Spectrophotometric Method

This method is based on the reaction of this compound with MBTH and TPM in an acidic medium to produce a stable blue-colored complex that can be measured spectrophotometrically.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • This compound stock solution (1000 µg/mL): Dissolve a known amount of this compound in distilled water.

  • 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) solution (0.1% w/v): Dissolve 100 mg of MBTH in 100 mL of distilled water. Store in an amber bottle.

  • Trimipramine maleate (TPM) solution (0.2% w/v): Dissolve 200 mg of TPM in 100 mL of distilled water.

  • Sulphuric acid (5N).

Procedure:

  • Into a series of 25 mL calibrated flasks, pipette aliquots of the standard this compound solution.

  • Add 2.0 mL of 5N sulphuric acid to each flask.

  • Add 1.0 mL of 0.1% (w/v) MBTH solution.

  • Add 1.0 mL of 0.2% (w/v) TPM solution.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Dilute the solutions to the mark with distilled water.

  • Measure the absorbance of the blue-colored solution at 630 nm against a reagent blank prepared in the same manner without this compound.

  • Construct a calibration curve by plotting absorbance versus the concentration of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

This method, adapted from a validated procedure for a similar compound, is suitable for the specific and sensitive quantification of this compound.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase: Prepare a mixture of phosphate buffer (pH 3, adjusted with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[2]

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute to desired concentrations for the calibration curve.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 265 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Iodometric Titration

This classical titrimetric method is robust and suitable for the determination of higher concentrations of this compound.[4][5]

Instrumentation:

  • Buret (50 mL)

  • Erlenmeyer flasks (250 mL)

Reagents:

  • Standard Sodium Thiosulfate solution (0.1 N)

  • Potassium Iodide (KI)

  • Acetic Acid (glacial) or Sulphuric Acid (dilute)

  • Starch indicator solution (1% w/v)

Procedure:

  • Accurately weigh a quantity of the this compound sample and dissolve it in distilled water in a 250 mL Erlenmeyer flask.

  • Add approximately 1 g of potassium iodide and 5 mL of acetic acid or dilute sulfuric acid to the flask.[4]

  • The solution will turn a reddish-brown color due to the liberation of iodine.

  • Titrate the liberated iodine with the standard 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue color.

  • Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution consumed.

  • Calculate the amount of this compound in the sample based on the stoichiometry of the reaction.

Electrochemical Methods (Amperometry)

Amperometric methods offer high sensitivity and are suitable for the determination of low concentrations of chloramines. This protocol is based on the principles of amperometric sensors.[8][9]

Instrumentation:

  • Amperometric sensor with a working electrode (e.g., gold or platinum) and a reference electrode.

  • Potentiostat/Galvanostat

Reagents:

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer) to maintain a constant pH.

Procedure:

  • Set up the electrochemical cell with the working electrode, reference electrode, and counter electrode immersed in the supporting electrolyte.

  • Apply a suitable reduction potential to the working electrode.

  • Introduce a known volume of the this compound sample into the electrochemical cell.

  • The reduction of this compound at the electrode surface will generate a current that is proportional to its concentration.

  • Record the current response.

  • Prepare a calibration curve by measuring the current response for a series of standard solutions of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

Spectrophotometric_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement Sample This compound Sample Mix Mix Sample/Standard, Acid, MBTH, and TPM Sample->Mix Standard This compound Standard Standard->Mix MBTH MBTH Solution MBTH->Mix TPM TPM Solution TPM->Mix Acid Sulphuric Acid Acid->Mix Incubate Incubate for 20 min at Room Temperature Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for Spectrophotometric Quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample MobilePhase Mobile Phase Sample->MobilePhase Standard This compound Standard Standard->MobilePhase Filter Filter Solutions (0.45 µm) MobilePhase->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 265 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Construct Calibration Curve Chromatogram->Calibrate Quantify Quantify this compound Calibrate->Quantify Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation Sample Dissolve this compound Sample AddKI Add Potassium Iodide & Acid Sample->AddKI Titrate1 Titrate with Na2S2O3 to Pale Yellow AddKI->Titrate1 AddStarch Add Starch Indicator Titrate1->AddStarch Titrate2 Titrate to Colorless Endpoint AddStarch->Titrate2 RecordVol Record Volume of Titrant Titrate2->RecordVol Calculate Calculate this compound Content RecordVol->Calculate Electrochemical_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell Assemble Electrodes in Supporting Electrolyte Potential Apply Reduction Potential Cell->Potential Inject Inject Sample/Standard Potential->Inject Measure Measure Current Response Inject->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify this compound Calibrate->Quantify

References

Spectroscopic Profile of Chloramine-B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of Chloramine-B, presenting a comparative analysis with common alternative chlorinating and oxidizing agents, including Chloramine-T, Dichloramine-T, and sodium hypochlorite. The information is intended to assist researchers in selecting the appropriate reagent for their specific applications by providing objective performance data and detailed experimental protocols.

Comparative Spectroscopic Data

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compound Water~225, ~265Data not availableInferred from related compounds
Chloramine-T Water (pH 7.2)219 - 224Data not available[1]
Dichloramine Water294Data not availableGeneral literature
Sodium Hypochlorite Water (pH > 7)292~350 M⁻¹cm⁻¹[2][3]
Water (pH < 7)236Data not available[3]

Table 2: Infrared (IR) Spectroscopy Data (ATR-FTIR)

CompoundMajor Characteristic Peaks (cm⁻¹)Functional Group AssignmentReference
This compound ~3060, ~1600, ~1450, ~1300, ~1150, ~930, ~750Aromatic C-H, C=C stretch, SO₂ stretch (asymmetric), SO₂ stretch (symmetric), S-N stretch, N-Cl stretchInferred from related compounds
Chloramine-T 1255, 1130, 1083, 929SO₂ stretch (asymmetric), SO₂ stretch (symmetric), S-N stretch[4]
Dichloramine-T Data not available-
Sodium Hypochlorite (solution) 1640, ~714H-O-H bend (water), O-Cl stretch[5]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compound DMSO-d₆~7.5 - 7.9 (m, 5H, Ar-H)Data not availableInferred from related compounds
Chloramine-T DMSO-d₆2.3 (s, 3H, CH₃), 7.2-7.7 (m, 4H, Ar-H)21.0 (CH₃), 125.5, 128.5, 138.0, 143.0 (Ar-C)Inferred from various sources
Dichloramine-T Data not availableData not availableData not available
Sodium Hypochlorite Not applicableNot applicableNot applicable

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragment Ions (m/z)InterpretationReference
This compound ESI (-)212/214 [M-Na]⁻, 156 [M-Na-Cl]⁻, 141 [C₆H₅SO₂]⁻Molecular ion, loss of chlorine, benzenesulfonyl anionInferred from related compounds
Chloramine-T ESI (-)226/228 [M-Na]⁻, 170 [M-Na-Cl]⁻, 155 [CH₃C₆H₄SO₂]⁻Molecular ion, loss of chlorine, toluenesulfonyl anionInferred from various sources
Dichloramine-T EI239/241/243 [M]⁺•, 204 [M-Cl]⁺, 155 [M-Cl₂-N]⁺, 91 [C₇H₇]⁺Molecular ion cluster, loss of chlorine, loss of NCl₂, tolyl cationInferred from molecular weight
Sodium Hypochlorite Not applicableNot applicableNot applicable

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte (e.g., 1000 ppm) in a suitable solvent (typically deionized water for these compounds). Prepare a series of dilutions to a final concentration range appropriate for absorbance measurements (typically 0.1 - 1 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the reference and sample holders to record a baseline.

  • Sample Measurement: Rinse the sample cuvette with the analyte solution and then fill it. Place the cuvette in the sample holder and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal. Use a press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum is typically in absorbance or transmittance. Perform baseline correction and peak picking to identify the characteristic vibrational frequencies.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Tuning: Insert the sample into the NMR probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, but may be optimized for specific samples.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[8][9]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm molecular weight and aid in structural elucidation.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight). For volatile compounds like Dichloramine-T, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Procedure (for GC-MS of Dichloramine-T):

  • Sample Introduction: Dissolve the sample in a suitable volatile solvent and inject it into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by electron impact).

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion.[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Powder Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR ATR-FTIR Spectroscopy Sample->FTIR Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis UV_Vis_Data λmax Determination UV_Vis->UV_Vis_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Final_Analysis Comprehensive Characterization UV_Vis_Data->Final_Analysis FTIR_Data->Final_Analysis NMR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Experimental workflow for the spectroscopic characterization of this compound.

chemical_structures cluster_chloramine_b This compound cluster_chloramine_t Chloramine-T cluster_dichloramine_t Dichloramine-T cluster_hypochlorite Sodium Hypochlorite chloramine_b_node chloramine_t_node dichloramine_t_node hypochlorite_node

Caption: Chemical structures of this compound and its common alternatives.

References

A Comparative Guide to Chloramine-B and N-Chlorosuccinimide in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the introduction of chlorine atoms into organic molecules is a fundamental transformation. Among the various reagents available for this purpose, Chloramine-B and N-chlorosuccinimide (NCS) are two commonly employed N-chloro compounds. This guide provides an objective comparison of their performance in chlorination reactions, supported by available experimental data and detailed methodologies, to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction to the Reagents

This compound (sodium N-chlorobenzenesulfonamide) is the sodium salt of an N-chloro-sulfonamide. It is a source of electrophilic chlorine and is often used in disinfectant solutions due to its antimicrobial properties. In organic synthesis, it serves as a chlorinating agent, although it is less commonly cited in the literature compared to NCS for a broad range of transformations.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination reactions.[1] It is a crystalline solid that is easy to handle and acts as a source of electrophilic chlorine ("Cl+").[1] NCS is employed in a variety of chlorination reactions, including those involving alkenes, alkynes, aromatic compounds, and carbonyls, and can also participate in radical chlorinations.[1][2]

Performance Comparison in Chlorination Reactions

It is important to note that Chloramine-T (sodium N-chloro-p-toluenesulfonamide), a closely related analog of this compound, is more frequently studied. Data for Chloramine-T is often used as a proxy to infer the potential reactivity of this compound.

Chlorination of Heterocycles

In certain cases, N-chloro-sulfonamides like Chloramine-T have shown superior performance where NCS is ineffective. For example, in the chlorination of imidazo[1,2-a]pyridines, NCS failed to yield the desired product, while Chloramine-T provided a high yield of the chlorinated product. This suggests that for specific nitrogen-containing heterocycles, this compound or its analogs may be the reagents of choice.

Chlorination of Activated Aromatic Compounds

Both NCS and N-chloro-sulfonamides can be used for the chlorination of activated aromatic rings such as phenols and anilines.

  • Anilines: NCS is known to effectively chlorinate anilines. For instance, aniline can be trichlorinated with NCS in good yield.[3] The chlorination of N,N-dimethylaniline with NCS yields a mixture of 4-chloro and 2-chloro isomers.[4]

  • Phenols: The chlorination of phenols with Chloramine-T has been studied, and the reaction rate is influenced by factors such as the presence of surfactants and the solvent system.[5][6]

α-Chlorination of Ketones

Both reagents are capable of the α-chlorination of ketones.

  • NCS is a standard reagent for this transformation, often used in conjunction with acid or base catalysts, or under photochemical conditions.[2]

  • Chloramine-T has also been employed for the α-chlorination of ketones, with studies focusing on the kinetics and mechanism of the reaction.[7][8][9] One study reported the facile chlorination of acetophenone by Chloramine-T in the presence of a cationic micelle.[10]

Oxidative Halogenation of Alkynes

This compound has been successfully used as an oxidant in the halogenation of terminal alkynes, providing a route to 1-haloalkynes.[11]

Mechanistic Considerations

The mechanisms by which this compound and NCS effect chlorination can differ, which may account for their varying reactivity and substrate scope.

N-Chlorosuccinimide (NCS): NCS typically acts as an electrophilic chlorinating agent. The polarized N-Cl bond allows for the transfer of a chloronium ion (Cl+) to a nucleophilic substrate. The reaction can be catalyzed by acids. Under photochemical or radical initiator conditions, NCS can also undergo homolytic cleavage of the N-Cl bond to generate a succinimidyl radical and a chlorine radical, initiating a radical chain chlorination.

This compound: The mechanism of chlorination by N-chloro-sulfonamides like this compound can be more complex. In some cases, it is proposed that the active chlorinating species is dichloramine-T (or the corresponding dithis compound), formed from the disproportionation of Chloramine-T.[12] These reagents can also participate in radical-mediated chlorination of C-H bonds.[13][14][15]

The choice of reagent can, therefore, be guided by the desired reaction pathway. For straightforward electrophilic chlorination, NCS is a well-established and reliable choice. For reactions that may benefit from a different active chlorinating species or a radical pathway, this compound could be a viable alternative.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for making informed decisions about reagent selection.

Protocol 1: Trichlorination of Aniline using NCS[3]

Materials:

  • Aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Dissolve aniline in acetonitrile.

  • Add N-chlorosuccinimide (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization to obtain 2,4,6-trichloroaniline.

Protocol 2: α-Chlorination of Acetophenone using Chloramine-T[10]

Materials:

  • Acetophenone

  • Chloramine-T (CAT)

  • Cetyltrimethylammonium bromide (CTAB) (as a cationic micelle catalyst)

  • Aqueous acetic acid solution

Procedure:

  • Prepare a solution of acetophenone and CTAB in 20% acetic acid-80% water (v/v).

  • Add a solution of Chloramine-T in the same solvent system to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30°C).

  • Monitor the disappearance of Chloramine-T by iodometric titration.

  • Upon completion, neutralize the acetic acid with sodium bicarbonate.

  • Extract the product, phenacyl chloride, with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the product.

Visualization of Reaction Pathways

To illustrate the fundamental difference in the activation of the chlorine atom, a simplified diagram of electrophilic chlorination is presented below.

Electrophilic_Chlorination cluster_ncs N-Chlorosuccinimide (NCS) Pathway cluster_chloramine_b This compound Pathway (Proposed) NCS NCS (Source of 'Cl+' (Electrophilic Chlorine)) Product1 Chlorinated Product NCS->Product1 Electrophilic Attack Substrate1 Nucleophilic Substrate (e.g., Alkene, Arene) Substrate1->Product1 ChloramineB This compound ActiveSpecies Active Chlorinating Species (e.g., Dithis compound, HOCl) ChloramineB->ActiveSpecies Disproportionation/Hydrolysis Product2 Chlorinated Product ActiveSpecies->Product2 Chlorination Substrate2 Substrate Substrate2->Product2

References

A Comparative Guide to the Validation of Analytical Methods for Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of chloramine-B, a versatile oxidizing agent used in various applications, including organic synthesis and disinfection. For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and compliance with regulatory standards. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed protocols for their validation.

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques include titrimetry, spectrophotometry, and high-performance liquid chromatography (HPLC).

Parameter Titrimetry (Iodometric) Spectrophotometry (DPD Method) High-Performance Liquid Chromatography (HPLC)
Principle Redox titration where this compound oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution.[1]Reaction of this compound with N,N-diethyl-p-phenylenediamine (DPD) to form a colored product, the absorbance of which is measured.[2][3]Separation of this compound from other components on a stationary phase with subsequent detection by a UV detector.[4][5][6]
Linearity Range Typically applicable to higher concentrations (mg range).[7]Wide linear range, often in the µg/mL to mg/mL range.[8]Broad and tunable linear range, from µg/mL down to ng/mL levels.[5]
Accuracy (% Recovery) 97.0 - 100.4%[7]98 - 102%[9]98 - 102%[5][10]
Precision (%RSD) < 1.5%[7]< 2%[9][11]< 2%[5][10]
Limit of Detection (LOD) Higher, typically in the low mg range.Lower, often in the µg/mL range.[8]Very low, can reach ng/mL levels depending on the detector.
Limit of Quantitation (LOQ) Higher, in the mg range.In the µg/mL range.[8]Can be as low as ng/mL.
Specificity Can be susceptible to interference from other oxidizing agents.Can be affected by the presence of other chlorine species and oxidizing agents.[2]Highly specific, able to separate the analyte from impurities and degradation products.[4][6]
Instrumentation Basic laboratory glassware (burette, flasks).Spectrophotometer.HPLC system with a UV detector.
Analysis Time Relatively fast for a single sample.Rapid.Longer analysis time per sample due to chromatographic separation.

Experimental Protocols

Validation of an Iodometric Titration Method for this compound

This protocol describes the validation of a classic iodometric titration method for the determination of this compound content.

a. Preparation of Reagents:

  • 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled and cooled distilled water. Add 0.2 g of sodium carbonate as a stabilizer. Standardize this solution against a primary standard potassium dichromate.

  • 10% Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of distilled water.

  • 1% Starch Indicator Solution: Make a paste of 1 g of soluble starch with a small amount of cold water and add it to 100 mL of boiling water with constant stirring.

  • 2 N Sulfuric Acid (H₂SO₄): Slowly add 56 mL of concentrated H₂SO₄ to approximately 800 mL of distilled water, cool, and dilute to 1 L.

b. Titration Procedure:

  • Accurately weigh about 0.2 g of the this compound sample and dissolve it in 100 mL of distilled water in a conical flask.

  • Add 10 mL of 2 N H₂SO₄ and 10 mL of 10% KI solution.[1]

  • Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.[1]

  • Add 2 mL of starch indicator solution, which will turn the solution blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Record the volume of sodium thiosulfate solution consumed.

c. Validation Parameters:

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch of this compound on the same day and by the same analyst. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days by two different analysts. Calculate the %RSD.

  • Linearity: Prepare a series of this compound solutions of different concentrations (e.g., 50-150% of the expected concentration) and perform the titration. Plot a graph of the titrant volume versus the concentration of this compound. Determine the correlation coefficient (r²).

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: Analyze samples containing potential interfering substances (e.g., excipients, related compounds) to ensure they do not affect the titration results.

Visualizations

Signaling Pathways and Workflows

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting MethodSelection Select Analytical Method (Titrimetry, Spectrophotometry, HPLC) ProtocolDev Develop Validation Protocol MethodSelection->ProtocolDev Specificity Specificity ProtocolDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ReportGen Generate Validation Report DataAnalysis->ReportGen

Caption: Workflow for the Validation of a New Analytical Method.

IodometricTitration ChloramineB This compound (C₆H₅SO₂NClNa) Iodine Iodine (I₂) ChloramineB->Iodine reacts with KI in acidic medium to liberate KI Potassium Iodide (KI) Tetrathionate Sodium Tetrathionate (Na₂S₄O₆) Iodine->Tetrathionate is titrated with Thiosulfate Sodium Thiosulfate (Na₂S₂O₃) Thiosulfate->Tetrathionate Endpoint Endpoint (Colorless) Tetrathionate->Endpoint leading to the

Caption: Chemical Reaction Pathway in Iodometric Titration of this compound.

Caption: Comparison of Key Attributes of Analytical Methods.

References

Comparative Guide to the Cross-Reactivity of Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Chloramine-B with various reagents, supported by available experimental data. Understanding these potential interactions is crucial for the accurate interpretation of analytical results and for predicting the behavior of this compound in complex chemical and biological systems.

Overview of this compound Reactivity

This compound (sodium N-chlorobenzenesulfonamide) is a versatile oxidizing and chlorinating agent. Its reactivity stems from the electrophilic nature of the chlorine atom attached to the nitrogen. This allows it to react with a wide range of organic and inorganic compounds, which can lead to cross-reactivity and interference in various analytical assays. The active species in its reactions can include dithis compound, hypochlorous acid, or the protonated form of this compound itself, depending on the reaction medium.

Quantitative Comparison of Cross-Reactivity

The following table summarizes the available quantitative data on the reaction kinetics of this compound with various reagents. The second-order rate constant (k) is a measure of the reaction rate, with higher values indicating a faster reaction and therefore higher potential for cross-reactivity. It is important to note that direct comparative studies under identical conditions are often unavailable in the literature; therefore, reaction conditions are provided for context.

Reagent ClassSpecific ReagentReaction ConditionsSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Key Observations
Amino Acids CysteineHClO₄ medium, 30°CFirst-order dependence on [CAB] and [cysteine]The reaction rate is significant, indicating high potential for interference in assays involving thiols.[1]
LevetiracetamHCl medium, 308 KFirst-order dependence on [CAB] and [substrate]Demonstrates reactivity with amide-containing compounds.[2]
Pharmaceuticals Tetracaine HydrochlorideHClO₄ medium, 303 KFractional-order dependence on [substrate]Highlights the potential for oxidation of amine-containing pharmaceuticals.[3]
Thiols General Thiols (by analogy with other chloramines)pH 7.4Varies (e.g., Taurine chloramine with GSH: 115 M⁻¹s⁻¹)Chloramines show a high preference for thiols, with reactivity depending on the thiol's pKa.[4][5]
Antioxidants Ascorbic Acid (by analogy with other chloramines)pH 7.4Varies (e.g., Taurine chloramine: 13 M⁻¹s⁻¹)Slower reaction compared to thiols, but still a potential for cross-reactivity.[4]
Phenolic Compounds General PhenolsVariesNot specifiedChlorinating agents like this compound are known to react with phenols, which can interfere with analytical methods for phenol determination.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Protocol 1: Kinetic Study of this compound Reaction with a Test Reagent (e.g., an Amino Acid)

This protocol is adapted from kinetic studies on the oxidation of various substrates by this compound.[1][2][3]

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in deionized water and standardize it iodometrically.
  • Prepare a stock solution of the test reagent (e.g., cysteine) of analytical grade in a suitable buffer (e.g., HClO₄ or buffered saline).
  • Prepare solutions of any other required reagents, such as acids or buffers, to control the reaction pH.

2. Reaction Setup:

  • The reaction is typically carried out under pseudo-first-order conditions with a large excess of the test reagent compared to this compound.
  • Equilibrate the solutions of the test reagent and other reaction components to the desired temperature in a thermostat-controlled water bath.

3. Initiation and Monitoring:

  • Initiate the reaction by adding a known volume of the temperature-equilibrated this compound solution to the reaction mixture.
  • Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.
  • Quench the reaction in the aliquots (e.g., by adding an excess of a reducing agent like arsenious acid or potassium iodide).
  • Determine the concentration of unreacted this compound in each aliquot using iodometric titration.

4. Data Analysis:

  • Plot the logarithm of the concentration of this compound versus time.
  • The pseudo-first-order rate constant (k') is determined from the slope of this linear plot.
  • The second-order rate constant (k) is calculated by dividing k' by the concentration of the test reagent.

Protocol 2: Assessment of this compound Interference in a Colorimetric Assay (e.g., DPD Assay for Free Chlorine)

This protocol is based on standard methods for evaluating analytical interferences.[8]

1. Preparation of Standards and Samples:

  • Prepare a series of standards of the analyte of interest (e.g., free chlorine) in deionized water.
  • Prepare a blank sample containing only deionized water.
  • Prepare a sample containing a known concentration of this compound.
  • Prepare spiked samples by adding known concentrations of the analyte to the this compound solution.

2. Assay Procedure:

  • Perform the colorimetric assay on all standards, blanks, and samples according to the standard procedure for the assay (e.g., adding DPD reagent).
  • Measure the absorbance of the resulting color at the specified wavelength using a spectrophotometer.

3. Data Analysis:

  • Construct a calibration curve from the absorbance readings of the standards.
  • Determine the apparent concentration of the analyte in the this compound sample and the spiked samples using the calibration curve.
  • The interference is calculated as the difference between the measured concentration and the known (spiked) concentration. A positive interference indicates that this compound cross-reacts to produce a signal, while a negative interference suggests it inhibits the signal generation.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a conceptual reaction pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Calculation prep_cab Prepare & Standardize This compound Solution mix Mix Reagents & Initiate Reaction prep_cab->mix prep_reagent Prepare Test Reagent Solution prep_reagent->mix prep_buffer Prepare Buffer Solution prep_buffer->mix aliquots Withdraw Aliquots at Intervals mix->aliquots quench Quench Reaction aliquots->quench titrate Iodometric Titration of Unreacted this compound quench->titrate calculate Calculate Rate Constants titrate->calculate

Experimental workflow for kinetic analysis.

Reaction_Pathway chloramine_b This compound (C₆H₅SO₂NClNa) products Oxidized Reagent (R-X) + Benzenesulfonamide + NaCl chloramine_b->products Oxidation-Reduction Reaction reagent Reducing Reagent (R-XH) (e.g., Thiol, Phenol, Amine) reagent->products interference Analytical Interference (False Positive/Negative) products->interference

Conceptual pathway of this compound cross-reactivity.

References

A Comparative Guide to the Determination of Active Chlorine in Chloramine-B: Iodometric Titration vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of active chlorine in Chloramine-B is crucial for quality control and formulation development. This guide provides a detailed comparison of the traditional iodometric titration method with modern alternatives, supported by experimental data and protocols to aid in method selection and implementation.

Iodometric Titration: The Classic Approach

Iodometric titration remains a widely used and reliable method for quantifying the active chlorine content in this compound. The principle of this method is a two-step redox reaction.

Principle: In an acidic medium, this compound oxidizes potassium iodide (KI) to liberate free iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using starch as an indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex. The reaction is stoichiometric at a pH of 3 to 4.[1]

Reaction Scheme:

  • C₆H₅SO₂NClNa + 2KI + 2CH₃COOH → C₆H₅SO₂NH₂ + NaCl + 2CH₃COOK + I₂

  • I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Experimental Protocol: Iodometric Titration

Reagents:

  • This compound sample

  • Potassium iodide (KI), crystals

  • Glacial acetic acid

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Distilled water

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 50 mL of distilled water in an Erlenmeyer flask.

  • Add 1 g of potassium iodide and 5 mL of glacial acetic acid to the solution.

  • Swirl the flask to mix the contents and allow the reaction to proceed in the dark for 5-10 minutes.

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue color.

  • Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution consumed.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation:

Active Chlorine (%) = [(V_s - V_b) × N × E] / W × 100

Where:

  • V_s = Volume of Na₂S₂O₃ consumed by the sample (mL)

  • V_b = Volume of Na₂S₂O₃ consumed by the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • E = Equivalent weight of chlorine (35.45 g)

  • W = Weight of the this compound sample (g)

Iodometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation start Weigh this compound dissolve Dissolve in Water start->dissolve add_reagents Add KI and Acetic Acid dissolve->add_reagents react React in Dark add_reagents->react titrate_initial Titrate with Na₂S₂O₃ to Pale Yellow react->titrate_initial Liberated I₂ add_starch Add Starch Indicator titrate_initial->add_starch titrate_final Titrate to Colorless Endpoint add_starch->titrate_final record_volume Record Volume titrate_final->record_volume calculate Calculate Active Chlorine % record_volume->calculate

Caption: Workflow for Iodometric Titration of this compound.

Alternative Methods for Active Chlorine Determination

While iodometric titration is a robust method, other techniques offer advantages in terms of speed, sensitivity, and automation. The two most common alternatives are DPD Colorimetric/Titration and Amperometric Titration.

DPD Method (Colorimetric and Titrimetric)

Principle: The DPD (N,N-diethyl-p-phenylenediamine) method is based on the oxidation of DPD by chlorine, which produces a magenta-colored compound.[2] For total chlorine, which includes chloramines, potassium iodide is added to catalyze the reaction. The intensity of the color is proportional to the total chlorine concentration and can be measured spectrophotometrically (colorimetric method) or the colored solution can be titrated with a standard ferrous ammonium sulfate (FAS) solution until it becomes colorless (titrimetric method).[3]

Experimental Protocol (DPD Colorimetric):

  • Prepare a calibration curve using standard chlorine solutions.

  • Take a known volume of the this compound sample solution.

  • Add a DPD total chlorine reagent powder pillow or liquid reagent and swirl to mix. This reagent contains DPD and a buffer with potassium iodide.[2]

  • Allow a specific time for color development (typically 3-6 minutes).

  • Measure the absorbance of the solution at a specific wavelength (usually 515-530 nm) using a spectrophotometer or colorimeter.

  • Determine the concentration from the calibration curve.

DPD_Colorimetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement sample Sample Solution add_reagent Add DPD Total Chlorine Reagent sample->add_reagent color_dev Color Development add_reagent->color_dev measure_abs Measure Absorbance color_dev->measure_abs determine_conc Determine Concentration measure_abs->determine_conc

Caption: Workflow for the DPD Colorimetric Method.
Amperometric Titration

Principle: Amperometric titration measures the change in electric current flowing between two electrodes immersed in the sample solution as a titrant is added. For total chlorine determination, the sample is buffered to a pH of 4, and potassium iodide is added to liberate iodine. The sample is then titrated with a standard reducing agent, such as phenylarsine oxide (PAO). The endpoint is detected as the point where the current stops decreasing and becomes constant.

Experimental Protocol (Amperometric Titration):

  • Place a known volume of the this compound sample solution into the titration cell of the amperometric titrator.

  • Add a pH 4 acetate buffer solution.

  • Add potassium iodide crystals or solution.

  • Titrate with a standardized phenylarsine oxide (PAO) solution.

  • The endpoint is indicated by the cessation of current decrease, as observed on the instrument's microammeter.

  • Calculate the active chlorine concentration based on the volume of PAO used.

Comparison of Methods

The choice of method depends on various factors, including the required accuracy and precision, sample throughput, cost, and the availability of equipment.

FeatureIodometric TitrationDPD Colorimetric/TitrimetricAmperometric Titration
Principle Redox titrationColorimetry or Redox titrationElectrochemical titration
Endpoint Detection Visual (starch indicator)Spectrophotometric or VisualInstrumental (current measurement)
Accuracy GoodGoodExcellent
Precision GoodGoodExcellent
Sensitivity Lower (suitable for >1 mg/L)[1]HighHigh
Interferences Oxidizing/reducing agents, color, turbidity[1]Oxidized manganese and iron, other oxidizing agents[4]Copper, silver, high organic matter[5]
Speed Slower, manualFast (colorimetric), Slower (titrimetric)Fast, especially with auto-titrators
Cost LowModerate (requires spectrophotometer for colorimetric)High (requires specific titrator)
Advantages Inexpensive, reliable, standard methodHigh sensitivity, suitable for low concentrations, easy to use (colorimetric kits)High accuracy and precision, objective endpoint, less affected by sample color/turbidity
Disadvantages Subjective endpoint, potential for iodine lossReagent instability, potential for interferences[3]High initial equipment cost, electrode maintenance required

Conclusion

For routine, cost-effective analysis where high precision is not the primary concern, iodometric titration is a suitable and well-established method for determining active chlorine in this compound. The DPD colorimetric method is an excellent alternative when higher sensitivity is required for more dilute solutions or when rapid, high-throughput analysis is needed. For applications demanding the highest accuracy and precision, such as in pharmaceutical quality control and method validation, amperometric titration is the preferred method due to its objective endpoint detection and robustness against common interferences like sample color and turbidity. The selection of the most appropriate method should be based on a careful evaluation of the specific analytical requirements, available resources, and the intended application.

References

Safety Operating Guide

Safe Disposal of Chloramine-B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research environment. This guide provides essential logistical and safety information for the proper disposal of Chloramine-B, a common disinfectant and antiseptic used in laboratory settings. Adherence to these procedures is critical for protecting personnel and minimizing environmental impact.

The primary and recommended method for the disposal of this compound is through a licensed chemical waste management facility.[1][2] This ensures that the compound is handled and treated in accordance with all applicable regulations. Do not discharge this compound waste directly into sewer systems.[1]

For situations requiring in-lab neutralization of small quantities of aqueous this compound waste before collection by a disposal service, a chemical reduction method can be employed. This procedure should be performed by trained personnel equipped with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or handling of solid this compound, wear respiratory protection.[3]

In-Lab Neutralization Protocol for Aqueous this compound Waste

This protocol details the chemical neutralization of aqueous this compound waste using sodium metabisulfite. This reducing agent effectively neutralizes the active chlorine in this compound, converting it to less hazardous substances.[4]

Objective: To neutralize the oxidizing capacity of aqueous this compound waste, rendering it safer for temporary storage and subsequent pickup by a licensed waste disposal company.

Materials:

  • Aqueous this compound waste

  • Sodium metabisulfite (Na₂S₂O₅)

  • Large, chemical-resistant container (e.g., borosilicate glass or polyethylene)

  • Stir bar and magnetic stir plate

  • pH indicator strips or a pH meter

  • Fume hood

Methodology:

  • Preparation:

    • Place the container with the aqueous this compound waste on a magnetic stir plate inside a certified fume hood.

    • Add a stir bar and begin gentle stirring.

  • Calculating the Neutralizing Agent:

    • The reaction requires approximately 1.5 to 3.0 parts of sodium metabisulfite to neutralize 1 part of active chlorine.[4] To ensure complete neutralization, a stoichiometric excess is recommended.

    • This compound has an active chlorine content of approximately 25%.

    • Calculation: For every 100 mL of a 1% (1 g/100 mL) this compound solution, you have 1 g of this compound.

      • Active Chlorine = 1 g * 0.25 = 0.25 g

      • Required Sodium Metabisulfite (using a 3:1 ratio for safety) = 0.25 g * 3 = 0.75 g.

  • Neutralization Procedure:

    • Slowly add the calculated amount of solid sodium metabisulfite to the stirring this compound solution.

    • Caution: The reaction may be exothermic, leading to a temperature increase. Add the reducing agent in small portions to control the reaction rate and heat generation.

    • Continue stirring the solution for at least 30 minutes to ensure the reaction is complete.

  • Verification of Neutralization:

    • After the reaction time, test for the presence of active chlorine using potassium iodide-starch test strips. A blue-black color indicates the presence of an oxidizing agent, and more sodium metabisulfite should be added.

    • Once the test is negative (no color change), the neutralization is complete.

  • Final pH Adjustment and Storage:

    • Check the pH of the final solution. It may be acidic due to the formation of bisulfate.

    • If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute solution of sodium hydroxide or sodium bicarbonate.

    • Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the final contents (e.g., benzenesulfonamide, sodium chloride, sodium sulfate).

    • Store the container in a designated secondary containment area until it is collected by your institution's chemical waste management service.

Quantitative Data for Neutralization

ParameterValueNotes
Active Chlorine in this compound ~25%This value is used to calculate the required amount of neutralizing agent.
Sodium Metabisulfite to Active Chlorine Ratio 1.5:1 to 3:1 (by weight)A 3:1 ratio is recommended to ensure complete reaction and account for any impurities.[4]
Example Calculation (100 mL of 1% solution) 0.75 g of Sodium MetabisulfiteBased on a 3:1 safety ratio.
Reaction Time Minimum 30 minutesEnsure continuous stirring during this period.
Final pH Target 6.0 - 8.0Adjust as necessary before final storage for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

ChloramineB_Disposal cluster_prep Initial Assessment cluster_procedure Disposal Path start This compound Waste Generated waste_type Is waste solid or a concentrated liquid? start->waste_type direct_disposal Package for Licensed Chemical Waste Disposal waste_type->direct_disposal Yes in_lab_treatment Is in-lab neutralization of a dilute aqueous solution feasible and permitted? waste_type->in_lab_treatment No (Dilute Aqueous) end_point Final Disposal by Licensed Facility direct_disposal->end_point Arrange Pickup in_lab_treatment->direct_disposal No neutralize Perform Neutralization Protocol (e.g., with Sodium Metabisulfite) in Fume Hood in_lab_treatment->neutralize Yes verify Verify Complete Neutralization (e.g., KI-Starch Test) neutralize->verify package_neutralized Package Neutralized Waste for Licensed Chemical Disposal verify->package_neutralized package_neutralized->end_point Arrange Pickup

Caption: Logical workflow for the safe disposal of this compound waste.

This comprehensive approach ensures that this compound waste is managed in a way that prioritizes safety, compliance, and environmental responsibility, building trust in your laboratory's commitment to best practices in chemical handling.

References

Personal protective equipment for handling Chloramine-B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of Chloramine-B in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.

This compound is a hazardous chemical that poses significant risks upon exposure. It is harmful if swallowed, causes severe skin burns and eye damage, and can trigger allergic or asthmatic symptoms if inhaled.[1][2][3][4]

Engineering and Administrative Controls

Before any handling of this compound, appropriate engineering and administrative controls must be in place. These are the primary lines of defense in minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[3] Operations should be conducted within a chemical fume hood or an area with sufficient local exhaust ventilation to keep airborne concentrations to a minimum.[1][2][4]

  • Safe Work Practices:

    • Personnel must be thoroughly trained on the hazards and safe handling procedures for this compound.[1]

    • Avoid the formation and inhalation of dust.[3][4]

    • Prohibit eating, drinking, and smoking in areas where this compound is handled.[1][2]

    • Wash hands thoroughly after handling the chemical.[1][2]

    • Keep the substance away from incompatible materials such as acids, oxidizers, alkalis, and flammable materials.[1] Contact with acids may generate toxic fumes.[1]

Personal Protective Equipment (PPE)

While engineering and work practice controls are primary, the use of appropriate PPE is mandatory to protect from direct exposure. There are no established occupational exposure limits for this compound, making strict adherence to PPE protocols crucial.[4][5]

Table 1: Required Personal Protective Equipment for this compound

Protection Type Equipment Specification Rationale & Source(s)
Respiratory Protection A full-face particle respirator with N100 (US) or P3 (EN 143) cartridges.[4] A vapor and dust respirator is also suitable.[6]Required in case of insufficient ventilation or when dust/aerosols may be generated. Protects against respiratory sensitization and irritation.[1][2][4][6]
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard.[3]Protects against severe eye damage and irritation from splashes or airborne particles.[1][2][3]
Hand Protection Chemical-impermeable gloves (e.g., rubber gloves).[1][3]Prevents direct skin contact, which can cause severe burns and corrosion.[1][2][6]
Body Protection Corrosion-resistant or chemical-resistant protective clothing, such as a synthetic apron or a lab coat.[1][6]Protects skin from accidental spills and contamination. Contaminated clothing must be removed immediately.[1][2]

Procedural Guide for Handling this compound

The following workflow outlines the necessary steps for the safe handling of this compound from preparation to cleanup.

G start START: Assess Hazards prep Step 1: Preparation - Verify ventilation (fume hood) - Assemble all materials - Don correct PPE start->prep Proceed handling Step 2: Handling - Avoid dust generation - Handle lightly to prevent spills - Keep away from incompatibles prep->handling Ready post_handling Step 3: Post-Handling - Securely close container - Decontaminate work surface handling->post_handling Task Complete ppe_removal Step 4: PPE Removal - Remove gloves first - Wash hands thoroughly post_handling->ppe_removal disposal Step 5: Waste Disposal - Collect waste in a labeled, sealed container - Follow institutional disposal protocol ppe_removal->disposal end END disposal->end

Diagram: A step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate non-essential personnel from the spill area. Isolate the contaminated area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear all required PPE as specified in Table 1 before approaching the spill.

  • Containment & Cleanup:

    • For small spills: Avoid creating dust. Use a clean shovel to collect the material into a dry, clean, and covered container for disposal.[1]

    • For large spills: Cover with plastic sheeting to prevent dust from becoming airborne.[1] Use a non-sparking tool to collect the material and transfer it to a designated waste disposal container.[1]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials according to institutional and regulatory guidelines.

Waste Disposal Plan

  • All this compound waste, including contaminated materials and empty containers, must be collected in suitable, closed, and clearly labeled containers.[3]

  • Dispose of the waste through a licensed contractor or by safe burial in a designated chemical landfill.[1] Damaged containers must not be reused.[1]

  • Do not allow the chemical to enter drains or sewers.[3] Always consult with your institution's environmental health and safety department and local environmental regulatory agencies for specific guidance.[7]

First Aid Measures

In the event of exposure, provide immediate first aid and seek medical attention.

Table 2: Emergency First Aid for this compound Exposure

Exposure Route Immediate Action
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur or if breathing is difficult, call a POISON CENTER or doctor immediately.[1]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower.[1] Consult a physician.[4] Wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting.[1][2][3] Call a POISON CENTER or doctor immediately.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.